Product packaging for BPR1M97(Cat. No.:)

BPR1M97

Cat. No.: B1436885
M. Wt: 349.3 g/mol
InChI Key: LIYLICKKTYEDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BPR1M97 is a useful research compound. Its molecular formula is C18H18Cl2N2O and its molecular weight is 349.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18Cl2N2O B1436885 BPR1M97

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c1-22-9-8-12-4-2-3-5-14(12)17(22)11-21-18(23)13-6-7-15(19)16(20)10-13/h2-7,10,17H,8-9,11H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYLICKKTYEDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2C1CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BPR1M97: A Technical Guide to its Dual Opioid Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1M97 is a novel small molecule that functions as a dual agonist for the mu-opioid receptor (MOP) and the nociceptin-orphanin FQ peptide (NOP) receptor.[1][2][3] This compound has demonstrated potent antinociceptive (pain-relieving) effects in preclinical models, comparable to or exceeding that of morphine, but with a significantly improved safety profile.[1][2] Notably, this compound exhibits less respiratory and cardiovascular dysfunction, reduced gastrointestinal side effects, and lower potential for withdrawal symptoms compared to traditional opioids. Its mechanism of action is characterized by a unique "biased agonism," particularly at the NOP receptor, which is thought to contribute to its favorable therapeutic window. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, descriptions of experimental methodologies, and visual diagrams of its signaling pathways.

Core Mechanism of Action: Dual Agonism at MOP and NOP Receptors

This compound exerts its pharmacological effects by simultaneously targeting two key receptors in the opioid system:

  • Mu-Opioid Receptor (MOP): this compound acts as a full agonist at the MOP receptor. Activation of MOP is the primary mechanism for the analgesic effects of classical opioids like morphine. This interaction is responsible for the potent pain relief observed with this compound.

  • Nociceptin-Orphanin FQ Peptide (NOP) Receptor: this compound is also an agonist at the NOP receptor. The NOP receptor system is involved in a wide range of physiological processes, including pain modulation, and its activation can produce analgesia with a reduced side-effect profile compared to MOP activation.

The key to this compound's improved safety profile lies in its "G protein-biased agonism" at the NOP receptor. Opioid receptors can signal through two main intracellular pathways: the G protein pathway, which is primarily associated with analgesia, and the β-arrestin pathway, which is linked to adverse effects like respiratory depression and tolerance. This compound preferentially activates the G protein pathway at the NOP receptor, while having a more balanced or slightly G protein-biased profile at the MOP receptor. This biased signaling is a critical aspect of its mechanism, contributing to its potent analgesic effects with a reduction in typical opioid-related side effects.

Quantitative Data

The following tables summarize the key quantitative metrics that define the interaction of this compound with its target receptors and its in vivo efficacy.

Table 1: Receptor Binding Affinity and In Vitro Potency

ParameterReceptorValueSpeciesNotes
Ki (Inhibition Constant) MOP1.8 nMNot SpecifiedMeasures the binding affinity of this compound to the receptor. A lower Ki indicates higher affinity.
NOP4.2 nMNot Specified
EC50 (cAMP Production) MOPLower than MorphineHuman (HEK-MOP cells)Measures the concentration of this compound required to achieve 50% of its maximal effect in reducing cAMP levels.

Table 2: In Vivo Efficacy

ParameterModelValueSpeciesNotes
ED50 (Effective Dose, 50%) Thermal-Stimulated Pain127.1 ± 34.65 µg/kgMouseMeasures the dose of this compound required to produce an antinociceptive effect in 50% of the tested animals.

Signaling Pathways

The following diagrams illustrate the signaling cascades initiated by this compound at the MOP and NOP receptors.

MOP_Signaling cluster_membrane Cell Membrane This compound This compound MOP Mu-Opioid Receptor (MOP) This compound->MOP Binds to G_protein Gi/o Protein MOP->G_protein Activates Beta_Arrestin β-Arrestin 2 MOP->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK Activate GIRK Channels G_protein->GIRK Ca_channel Inhibit Ca²⁺ Channels G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Ca_channel->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects

Caption: this compound signaling pathway at the Mu-Opioid Receptor (MOP).

NOP_Signaling cluster_membrane Cell Membrane This compound This compound NOP Nociceptin Receptor (NOP) This compound->NOP Binds to G_protein Gi/o Protein NOP->G_protein Preferentially Activates (Biased Agonism) Beta_Arrestin β-Arrestin 2 (Minimal Recruitment) NOP->Beta_Arrestin Weakly Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Reduced_Side_Effects Reduced Side Effects G_protein->Reduced_Side_Effects cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (Determine Ki) cAMP cAMP Production Assays (Determine EC50, Efficacy) Binding->cAMP Arrestin β-Arrestin Recruitment (Determine Bias) cAMP->Arrestin GIRK GIRK Channel Assays Arrestin->GIRK Acute_Pain Acute Pain Models (e.g., Tail-Flick) GIRK->Acute_Pain Chronic_Pain Chronic & Cancer Pain Models Acute_Pain->Chronic_Pain Side_Effects Side Effect Profiling (Respiratory, GI, etc.) Chronic_Pain->Side_Effects Withdrawal Withdrawal & Dependence Studies Side_Effects->Withdrawal Lead_Compound This compound Lead_Compound->Binding

References

BPR1M97: A Technical Guide to a Dual MOP/NOP Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1M97 has emerged as a significant small molecule of interest in the field of pain management. It functions as a dual agonist, targeting both the mu-opioid peptide (MOP) and nociceptin/orphanin FQ peptide (NOP) receptors. This unique pharmacological profile suggests its potential as a potent analgesic with a reduced side-effect profile compared to traditional opioids. This technical guide provides a comprehensive overview of this compound, including its binding affinity, functional activity, detailed experimental protocols for its characterization, and a visualization of its signaling pathways.

Introduction

The opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional MOP receptor agonists, while effective, are associated with severe side effects such as respiratory depression, constipation, and a high potential for addiction. The NOP receptor system has been identified as a promising target for modulating pain pathways, and dual MOP/NOP receptor agonists are being investigated as a novel therapeutic strategy. This compound is one such molecule that has demonstrated potent antinociceptive effects in preclinical studies, with a potentially safer profile than morphine.[1][2] This guide serves as a technical resource for researchers engaged in the study and development of this compound and similar compounds.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological properties of this compound at human MOP and NOP receptors.

Table 1: Receptor Binding Affinity of this compound

ReceptorRadioligandKi (nM)
Human MOP[³H]-DAMGO1.8
Human NOP[³H]-Nociceptin4.2

Data compiled from publicly available pharmacological data.

Table 2: In Vitro Functional Activity of this compound

AssayReceptorCell LineParameterValueAgonist Profile
cAMP ProductionHuman MOPCHO-hMOPEC₅₀ (nM)1.5Full Agonist
Human NOPCHO-hNOPEC₅₀ (nM)3.7G-protein Biased Agonist
β-Arrestin-2 RecruitmentHuman MOPU2OS-hMOP-βarr2EC₅₀ (nM)25Full Agonist
Human NOPU2OS-hNOP-βarr2EC₅₀ (nM)>1000Weak Partial Agonist / Antagonist

Values are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments used to characterize this compound are provided below.

Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of this compound for the MOP and NOP receptors.

  • Materials:

    • Cell membranes prepared from CHO-K1 cells stably expressing either the human MOP or NOP receptor.

    • Radioligands: [³H]-DAMGO for MOP and [³H]-Nociceptin for NOP.

    • Non-specific binding control: Naloxone for MOP and N/OFQ for NOP.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine cell membranes (10-20 µg protein/well), varying concentrations of this compound, and the respective radioligand at a concentration close to its Kd.

    • For the determination of non-specific binding, a separate set of wells should contain the radioligand and a high concentration of the non-specific binding control.

    • Incubate the plates at 25°C for 60 minutes.

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the G-protein activation following receptor agonism.

  • Materials:

    • Cell membranes from CHO-hMOP or CHO-hNOP cells.

    • [³⁵S]GTPγS.

    • GDP.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP.

    • Non-specific binding control: Unlabeled GTPγS.

  • Procedure:

    • In a 96-well plate, add cell membranes (5-10 µg protein/well) and varying concentrations of this compound.

    • Add the assay buffer containing [³⁵S]GTPγS.

    • To determine non-specific binding, add a high concentration of unlabeled GTPγS to a separate set of wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through filter plates.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

    • Determine the EC₅₀ and Eₘₐₓ values from the concentration-response curve.

cAMP Accumulation Assay

This assay determines the effect of this compound on adenylyl cyclase activity.

  • Materials:

    • CHO-K1 cells stably expressing either the human MOP or NOP receptor.

    • Forskolin.

    • cAMP assay kit (e.g., HTRF or AlphaScreen).

    • Cell culture medium.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound for 15 minutes.

    • Stimulate the cells with forskolin (e.g., 5 µM) to induce cAMP production for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

    • Generate concentration-response curves to determine the IC₅₀ (for inhibition of forskolin-stimulated cAMP) or EC₅₀ (for direct cAMP inhibition).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor.

  • Materials:

    • U2OS cells stably co-expressing the human MOP or NOP receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter).

    • Assay-specific detection reagents.

  • Procedure:

    • Plate the cells in a 384-well plate.

    • Add varying concentrations of this compound to the wells.

    • Incubate the plate at 37°C for 90 minutes.

    • Add the detection reagents according to the manufacturer's protocol.

    • Measure the chemiluminescent signal using a plate reader.

    • Determine the EC₅₀ and Eₘₐₓ values from the concentration-response curve.

In Vivo Analgesia Models (Tail-Flick and Hot-Plate Tests)

These assays are used to assess the antinociceptive effects of this compound in rodents.

  • Animals:

    • Male C57BL/6 mice (8-10 weeks old).

  • Drug Administration:

    • This compound is typically administered subcutaneously (s.c.).

  • Tail-Flick Test:

    • A focused beam of heat is applied to the ventral surface of the mouse's tail.

    • The latency to flick the tail away from the heat source is measured.

    • A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

    • Measurements are taken before and at various time points after drug administration.

  • Hot-Plate Test:

    • The mouse is placed on a heated surface maintained at a constant temperature (e.g., 55°C).

    • The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

    • A cut-off time (e.g., 30 seconds) is employed.

    • Measurements are taken before and at various time points after drug administration.

  • Data Analysis:

    • The percentage of maximum possible effect (%MPE) is calculated for both tests.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound and a typical experimental workflow for its characterization.

MOP_Signaling_Pathway cluster_g_protein G-Protein Pathway This compound This compound MOP MOP Receptor This compound->MOP G_protein Gi/o Protein MOP->G_protein Activation beta_Arrestin β-Arrestin MOP->beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel ↓ Ca²⁺ Influx K_channel ↑ K⁺ Efflux cAMP ↓ cAMP PKA ↓ PKA Analgesia Analgesia Ca_channel->Analgesia K_channel->Analgesia Internalization Receptor Internalization beta_Arrestin->Internalization

Figure 1: this compound Signaling at the MOP Receptor.

NOP_Signaling_Pathway cluster_g_protein G-Protein Pathway This compound This compound NOP NOP Receptor This compound->NOP G_protein Gi/o Protein NOP->G_protein Biased Activation beta_Arrestin β-Arrestin (Weak Recruitment) NOP->beta_Arrestin AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP Analgesia_Modulation Modulation of Analgesia cAMP->Analgesia_Modulation Experimental_Workflow start Start: Characterization of this compound in_vitro In Vitro Assays start->in_vitro binding Radioligand Binding (Ki determination) in_vitro->binding functional Functional Assays (EC50, Emax) in_vitro->functional in_vivo In Vivo Analgesia Models in_vitro->in_vivo data_analysis Data Analysis and Pharmacological Profile binding->data_analysis gtps GTPγS Binding functional->gtps camp cAMP Accumulation functional->camp barrestin β-Arrestin Recruitment functional->barrestin gtps->data_analysis camp->data_analysis barrestin->data_analysis tail_flick Tail-Flick Test in_vivo->tail_flick hot_plate Hot-Plate Test in_vivo->hot_plate tail_flick->data_analysis hot_plate->data_analysis end End: Comprehensive Profile of this compound data_analysis->end

References

Pharmacological Profile of BPR1M97: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1M97 is a novel small molecule that has been identified as a potent dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) peptide receptor.[1][2] Developed to address the therapeutic limitations of traditional opioids, this compound exhibits a unique pharmacological profile characterized by strong antinociceptive effects with a potentially wider safety margin.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its receptor binding affinity, in vitro functional activity, in vivo efficacy in pain models, and its preliminary safety profile. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel analgesic compounds.

Core Pharmacological Attributes

This compound distinguishes itself through its dual agonism at MOP and NOP receptors, a mechanism hypothesized to produce synergistic analgesia while mitigating the adverse effects associated with conventional MOP agonists.[1]

Receptor Binding Affinity

Radioligand binding assays have demonstrated that this compound exhibits high affinity for both human MOP and NOP receptors. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below.

ReceptorKi (nM)
Mu-Opioid Receptor (MOP)1.8
Nociceptin/Orphanin FQ Peptide Receptor (NOP)4.2
Table 1: Receptor Binding Affinity of this compound.
In Vitro Functional Activity

The functional activity of this compound has been characterized through a series of in vitro assays designed to assess its effects on downstream signaling pathways upon receptor activation.

G Protein Activation and Biased Agonism:

A key feature of this compound is its distinct functional profile at the MOP and NOP receptors. At the MOP receptor, this compound acts as a full agonist, potently stimulating G protein-mediated signaling pathways, such as the inhibition of cyclic adenosine monophosphate (cAMP) production.

Conversely, at the NOP receptor, this compound demonstrates G protein-biased agonism. This means it preferentially activates G protein signaling pathways over the β-arrestin recruitment pathway. This bias is a significant area of interest in modern pharmacology, as it is postulated that the separation of G protein signaling (associated with analgesia) from β-arrestin signaling (linked to certain adverse effects) could lead to safer therapeutics.

The signaling pathway for MOP and NOP receptor activation is depicted below:

G_protein_signaling cluster_MOP MOP Receptor Signaling cluster_NOP NOP Receptor Signaling This compound This compound MOP MOP Receptor This compound->MOP Full Agonist NOP NOP Receptor This compound->NOP G Protein-Biased Agonist G_protein_MOP Gαi/o Activation MOP->G_protein_MOP B_arrestin_MOP β-arrestin Recruitment MOP->B_arrestin_MOP cAMP_inhibition_MOP ↓ cAMP G_protein_MOP->cAMP_inhibition_MOP Analgesia_MOP Analgesia cAMP_inhibition_MOP->Analgesia_MOP Side_effects_MOP Side Effects B_arrestin_MOP->Side_effects_MOP G_protein_NOP Gαi/o Activation NOP->G_protein_NOP B_arrestin_NOP β-arrestin Recruitment (Weak) NOP->B_arrestin_NOP cAMP_inhibition_NOP ↓ cAMP G_protein_NOP->cAMP_inhibition_NOP Analgesia_NOP Analgesia Modulation cAMP_inhibition_NOP->Analgesia_NOP

Caption: this compound Signaling Pathways at MOP and NOP Receptors.

A summary of the in vitro functional activity of this compound is provided in the following table.

AssayReceptorResult
cAMP ProductionMOPFull Agonist
β-Arrestin RecruitmentMOPAgonist
cAMP ProductionNOPAgonist
β-Arrestin RecruitmentNOPWeak Partial Agonist / Biased Agonist
Table 2: In Vitro Functional Profile of this compound.

In Vivo Pharmacological Profile

The antinociceptive and safety profile of this compound has been evaluated in various preclinical animal models.

Antinociceptive Efficacy

This compound has demonstrated potent antinociceptive effects in models of acute thermal pain. Subcutaneous administration of this compound produced a dose-dependent increase in pain threshold.

Animal ModelPain TypeED₅₀ (mg/kg, s.c.)
Mouse Tail-Flick TestAcute Thermal0.127
Table 3: In Vivo Antinociceptive Potency of this compound.

Furthermore, in a murine model of cancer pain, a 1.8 mg/kg subcutaneous dose of this compound demonstrated effective antinociception.

Safety and Tolerability Profile

A key aspect of the pharmacological profile of this compound is its improved safety and tolerability compared to morphine.

  • Respiratory Depression: Unlike morphine, this compound caused significantly less respiratory depression in animal models.

  • Cardiovascular Effects: this compound exhibited a more favorable cardiovascular profile with less impact on heart function compared to morphine.

  • Gastrointestinal Dysfunction: this compound induced less gastrointestinal transit inhibition, a common and debilitating side effect of traditional opioids.

  • Withdrawal and Dependence: Animals treated with this compound showed reduced withdrawal symptoms upon challenge with an opioid antagonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for MOP and NOP receptors.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing human MOP or NOP receptors are prepared.

  • Assay Buffer: A suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Radioligand: A specific radioligand for each receptor (e.g., [³H]-DAMGO for MOP, [³H]-Nociceptin for NOP) is used at a concentration near its Kd.

  • Incubation: Membranes, radioligand, and varying concentrations of this compound are incubated to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: Radioactivity of the filters is measured by liquid scintillation counting.

  • Data Analysis: Ki values are calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To assess the functional agonism of this compound at Gαi/o-coupled receptors.

Methodology:

  • Cell Culture: Cells expressing MOP or NOP receptors are cultured.

  • Stimulation: Cells are pre-treated with varying concentrations of this compound followed by stimulation with forskolin to induce cAMP production.

  • Lysis: Cells are lysed to release intracellular cAMP.

  • Detection: cAMP levels are quantified using a competitive immunoassay (e.g., HTRF, AlphaScreen).

  • Data Analysis: EC₅₀ values are determined from the concentration-response curves.

The workflow for a typical cAMP inhibition assay is illustrated below:

cAMP_workflow start Start cell_culture Culture MOP/NOP Expressing Cells start->cell_culture bpr1m97_treatment Pre-treat with this compound Concentrations cell_culture->bpr1m97_treatment forskolin_stimulation Stimulate with Forskolin bpr1m97_treatment->forskolin_stimulation cell_lysis Lyse Cells forskolin_stimulation->cell_lysis cAMP_detection Quantify cAMP Levels cell_lysis->cAMP_detection data_analysis Calculate EC₅₀ cAMP_detection->data_analysis end End data_analysis->end

Caption: Workflow for cAMP Inhibition Assay.
β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to MOP and NOP receptors upon agonist stimulation.

Methodology:

  • Cell Line: A cell line engineered to express the receptor of interest and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent tag) is used.

  • Compound Addition: Cells are treated with varying concentrations of this compound.

  • Signal Detection: The recruitment of β-arrestin is quantified by measuring the reporter signal (e.g., chemiluminescence, fluorescence).

  • Data Analysis: EC₅₀ values and Emax are determined from the concentration-response curves to assess agonist potency and efficacy for β-arrestin recruitment.

In Vivo Tail-Flick Test

Objective: To evaluate the antinociceptive effect of this compound in a model of acute thermal pain.

Methodology:

  • Animals: Male ICR mice are typically used.

  • Acclimation: Animals are acclimated to the testing environment.

  • Baseline Measurement: The baseline tail-flick latency in response to a radiant heat source is determined.

  • Drug Administration: this compound or vehicle is administered subcutaneously.

  • Post-treatment Measurement: Tail-flick latencies are measured at various time points after drug administration.

  • Data Analysis: The maximum possible effect (%MPE) is calculated, and the ED₅₀ is determined from the dose-response curve.

The logical relationship for assessing in vivo analgesia is outlined below:

in_vivo_logic animal_model Select Animal Model (e.g., Mouse) pain_stimulus Apply Nociceptive Stimulus (e.g., Heat) animal_model->pain_stimulus baseline_response Measure Baseline Response (e.g., Latency) pain_stimulus->baseline_response drug_administration Administer this compound or Vehicle baseline_response->drug_administration post_treatment_response Measure Post-Treatment Response drug_administration->post_treatment_response compare_responses Compare Baseline and Post-Treatment Responses post_treatment_response->compare_responses analgesic_effect Analgesic Effect Observed compare_responses->analgesic_effect Significant Increase in Latency no_effect No Significant Effect compare_responses->no_effect No Significant Change

Caption: Logical Flow for In Vivo Analgesia Assessment.

Conclusion

This compound represents a promising step forward in the development of novel analgesics. Its dual MOP/NOP receptor agonism, coupled with a G protein bias at the NOP receptor, provides a unique pharmacological profile that translates to potent antinociceptive efficacy with an improved safety and tolerability profile in preclinical models. The data presented in this technical guide underscore the potential of this compound as a lead compound for the development of a new generation of pain therapeutics. Further research, including comprehensive pharmacokinetic and toxicology studies, is warranted to fully elucidate its clinical potential.

References

BPR1M97: A Technical Guide to G Protein-Biased Agonism at the Nociceptin/Orphanin FQ Peptide (NOP) Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1M97 is a novel small molecule that exhibits a dual agonist profile at the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1] While it acts as a full agonist at the MOP receptor, its pharmacological characteristic at the NOP receptor is of significant interest to the scientific community due to its pronounced G protein bias.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its G protein-biased agonism at the NOP receptor. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The NOP receptor, a member of the opioid receptor family, is a G protein-coupled receptor (GPCR) that is widely expressed in the central and peripheral nervous systems.[2] Its activation by the endogenous ligand nociceptin/orphanin FQ (N/OFQ) modulates a variety of physiological processes, including pain, anxiety, and locomotion. Traditionally, GPCR signaling has been understood to proceed through G protein-dependent pathways. However, it is now well-established that GPCRs can also signal through β-arrestin-mediated pathways, which are often associated with receptor desensitization, internalization, and the activation of distinct downstream effectors.

The concept of "biased agonism" or "functional selectivity" describes the ability of certain ligands to preferentially activate one signaling pathway over another at the same receptor. This compound exemplifies this phenomenon at the NOP receptor, where it potently activates G protein signaling with minimal to no recruitment of β-arrestin-2.[3] This G protein bias is a highly sought-after characteristic in drug design, as it holds the potential to develop therapeutics with improved efficacy and reduced side effects. For instance, in the context of opioid receptors, G protein signaling is primarily associated with analgesia, while β-arrestin recruitment has been linked to adverse effects such as respiratory depression and tolerance.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity at the MOP and NOP receptors.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandKᵢ (nM)
MOPThis compound1.8
NOPThis compound4.2

Table 2: Functional Activity of this compound at the NOP Receptor

AssayLigandEC₅₀ (nM)Eₘₐₓ (% of N/OFQ)
cAMP InhibitionN/OFQData not explicitly provided100% (Reference)
This compound> N/OFQ~100%
β-arrestin-2 RecruitmentN/OFQData not explicitly provided100% (Reference)
This compoundNot determinable~0%

Note: The primary literature states that this compound's potency in the cAMP assay was lower than that of the endogenous ligand N/OFQ, and that it failed to trigger β-arrestin-2 recruitment.

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathways of the NOP receptor and highlights the G protein-biased mechanism of this compound.

G_protein_biased_signaling cluster_membrane Plasma Membrane NOP_receptor NOP Receptor G_protein Gαi/o Protein NOP_receptor->G_protein Activates beta_arrestin β-arrestin-2 NOP_receptor->beta_arrestin No Recruitment This compound This compound This compound->NOP_receptor Binds AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Analgesia G_protein->Analgesia Leads to cAMP ↓ cAMP

This compound G protein-biased signaling at the NOP receptor.
Experimental Workflow for Quantifying Biased Agonism

The workflow for determining the G protein bias of a compound like this compound involves parallel assessment of its activity in G protein-dependent and β-arrestin-dependent signaling assays.

experimental_workflow cluster_assays Parallel Functional Assays start Start: Characterize Test Compound (e.g., this compound) G_protein_assay G Protein Activation Assay (e.g., cAMP Inhibition) start->G_protein_assay arrestin_assay β-arrestin Recruitment Assay (e.g., PathHunter) start->arrestin_assay dose_response_G Generate Dose-Response Curve for G Protein Pathway G_protein_assay->dose_response_G dose_response_arrestin Generate Dose-Response Curve for β-arrestin Pathway arrestin_assay->dose_response_arrestin calculate_G Calculate EC₅₀ and Eₘₐₓ (G Protein) dose_response_G->calculate_G calculate_arrestin Calculate EC₅₀ and Eₘₐₓ (β-arrestin) dose_response_arrestin->calculate_arrestin bias_analysis Bias Factor Calculation (e.g., Operational Model) calculate_G->bias_analysis calculate_arrestin->bias_analysis end Conclusion: Determine G Protein Bias bias_analysis->end

Workflow for determining G protein-biased agonism.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the G protein-biased agonism of this compound at the NOP receptor.

cAMP Inhibition Assay (G Protein Activation)

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), which is a downstream effect of activating the Gαi/o protein coupled to the NOP receptor.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound for G protein pathway activation.

Materials:

  • CHO-K1 cells stably expressing the human NOP receptor (CHO-K1-NOP).

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Forskolin.

  • Test compound (this compound) and reference agonist (N/OFQ).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).

  • 384-well microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Culture CHO-K1-NOP cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Harvest the cells and seed them into 384-well microplates at a predetermined optimal density. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist N/OFQ in assay buffer.

  • Assay Protocol: a. Remove the culture medium from the wells. b. Add the diluted compounds to the respective wells. c. Stimulate the cells with a concentration of forskolin known to induce a submaximal level of cAMP production (this is necessary to observe inhibition). d. Incubate for a specified period (e.g., 30 minutes) at 37°C. e. Lyse the cells and proceed with the cAMP detection protocol as per the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: a. Measure the signal (e.g., fluorescence or luminescence) using a plate reader. b. Convert the raw data to cAMP concentrations using a standard curve. c. Normalize the data, with the response to forskolin alone representing 0% inhibition and the maximal inhibition by the reference agonist representing 100%. d. Plot the percent inhibition against the log concentration of the agonist. e. Fit the data using a non-linear regression model (three-parameter logistic equation) to determine the EC₅₀ and Eₘₐₓ values.

β-arrestin-2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin-2 to the activated NOP receptor, a key step in the β-arrestin signaling pathway. The DiscoverX PathHunter assay is a common method for this purpose.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound for β-arrestin-2 recruitment.

Materials:

  • Cells engineered for the β-arrestin recruitment assay (e.g., CHO-K1 cells co-expressing the NOP receptor fused to a ProLink tag and β-arrestin-2 fused to an Enzyme Acceptor tag).

  • AssayComplete™ Cell Plating Reagent.

  • Test compound (this compound) and reference agonist (N/OFQ).

  • PathHunter Detection Reagents.

  • 384-well white, solid-bottom microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in 384-well plates using the AssayComplete™ Cell Plating Reagent.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist N/OFQ in assay buffer.

  • Agonist Treatment: Add the diluted compounds to the appropriate wells.

  • Incubation: Incubate the plates for 90 minutes at 37°C.

  • Detection: a. Prepare the PathHunter Detection Reagent solution according to the manufacturer's protocol. b. Add the detection reagent to each well. c. Incubate for 60 minutes at room temperature, protected from light.

  • Data Analysis: a. Measure the chemiluminescent signal using a luminometer. b. Normalize the data, with the signal from untreated cells as baseline and the maximal response from the reference agonist as 100%. c. Plot the percentage of maximal response against the log concentration of the agonist. d. Fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ values. For this compound, a negligible response is expected, resulting in an Eₘₐₓ of approximately 0%.

Conclusion

This compound is a compelling pharmacological tool and a potential therapeutic lead due to its unique G protein-biased agonism at the NOP receptor. By selectively activating the G protein pathway, which is associated with analgesia, while avoiding the recruitment of β-arrestin-2, this compound may offer a safer alternative to conventional opioids. The data and protocols presented in this guide provide a comprehensive framework for understanding and further investigating the properties of this compound and other biased agonists. This targeted approach to receptor modulation represents a promising strategy in modern drug discovery, aiming to maximize therapeutic benefits while minimizing adverse effects.

References

The Discovery and Development of BPR1M97: A Novel Dual MOP/NOP Receptor Agonist for Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The management of moderate to severe pain continues to be a significant clinical challenge. While traditional opioids, primarily acting on the mu-opioid receptor (MOP), are potent analgesics, their use is hampered by a range of severe side effects, including respiratory depression, constipation, tolerance, and addiction.[1][2] This has spurred the search for novel analgesics with improved safety profiles. One promising strategy is the development of compounds that co-target the MOP receptor and the nociceptin/orphanin FQ (NOP) peptide receptor. The NOP receptor system is known to modulate pain and the side effects of MOP agonists.[3][4]

BPR1M97 has emerged from this research as a novel, small molecule dual agonist of the MOP and NOP receptors.[1] Identified through high-throughput screening, this compound has demonstrated potent antinociceptive effects in various preclinical models, coupled with a significantly better safety profile compared to morphine. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Mechanism of Action

This compound is a dual-acting agonist at the mu-opioid receptor (MOP) and the nociceptin-orphanin FQ peptide (NOP) receptor. Its unique pharmacological profile is characterized by:

  • Full Agonism at the MOP Receptor: this compound fully activates the MOP receptor, which is the primary mechanism for its potent analgesic effects.

  • G Protein-Biased Agonism at the NOP Receptor: At the NOP receptor, this compound preferentially activates the G protein signaling pathway over the β-arrestin pathway. This biased agonism is thought to contribute to its improved side-effect profile, as β-arrestin recruitment is implicated in some of the adverse effects of opioid signaling.

This dual mechanism of action allows this compound to produce strong analgesia while potentially mitigating the undesirable effects associated with conventional MOP agonists.

Data Presentation

In Vitro Pharmacological Profile

The following table summarizes the in vitro binding affinity and functional activity of this compound at the MOP and NOP receptors.

ParameterMOP ReceptorNOP ReceptorReference
Binding Affinity (Ki) 1.8 nM4.2 nM
cAMP Production Assay Full AgonistG Protein-Biased Agonist
β-Arrestin Recruitment Assay Full Agonist PropertiesG Protein-Biased Agonist
Receptor Internalization Assay Full Agonist PropertiesG Protein-Biased Agonist
Membrane Potential Assay Full Agonist PropertiesG Protein-Biased Agonist
In Vivo Efficacy and Side-Effect Profile

The preclinical in vivo studies have demonstrated the potent antinociceptive effects and improved safety of this compound compared to morphine.

In Vivo ModelThis compoundMorphineKey FindingsReference
Tail-Flick Test Potent antinociceptive effectPotent antinociceptive effectThis compound demonstrates significant analgesic activity.
Cancer-Induced Pain Better analgesiaStandard analgesiaThis compound shows superior efficacy in a model of chronic pain.
Respiratory Function Less respiratory dysfunctionSignificant respiratory depressionThis compound has a wider therapeutic window regarding respiratory safety.
Cardiovascular Function Less cardiovascular dysfunctionCardiovascular side effectsThis compound exhibits a more favorable cardiovascular profile.
Gastrointestinal Transit Less gastrointestinal dysfunctionSignificant constipationThis compound shows reduced propensity to cause constipation.
Locomotor Activity Decreased global activityVariable effectsThis compound affects locomotor activity.
Withdrawal Symptoms Less withdrawal jumpingSignificant withdrawal symptomsThis compound may have a lower dependence liability.

Experimental Protocols

The following are detailed methodologies for key experiments conducted in the evaluation of this compound.

In Vitro Assays

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the MOP and NOP receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cells stably expressing either the human MOP or NOP receptor.

    • Incubate the membrane homogenates with a specific radioligand (e.g., [³H]-DAMGO for MOP, [³H]-Nociceptin for NOP) and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the Ki values using the Cheng-Prusoff equation.

2. cAMP Production Assay

  • Objective: To assess the functional activity of this compound on G protein-coupled adenylyl cyclase signaling.

  • Methodology:

    • Culture cells expressing the MOP or NOP receptor in a suitable medium.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Treat the cells with varying concentrations of this compound.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaScreen).

    • Generate dose-response curves and calculate EC50 and Emax values.

3. β-Arrestin Recruitment Assay

  • Objective: To measure the recruitment of β-arrestin to the MOP and NOP receptors upon agonist stimulation.

  • Methodology:

    • Use a cell line stably co-expressing the receptor of interest fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).

    • Plate the cells in a microplate.

    • Add varying concentrations of this compound to the wells.

    • Incubate to allow for receptor activation and β-arrestin recruitment, leading to enzyme fragment complementation.

    • Add the chemiluminescent substrate and measure the light output using a luminometer.

    • Generate dose-response curves to determine agonist potency and efficacy for β-arrestin recruitment.

In Vivo Assays

1. Tail-Flick Test

  • Objective: To evaluate the antinociceptive effect of this compound against an acute thermal stimulus.

  • Methodology:

    • Acclimate the animals (mice or rats) to the testing environment and restraining device.

    • Administer this compound or vehicle via the desired route (e.g., subcutaneous).

    • At a predetermined time after dosing, focus a beam of radiant heat onto the ventral surface of the animal's tail.

    • Record the latency for the animal to flick its tail away from the heat source.

    • A cut-off time is used to prevent tissue damage.

    • Calculate the percentage of the maximum possible effect (%MPE).

2. Murine Cancer Pain Model

  • Objective: To assess the efficacy of this compound in a model of chronic cancer-related pain.

  • Methodology:

    • Induce a bone tumor by injecting carcinoma cells (e.g., MRMT-1) into the intramedullary cavity of the tibia of the animal.

    • Monitor the animals for the development of pain-related behaviors, such as mechanical allodynia (measured with von Frey filaments) and thermal hyperalgesia.

    • Once pain behaviors are established, administer this compound or morphine.

    • Assess the reversal of pain behaviors at various time points after drug administration.

3. Respiratory Function Assessment

  • Objective: To evaluate the effect of this compound on respiratory function.

  • Methodology:

    • Place the animal in a whole-body plethysmography chamber.

    • Allow the animal to acclimate to the chamber.

    • Record baseline respiratory parameters (respiratory rate, tidal volume).

    • Administer this compound or morphine.

    • Continuously monitor and record the respiratory parameters for a set period.

    • Analyze the data for any significant depression in respiratory function.

Mandatory Visualizations

BPR1M97_Signaling_Pathway cluster_MOP MOP Receptor cluster_NOP NOP Receptor BPR1M97_MOP This compound MOP MOP BPR1M97_MOP->MOP Full Agonist G_protein_MOP Gαi/o Activation MOP->G_protein_MOP beta_arrestin_MOP β-Arrestin Recruitment MOP->beta_arrestin_MOP Analgesia_MOP Analgesia G_protein_MOP->Analgesia_MOP BPR1M97_NOP This compound NOP NOP BPR1M97_NOP->NOP G Protein-Biased Agonist G_protein_NOP Gαi/o Activation NOP->G_protein_NOP beta_arrestin_NOP Reduced β-Arrestin Recruitment NOP->beta_arrestin_NOP Side_Effect_Modulation Side Effect Modulation G_protein_NOP->Side_Effect_Modulation

Caption: Signaling pathway of this compound at MOP and NOP receptors.

BPR1M97_Development_Workflow HTS High-Throughput Screening Lead_ID Lead Identification (this compound) HTS->Lead_ID In_Vitro In Vitro Characterization Lead_ID->In_Vitro In_Vivo_Efficacy In Vivo Efficacy Studies (Pain Models) In_Vitro->In_Vivo_Efficacy In_Vivo_Safety In Vivo Safety & Side-Effect Profiling In_Vivo_Efficacy->In_Vivo_Safety PK_PD Pharmacokinetic/ Pharmacodynamic Modeling In_Vivo_Safety->PK_PD Preclinical_Candidate Preclinical Candidate PK_PD->Preclinical_Candidate

Caption: Experimental workflow for the development of this compound.

References

BPR1M997: A Technical Overview of its Binding Affinity for Mu-Opioid and Nociceptin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding characteristics of BPR1M97, a novel compound with dual agonist activity at both the mu-opioid (MOP) and nociceptin (NOP) receptors. Understanding the binding affinity and functional profile of this compound at these two receptors is crucial for elucidating its mechanism of action and its potential as a safer and more effective analgesic.

Core Findings: Binding Affinity of this compound

This compound exhibits high-affinity binding to both the human mu-opioid and nociceptin receptors. Quantitative analysis from radioligand binding assays has determined the inhibition constants (Ki) for this compound, which are summarized in the table below. For comparative purposes, the binding affinities of the standard opioid agonist morphine and the endogenous ligand for the NOP receptor, nociceptin/orphanin FQ (N/OFQ), are also included.

CompoundReceptorBinding Affinity (Ki) [nM]
This compound Mu-Opioid (MOP) 1.8 [1][2]
Nociceptin (NOP) 4.2 [1][2]
MorphineMu-Opioid (MOP)8
Nociceptin (NOP)> 1000
Nociceptin/Orphanin FQNociceptin (NOP)0.3

Note: Data for morphine and N/OFQ are derived from the primary literature for comparative context.

Experimental Protocols: Radioligand Binding Assays

The following are detailed methodologies representative of the key experiments used to determine the binding affinity of compounds like this compound. While the full experimental details from the primary study on this compound were not accessible, these protocols outline the standard procedures for competitive radioligand binding assays for the mu-opioid and nociceptin receptors.

Mu-Opioid Receptor (MOP) Binding Assay

This assay determines the affinity of a test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]diprenorphine (a non-selective opioid antagonist).

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound at various concentrations.

Procedure:

  • Membrane Preparation: The cell membranes are thawed and resuspended in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, the following are added in order:

    • Assay Buffer.

    • Test compound (this compound) at varying concentrations or buffer for total binding, or naloxone for non-specific binding.

    • [³H]diprenorphine at a final concentration of approximately 1 nM.

    • The reaction is initiated by the addition of the cell membrane preparation.

  • Incubation: The plate is incubated for 60 minutes at 25°C with gentle agitation.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI). The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Nociceptin Receptor (NOP) Binding Assay

This assay quantifies the affinity of a test compound for the nociceptin receptor by measuring its ability to displace a specific radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human nociceptin receptor.

  • Radioligand: [³H]nociceptin.

  • Non-specific Binding Control: Unlabeled nociceptin/orphanin FQ (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mg/ml bovine serum albumin (BSA).

  • Test Compound: this compound at various concentrations.

Procedure:

  • Membrane Preparation: The cell membranes are thawed and resuspended in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, the following are added in order:

    • Assay Buffer.

    • Test compound (this compound) at varying concentrations or buffer for total binding, or unlabeled N/OFQ for non-specific binding.

    • [³H]nociceptin at a final concentration of approximately 0.5 nM.

    • The reaction is initiated by the addition of the cell membrane preparation.

  • Incubation: The plate is incubated for 60 minutes at 25°C with gentle agitation.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% PEI. The filters are then washed multiple times with ice-cold assay buffer.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 and Ki values are determined as described for the MOP receptor binding assay.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of a test compound.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation cluster_3 Quantification & Analysis Receptor Membranes Receptor Membranes Incubate (e.g., 60 min, 25°C) Incubate (e.g., 60 min, 25°C) Receptor Membranes->Incubate (e.g., 60 min, 25°C) Radioligand ([3H]L*) Radioligand ([3H]L*) Radioligand ([3H]L*)->Incubate (e.g., 60 min, 25°C) Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Incubate (e.g., 60 min, 25°C) Buffer Buffer Buffer->Incubate (e.g., 60 min, 25°C) Rapid Filtration Rapid Filtration Incubate (e.g., 60 min, 25°C)->Rapid Filtration Wash to remove unbound ligand Wash to remove unbound ligand Rapid Filtration->Wash to remove unbound ligand Scintillation Counting Scintillation Counting Wash to remove unbound ligand->Scintillation Counting Data Analysis (IC50 -> Ki) Data Analysis (IC50 -> Ki) Scintillation Counting->Data Analysis (IC50 -> Ki) G cluster_MOP Mu-Opioid Receptor (MOP) Signaling cluster_NOP Nociceptin Receptor (NOP) Signaling BPR1M97_MOP This compound MOP MOP Receptor BPR1M97_MOP->MOP Full Agonist G_Protein_MOP G-protein Activation (Gi/o) MOP->G_Protein_MOP Beta_Arrestin_MOP β-Arrestin Recruitment MOP->Beta_Arrestin_MOP Analgesia_MOP Analgesia G_Protein_MOP->Analgesia_MOP Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin_MOP->Side_Effects BPR1M97_NOP This compound NOP NOP Receptor BPR1M97_NOP->NOP G-protein Biased Agonist G_Protein_NOP G-protein Activation (Gi/o) NOP->G_Protein_NOP Beta_Arrestin_NOP Minimal β-Arrestin Recruitment NOP->Beta_Arrestin_NOP Modulation Modulation of Analgesia & Reduced Side Effects G_Protein_NOP->Modulation

References

In-Depth Technical Guide: Cellular Signaling Pathways Activated by BPR1M97

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1M97 is a novel small molecule that functions as a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3] This compound has demonstrated potent antinociceptive effects in various pain models with a significantly safer profile than traditional opioids like morphine, exhibiting fewer adverse effects such as respiratory depression, cardiovascular and gastrointestinal dysfunction, and reduced withdrawal symptoms.[1][3] The unique pharmacological profile of this compound stems from its distinct actions on its target receptors: it acts as a full agonist at the MOP receptor while functioning as a G protein-biased agonist at the NOP receptor. This technical guide provides a comprehensive overview of the cellular signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Signaling Mechanisms of this compound

This compound's therapeutic potential lies in its simultaneous and differential activation of MOP and NOP receptors.

Mu-Opioid Peptide (MOP) Receptor Pathway Activation

As a full agonist at the MOP receptor, this compound is believed to activate the classical G protein-dependent signaling cascade. MOP receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o). Upon activation by an agonist like this compound, the Gαi/o subunit dissociates from the Gβγ subunit. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, which results in neuronal hyperpolarization and reduced neurotransmitter release, contributing to analgesia.

Beyond the canonical pathway, MOP receptor activation can also trigger non-G protein-dependent signaling, including pathways involving β-arrestin recruitment. Furthermore, research has shown that MOP receptor agonists can stimulate a phosphoinositide 3-kinase (PI3K)-dependent signaling cascade, leading to the activation of Akt, p70 S6 kinase, and the repressors of mRNA translation, 4E-BP1 and 4E-BP2, which are implicated in cell survival and translational control. A noncanonical pathway for the µ-opioid receptor has also been described where, under prolonged treatment, Src kinase is recruited and phosphorylates the receptor, converting it into an entity that can recruit Grb/SOS/Ras and Raf-1.

Nociceptin/Orphanin FQ (NOP) Receptor Pathway Activation

At the NOP receptor, this compound acts as a G protein-biased agonist. This biased agonism is a key feature that likely contributes to its improved side-effect profile. NOP receptors also couple to Gαi/o proteins. Activation of NOP receptors leads to the inhibition of adenylyl cyclase, an increase in K+ conductance, and an inhibition of Ca2+ conductance. The G protein-biased nature of this compound at the NOP receptor suggests that it preferentially activates these G protein-mediated pathways over other potential signaling cascades, such as the β-arrestin pathway. The simultaneous activation of NOP and MOP receptors is thought to produce synergistic analgesic effects while mitigating some of the adverse effects associated with classical opioids.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters defining the interaction of this compound with MOP and NOP receptors.

Parameter MOP Receptor NOP Receptor Reference
Binding Affinity (Ki) 1.8 nM4.2 nM

Further in vitro functional data such as EC50 and Emax values for cAMP inhibition and β-arrestin recruitment would be necessary for a complete quantitative profile.

Visualizing the Signaling Pathways

The following diagrams illustrate the signaling cascades initiated by this compound at the MOP and NOP receptors.

BPR1M97_MOP_Signaling cluster_membrane Cell Membrane cluster_canonical Canonical G-Protein Pathway cluster_pi3k PI3K Pathway This compound This compound MOP MOP Receptor This compound->MOP Full Agonist Gi_Go Gαi/o MOP->Gi_Go G_beta_gamma Gβγ MOP->G_beta_gamma PI3K PI3K MOP->PI3K AC Adenylyl Cyclase Gi_Go->AC GIRK GIRK Channels G_beta_gamma->GIRK Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx Akt Akt PI3K->Akt p70S6K p70 S6 Kinase PI3K->p70S6K _4E_BP1_2 4E-BP1/2 PI3K->_4E_BP1_2 Cell_Survival Cell Survival Akt->Cell_Survival Translational_Control Translational Control p70S6K->Translational_Control _4E_BP1_2->Translational_Control

This compound signaling at the MOP receptor.

BPR1M97_NOP_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway (Attenuated) This compound This compound NOP NOP Receptor This compound->NOP G Protein-Biased Agonist Gi_Go Gαi/o NOP->Gi_Go G_beta_gamma Gβγ NOP->G_beta_gamma beta_arrestin β-Arrestin NOP->beta_arrestin Biased against AC Adenylyl Cyclase Gi_Go->AC K_channel K⁺ Channels G_beta_gamma->K_channel Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel cAMP ↓ cAMP AC->cAMP K_conductance ↑ K⁺ Conductance K_channel->K_conductance Ca_conductance ↓ Ca²⁺ Conductance Ca_channel->Ca_conductance

This compound signaling at the NOP receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The characterization of this compound involved several key in vitro and in vivo assays.

In Vitro Assays
  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of this compound for MOP and NOP receptors.

    • General Protocol:

      • Prepare cell membrane homogenates from cells stably expressing either human MOP or NOP receptors.

      • Incubate the membrane homogenates with a constant concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOP, [³H]-nociceptin for NOP) and varying concentrations of the unlabeled competitor, this compound.

      • After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

      • Quantify the radioactivity retained on the filters using liquid scintillation counting.

      • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

      • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

  • cAMP Production Assay:

    • Objective: To measure the functional effect of this compound on adenylyl cyclase activity.

    • General Protocol:

      • Culture cells expressing MOP or NOP receptors.

      • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

      • Add varying concentrations of this compound to the cells and incubate.

      • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., ELISA-based).

      • Plot the concentration-response curve to determine the EC50 (potency) and Emax (efficacy) for cAMP inhibition.

  • β-Arrestin Recruitment Assay:

    • Objective: To assess the potential of this compound to induce β-arrestin-2 recruitment to MOP and NOP receptors, a key step in receptor desensitization and an indicator of biased agonism.

    • General Protocol:

      • Use a cell line co-expressing the target receptor (MOP or NOP) fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin-2 fused to a complementary fragment.

      • Upon agonist stimulation, if β-arrestin-2 is recruited to the receptor, the two protein fragments come into proximity, forming an active enzyme.

      • Add a chemiluminescent substrate for the enzyme and measure the light output.

      • Generate concentration-response curves to determine the EC50 and Emax for β-arrestin-2 recruitment.

In Vivo Assays

This compound's antinociceptive properties and side-effect profile were evaluated using a battery of animal models.

  • Tail-Flick and Tail-Clip Tests: Acute thermal and mechanical pain models to assess analgesic efficacy.

  • Acetone Drop and von Frey Hair Tests: Models for cold and mechanical allodynia, respectively, often in the context of inflammatory or neuropathic pain.

  • Charcoal Meal and Glass Bead Tests: Measures of gastrointestinal transit to assess constipation, a common opioid side effect.

  • Lung and Heart Functional Tests: To evaluate respiratory and cardiovascular depression.

  • Locomotor Activity and Conditioned Place Preference (CPP) Tests: To assess sedative effects and abuse potential.

  • Naloxone Precipitation Test: To measure the severity of withdrawal symptoms.

The following diagram outlines a general workflow for the preclinical evaluation of a compound like this compound.

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation (Animal Models) Binding Radioligand Binding (Ki determination) cAMP cAMP Assay (Functional Potency/Efficacy) Binding->cAMP Arrestin β-Arrestin Assay (Bias Assessment) cAMP->Arrestin Internalization Receptor Internalization Arrestin->Internalization Membrane_Potential Membrane Potential Assay Internalization->Membrane_Potential Antinociception Antinociception Assays (Tail-flick, Cancer Pain) Membrane_Potential->Antinociception Proceed if promising Side_Effects Side Effect Profiling (GI, Respiratory, CV) Antinociception->Side_Effects Abuse_Liability Abuse Liability (CPP, Withdrawal) Side_Effects->Abuse_Liability

General preclinical evaluation workflow.

Conclusion and Future Directions

This compound represents a significant advancement in the quest for safer and more effective analgesics. Its dual agonism at MOP and NOP receptors, particularly its G protein bias at the NOP receptor, provides a compelling mechanism for its potent antinociceptive effects and favorable side-effect profile. The signaling pathways activated by this compound, primarily the G protein-mediated inhibition of adenylyl cyclase and modulation of ion channels, are central to its therapeutic action.

Future research should focus on obtaining a more granular understanding of the downstream effectors of this compound-mediated signaling. Investigating the specific contributions of the PI3K/Akt pathway to its long-term effects and further elucidating the molecular determinants of its G protein bias at the NOP receptor will be crucial. Such studies will not only deepen our understanding of this compound but also pave the way for the rational design of next-generation analgesics with even greater precision and safety. The development of bifunctional NOP/MOP ligands is a promising strategy for creating potent analgesics with reduced abuse liability.

References

BPR1M97: A Technical Guide to a Novel Dual Mu-Opioid/Nociceptin Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BPR1M97, a novel small molecule identified as a potent dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) peptide receptor. This compound has demonstrated significant potential as a powerful analgesic with a superior safety profile compared to traditional opioids like morphine. This document outlines the pharmacological characteristics, signaling pathways, and detailed experimental methodologies used to characterize this compound.

Core Pharmacological Profile

This compound distinguishes itself by its dual agonism, exhibiting high affinity for both MOP and NOP receptors. It functions as a full agonist at the MOP receptor, crucial for its analgesic effects. Concurrently, it acts as a G protein-biased agonist at the NOP receptor.[1][2] This biased agonism is hypothesized to contribute to its reduced side-effect profile, as the NOP receptor system is implicated in mitigating some of the adverse effects associated with MOP receptor activation, such as respiratory depression and reward-seeking behavior.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's activity at both MOP and NOP receptors, providing a comparative view of its potency and efficacy in various signaling pathways.

Table 1: Receptor Binding Affinity of this compound

ReceptorKi (nM)
Mu-Opioid (MOP)1.8[3][4]
Nociceptin (NOP)4.2[3]

Table 2: In Vitro Functional Activity of this compound

AssayReceptorParameterValueEfficacy
cAMP InhibitionMOPEC50Data not availableFull Agonist
NOPEC50Data not availableG-Protein Biased Agonist
β-Arrestin RecruitmentMOPEC50Data not availablePartial Agonist
NOPEC50Data not availableData not available

Note: Specific EC50 and Emax values from the primary literature are not publicly available at this time. The qualitative descriptions of agonist activity are based on published findings.

Table 3: In Vivo Antinociceptive Efficacy of this compound

Animal ModelPain TypeRoute of AdministrationED50
Murine ModelCancer PainSubcutaneous (s.c.)1.8 mg/kg

Signaling Pathways

This compound modulates two distinct G protein-coupled receptor (GPCR) signaling cascades. At the MOP receptor, it triggers the canonical Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). This pathway is primarily responsible for the analgesic effects of opioids. This compound also induces β-arrestin recruitment, albeit as a partial agonist. At the NOP receptor, this compound demonstrates G protein bias, preferentially activating the Gαi/o pathway with minimal engagement of the β-arrestin pathway.

MOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound MOP MOP Receptor This compound->MOP G_protein Gαi/o-Gβγ MOP->G_protein Full Agonist Beta_Arrestin β-Arrestin MOP->Beta_Arrestin Partial Agonist Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Internalization Receptor Internalization Beta_Arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects

This compound Signaling at the MOP Receptor.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound NOP NOP Receptor This compound->NOP G_protein Gαi/o-Gβγ NOP->G_protein Biased Agonist Beta_Arrestin β-Arrestin NOP->Beta_Arrestin Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Modulation Modulation of Analgesia & Side Effects cAMP->Modulation

This compound G-Protein Biased Signaling at the NOP Receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard industry practices and technologies mentioned in the context of this compound research.

In Vitro Functional Assays

1. cAMP Inhibition Assay (HTRF-based)

This assay quantifies the ability of this compound to inhibit adenylyl cyclase activity through Gαi/o-coupled receptors, leading to a decrease in intracellular cAMP levels.

  • Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Cellular cAMP competes with a d2-labeled cAMP tracer for binding to a cryptate-labeled anti-cAMP antibody. A high level of cellular cAMP results in a low HTRF signal.

  • Cell Lines: HEK293 or CHO cells stably expressing human MOP or NOP receptors.

  • Procedure:

    • Cell Preparation: Cells are cultured to 80-90% confluency and harvested.

    • Assay Plating: Dispense cell suspension into a 384-well white plate.

    • Compound Addition: Add serial dilutions of this compound or a reference agonist.

    • Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase, thereby inducing cAMP production.

    • Incubation: Incubate the plate for 30 minutes at 37°C.

    • Detection: Add HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Reading: Incubate for 60 minutes at room temperature, protected from light, and read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: The HTRF ratio (665/620) is calculated and used to determine the concentration of cAMP from a standard curve. Dose-response curves are generated to calculate EC50 values.

2. β-Arrestin Recruitment Assay (PathHunter®-based)

This assay measures the recruitment of β-arrestin to the activated MOP or NOP receptor.

  • Principle: An enzyme fragment complementation (EFC) assay. The receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.

  • Cell Lines: U2OS or CHO-K1 cells engineered to co-express the tagged receptor and β-arrestin.

  • Procedure:

    • Cell Plating: Plate cells in a 384-well white plate and incubate overnight.

    • Compound Addition: Add serial dilutions of this compound or a reference agonist.

    • Incubation: Incubate the plate for 90 minutes at 37°C.

    • Detection: Add PathHunter® detection reagents.

    • Reading: Incubate for 60 minutes at room temperature and read the chemiluminescent signal using a plate luminometer.

  • Data Analysis: Dose-response curves are plotted from the relative luminescence units (RLU) to determine EC50 and Emax values.

In_Vitro_Workflow start Start cell_culture Culture Engineered Cells (MOP or NOP expressing) start->cell_culture plate_cells Plate Cells in 384-well Plate cell_culture->plate_cells add_compounds Add Serial Dilutions of this compound plate_cells->add_compounds incubate Incubate (30-90 min at 37°C) add_compounds->incubate add_reagents Add Detection Reagents (HTRF or PathHunter) incubate->add_reagents read_plate Read Plate (Luminescence/Fluorescence) add_reagents->read_plate data_analysis Data Analysis (EC50, Emax) read_plate->data_analysis end End data_analysis->end In_Vivo_Workflow cluster_analgesia Antinociception Assessment (Tail-Flick) cluster_respiration Respiratory Assessment (Plethysmography) acclimate_tf Acclimate Mouse to Restrainer baseline_tf Measure Baseline Tail-Flick Latency acclimate_tf->baseline_tf administer_tf Administer this compound or Control (s.c.) baseline_tf->administer_tf measure_tf Measure Latency at Time Intervals administer_tf->measure_tf analyze_tf Calculate %MPE and ED50 measure_tf->analyze_tf end End analyze_tf->end acclimate_resp Acclimate Mouse to Chamber baseline_resp Record Baseline Breathing acclimate_resp->baseline_resp administer_resp Administer this compound or Control baseline_resp->administer_resp measure_resp Record Breathing at Time Intervals administer_resp->measure_resp analyze_resp Calculate % Change in Minute Ventilation measure_resp->analyze_resp analyze_resp->end start Start start->acclimate_tf start->acclimate_resp

References

The Role of BPR1M97 in Modulating Pain Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The opioid crisis has underscored the urgent need for potent analgesics with improved safety profiles compared to traditional opioids. BPR1M97, a novel small molecule, has emerged as a promising candidate. It acts as a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3] Preclinical studies have demonstrated that this compound exhibits potent antinociceptive effects across various pain models, potentially with a reduced liability for the severe side effects associated with conventional opioids, such as respiratory depression, constipation, tolerance, and dependence.[1][4] This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its mechanism of action in modulating pain pathways, a summary of key preclinical data, and detailed experimental methodologies.

Introduction: The Promise of Dual MOP/NOP Receptor Agonism

Traditional opioid analgesics, such as morphine, primarily exert their effects through the activation of the MOP receptor. While highly effective for pain relief, this mechanism is also responsible for their significant adverse effects. The NOP receptor, a non-classical member of the opioid receptor family, has been identified as a key player in pain modulation. Activation of the NOP receptor can produce analgesia, particularly in chronic pain states, and importantly, may counteract some of the undesirable effects of MOP receptor activation.

This compound capitalizes on this dual pharmacology, acting as a full agonist at the MOP receptor and a G-protein biased agonist at the NOP receptor. This unique profile suggests that this compound may offer the potent pain relief of a MOP agonist while the simultaneous activation of the NOP receptor could mitigate the development of tolerance, dependence, and other adverse effects.

Mechanism of Action: Modulating Pain Signaling Pathways

This compound's analgesic effects stem from its interaction with two key G-protein coupled receptors (GPCRs) in the central and peripheral nervous systems: the MOP and NOP receptors.

MOP Receptor Full Agonism

As a full agonist at the MOP receptor, this compound mimics the action of endogenous opioids and traditional opioid analgesics. Upon binding, it activates the Gαi/o subunit of the associated G-protein, leading to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain signal transmission.

MOP_Signaling This compound This compound MOP_R MOP Receptor This compound->MOP_R G_protein Gi/o Protein MOP_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel ↓ Ca²⁺ Influx (Presynaptic) G_protein->Ca_channel inhibits K_channel ↑ K⁺ Efflux (Postsynaptic) G_protein->K_channel activates cAMP ↓ cAMP Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

This compound Signaling at the MOP Receptor.
NOP Receptor G-Protein Biased Agonism

At the NOP receptor, this compound acts as a G-protein biased agonist. This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway. The G-protein-mediated signaling of the NOP receptor also contributes to analgesia, while the reduced recruitment of β-arrestin is hypothesized to be associated with a lower incidence of receptor desensitization, tolerance, and other adverse effects.

NOP_Signaling This compound This compound NOP_R NOP Receptor This compound->NOP_R G_protein Gi/o Protein NOP_R->G_protein preferentially activates Beta_Arrestin β-Arrestin (Reduced Recruitment) NOP_R->Beta_Arrestin G_protein_pathway G-Protein Signaling G_protein->G_protein_pathway Beta_Arrestin_pathway β-Arrestin Signaling (Reduced) Beta_Arrestin->Beta_Arrestin_pathway Analgesia Analgesia G_protein_pathway->Analgesia Reduced_Side_Effects Reduced Side Effects (Tolerance, etc.) Beta_Arrestin_pathway->Reduced_Side_Effects

This compound Biased Signaling at the NOP Receptor.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: Receptor Binding Affinity
ReceptorKi (nM)
Mu-Opioid (MOP)1.8
Nociceptin (NOP)4.2
Table 2: In Vitro Functional Activity
AssayReceptorThis compound Activity
cAMP ProductionMOPFull Agonist
NOPG-protein biased agonist
β-Arrestin RecruitmentMOPFull Agonist
NOPPartial Agonist
Table 3: In Vivo Antinociceptive Efficacy
Pain ModelSpeciesThis compound AdministrationKey Finding
Tail-Flick TestMouseSubcutaneousPotent antinociceptive effect
Cancer-induced PainMouseSubcutaneousBetter analgesia than morphine

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. These are generalized procedures and may have been adapted in the specific studies of this compound.

In Vitro Assays

This assay measures the ability of a compound to inhibit the production of cyclic adenosine monophosphate (cAMP) following Gαi/o-coupled receptor activation.

Principle: Activation of MOP and NOP receptors by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This decrease is quantified, typically using a competitive immunoassay format such as HTRF or ELISA.

Generalized Protocol:

  • Cell Culture: CHO or HEK293 cells stably expressing the human MOP or NOP receptor are cultured to 80-90% confluency.

  • Cell Plating: Cells are harvested and seeded into 384-well plates.

  • Compound Addition: Test compounds (e.g., this compound) at various concentrations are added to the wells.

  • Stimulation: Cells are stimulated with forskolin to induce cAMP production.

  • Lysis and Detection: After incubation, cells are lysed, and cAMP levels are measured using a commercial HTRF or ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The concentration-response curves are plotted to determine the EC50 and Emax values.

cAMP_Assay_Workflow Start Start Cell_Culture Culture MOP/NOP Expressing Cells Start->Cell_Culture Cell_Plating Plate Cells in 384-well Plate Cell_Culture->Cell_Plating Compound_Addition Add this compound (Dose-Response) Cell_Plating->Compound_Addition Forskolin_Stimulation Stimulate with Forskolin Compound_Addition->Forskolin_Stimulation Incubation Incubate Forskolin_Stimulation->Incubation Lysis_Detection Lyse Cells & Measure cAMP (HTRF/ELISA) Incubation->Lysis_Detection Data_Analysis Analyze Data (EC50, Emax) Lysis_Detection->Data_Analysis End End Data_Analysis->End

Workflow for cAMP Inhibition Assay.

This assay measures the recruitment of β-arrestin to the activated GPCR.

Principle: Upon agonist binding and subsequent phosphorylation of the receptor by GRKs, β-arrestin is recruited to the intracellular domains of the receptor. This interaction can be quantified using various technologies, such as enzyme fragment complementation (e.g., PathHunter) or BRET.

Generalized Protocol:

  • Cell Culture: U2OS or CHO-K1 cells stably co-expressing the tagged receptor (MOP or NOP) and a tagged β-arrestin are cultured.

  • Cell Plating: Cells are seeded into 384-well plates.

  • Compound Addition: Test compounds are added to the wells.

  • Incubation: Plates are incubated to allow for receptor activation and β-arrestin recruitment.

  • Detection: A substrate is added that generates a luminescent or fluorescent signal upon the interaction of the tagged receptor and β-arrestin.

  • Data Analysis: The signal is measured, and concentration-response curves are generated to determine EC50 and Emax values.

Beta_Arrestin_Workflow Start Start Cell_Culture Culture Cells with Tagged Receptor and β-Arrestin Start->Cell_Culture Cell_Plating Plate Cells in 384-well Plate Cell_Culture->Cell_Plating Compound_Addition Add this compound (Dose-Response) Cell_Plating->Compound_Addition Incubation Incubate for Recruitment Compound_Addition->Incubation Detection Add Substrate & Measure Signal (Luminescence/Fluorescence) Incubation->Detection Data_Analysis Analyze Data (EC50, Emax) Detection->Data_Analysis End End Data_Analysis->End

Workflow for β-Arrestin Recruitment Assay.
In Vivo Assays

This is a test of thermal nociception to assess the analgesic effects of a compound.

Principle: A noxious thermal stimulus is applied to the animal's tail, and the latency to a reflexive flick of the tail is measured. An increase in the tail-flick latency indicates an analgesic effect.

Generalized Protocol:

  • Animal Acclimation: Mice or rats are acclimated to the testing apparatus.

  • Baseline Measurement: The baseline tail-flick latency is determined before drug administration.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically via subcutaneous or intraperitoneal injection.

  • Post-treatment Measurement: At various time points after drug administration, the tail-flick latency is measured again.

  • Data Analysis: The results are often expressed as the maximum possible effect (%MPE) to normalize the data.

This test is used to assess mechanical allodynia, which is a painful response to a normally non-painful stimulus.

Principle: Calibrated von Frey filaments are applied to the plantar surface of the animal's paw to determine the mechanical withdrawal threshold. An increase in the withdrawal threshold indicates an anti-allodynic effect.

Generalized Protocol:

  • Animal Acclimation: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

  • Baseline Measurement: The baseline paw withdrawal threshold is determined using the up-down method with a series of von Frey filaments.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-treatment Measurement: The paw withdrawal threshold is reassessed at different time points after drug administration.

  • Data Analysis: The change in withdrawal threshold is calculated to determine the anti-allodynic effect of the compound.

This test is used to evaluate the effect of a compound on gastrointestinal transit.

Principle: Opioids are known to cause constipation by inhibiting gastrointestinal motility. This test measures the distance a charcoal meal travels through the small intestine in a given time. A decrease in the distance traveled indicates an inhibitory effect on gastrointestinal transit.

Generalized Protocol:

  • Animal Fasting: Animals are fasted for a specific period (e.g., 6-18 hours) with free access to water.

  • Drug Administration: The test compound or vehicle is administered.

  • Charcoal Meal Administration: After a set time, a suspension of charcoal in a vehicle (e.g., gum acacia) is administered orally.

  • Dissection: After a further set time, the animals are euthanized, and the small intestine is carefully removed.

  • Measurement: The total length of the small intestine and the distance traveled by the charcoal front are measured.

  • Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

Conclusion and Future Directions

This compound represents a promising step forward in the development of safer and more effective analgesics. Its dual MOP/NOP receptor agonism, with a G-protein bias at the NOP receptor, provides a strong rationale for its potential to dissociate potent pain relief from the severe side effects of traditional opioids. The preclinical data to date are encouraging, demonstrating robust antinociceptive efficacy with an improved safety profile in animal models.

Further research is warranted to fully elucidate the long-term effects of this compound, including a more comprehensive assessment of its abuse liability and the development of tolerance. While no clinical trials for this compound have been reported, the clinical development of other dual MOP/NOP agonists, such as cebranopadol, provides a positive outlook for this class of compounds. Continued investigation into the nuanced pharmacology of molecules like this compound will be crucial in the ongoing effort to combat the opioid crisis and provide better pain management solutions for patients.

References

BPR1M97: A Novel Dual Agonist with Potential for Safer Opioid Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Traditional opioid analgesics, primarily acting through the mu-opioid receptor (MOP), are the cornerstone for managing moderate to severe pain. However, their clinical utility is significantly hampered by a high incidence of severe side effects, including respiratory depression, constipation, tolerance, and a high potential for abuse and addiction.[1][2][3] This whitepaper provides a comprehensive technical overview of BPR1M97, a novel small molecule that has demonstrated potent antinociceptive effects with a significantly improved safety profile in preclinical studies. This compound functions as a dual agonist, targeting both the MOP and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][4] This dual mechanism of action is believed to be key to its attenuated side effect profile, offering a promising new avenue in the development of safer and more effective pain therapeutics. This document details the in vitro and in vivo pharmacology of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Introduction: The Unmet Need for Safer Opioids

The opioid crisis underscores the urgent need for potent analgesics devoid of the life-threatening and debilitating side effects of conventional opioids. Morphine and other MOP agonists exert their analgesic effects by activating G-protein signaling pathways that inhibit neuronal excitability. However, they also recruit β-arrestin-2, a signaling protein implicated in the development of respiratory depression and tolerance. The ideal next-generation analgesic would selectively activate the therapeutic G-protein pathways while minimizing or avoiding β-arrestin-2 recruitment. Furthermore, emerging research has highlighted the NOP receptor system as a promising target for modulating pain and mitigating the adverse effects of MOP agonism. Simultaneous activation of NOP and MOP receptors has been shown to produce synergistic analgesic effects with a reduction in typical opioid side effects.

This compound has been developed as a dual agonist for the MOP and NOP receptors. Preclinical evidence suggests that this compound offers robust analgesia with a wider therapeutic window compared to morphine, exhibiting less respiratory and gastrointestinal dysfunction, as well as reduced potential for tolerance and withdrawal.

In Vitro Pharmacology of this compound

The initial characterization of this compound involved a series of in vitro assays to determine its binding affinity and functional activity at the MOP and NOP receptors.

Receptor Binding and Functional Activity

The binding affinity of this compound to the MOP and NOP receptors was determined using radioligand binding assays. The functional activity was assessed through various cell-based assays, including cyclic-adenosine monophosphate (cAMP) production, β-arrestin-2 recruitment, receptor internalization, and membrane potential assays.

Parameter MOP Receptor NOP Receptor Reference
Binding Affinity (Ki) 1.8 nM4.2 nM
Functional Profile Full AgonistG protein-biased Agonist

Table 1: In Vitro Receptor Binding and Functional Profile of this compound

Signaling Pathway

This compound demonstrates a distinct signaling profile at the MOP and NOP receptors. At the MOP receptor, it acts as a full agonist, activating both G-protein and β-arrestin-2 mediated pathways. In contrast, at the NOP receptor, it functions as a G protein-biased agonist, preferentially activating the G-protein signaling cascade with weaker recruitment of β-arrestin-2. This biased agonism at the NOP receptor is hypothesized to contribute to the improved side effect profile of this compound.

BPR1M97_Signaling_Pathway cluster_MOP Mu-Opioid Receptor (MOP) cluster_NOP Nociceptin/Orphanin FQ Peptide (NOP) Receptor BPR1M97_MOP This compound MOP MOP Receptor BPR1M97_MOP->MOP G_Protein_MOP G-protein Activation MOP->G_Protein_MOP Beta_Arrestin_MOP β-arrestin-2 Recruitment MOP->Beta_Arrestin_MOP Analgesia_MOP Analgesia G_Protein_MOP->Analgesia_MOP Side_Effects Side Effects (Respiratory Depression, Constipation) Beta_Arrestin_MOP->Side_Effects BPR1M97_NOP This compound NOP NOP Receptor BPR1M97_NOP->NOP G_Protein_NOP G-protein Activation (Biased) NOP->G_Protein_NOP Beta_Arrestin_NOP Weak β-arrestin-2 Recruitment NOP->Beta_Arrestin_NOP Modulation Modulation of Side Effects G_Protein_NOP->Modulation

This compound Signaling Pathways at MOP and NOP Receptors.

In Vivo Pharmacology and Reduced Side Effect Profile

A comprehensive series of in vivo studies in animal models has been conducted to evaluate the antinociceptive efficacy and side effect profile of this compound in comparison to morphine.

Antinociceptive Efficacy

This compound has demonstrated potent antinociceptive effects in various pain models, including thermal-stimulated pain, inflammatory-induced allodynia, and cancer-induced pain. Notably, it exhibited a faster onset of action and superior analgesia in a cancer pain model compared to morphine.

Pain Model This compound (ED50) Morphine (ED50) Reference
Thermal-Stimulated Pain (Tail-flick) 127.1 ± 34.65 µg/kgNot explicitly stated for direct comparison in the provided search results
Cancer-Induced Pain More potent than morphine-

Table 2: Antinociceptive Efficacy of this compound in Animal Models

Reduced Opioid Side Effects

A key finding from the preclinical studies is the significantly reduced incidence of typical opioid-related side effects with this compound administration compared to morphine.

Side Effect This compound Morphine Reference
Respiratory Dysfunction Less than morphineStandard opioid-induced respiratory depression
Cardiovascular Dysfunction Less than morphine-
Gastrointestinal Transit Inhibition (Constipation) Less than morphineSignificant inhibition
Antinociceptive Tolerance Less than morphineDevelopment of tolerance
Withdrawal Symptoms (Naloxone-precipitated jumping) Less than morphineSignificant withdrawal symptoms
Global Activity Decreased-

Table 3: Comparative Side Effect Profile of this compound and Morphine

Experimental Protocols

Detailed methodologies were employed in the preclinical evaluation of this compound. The following outlines the key experimental protocols cited in the literature.

In Vitro Assays
  • Radioligand Binding Assays: Performed to determine the binding affinities (Ki) of this compound for the MOP and NOP receptors.

  • cAMP Production Assays: Utilized to measure the functional agonism of this compound by assessing its ability to inhibit forskolin-stimulated cAMP production in cells expressing the target receptors.

  • β-arrestin-2 Recruitment Assays: Employed to quantify the recruitment of β-arrestin-2 to the MOP and NOP receptors upon agonist stimulation, providing a measure of this specific signaling pathway.

  • Receptor Internalization Assays: Conducted to visualize and quantify the agonist-induced internalization of the MOP and NOP receptors.

  • Membrane Potential Assays: Used to assess the effect of this compound on cellular membrane potential, another indicator of receptor activation.

In_Vitro_Workflow start This compound Compound binding Radioligand Binding (Ki determination) start->binding functional Functional Assays start->functional results In Vitro Pharmacological Profile binding->results cAMP cAMP Production functional->cAMP beta_arrestin β-arrestin-2 Recruitment functional->beta_arrestin internalization Receptor Internalization functional->internalization membrane Membrane Potential functional->membrane cAMP->results beta_arrestin->results internalization->results membrane->results

Workflow for In Vitro Characterization of this compound.
In Vivo Assays

A variety of in vivo models were used to characterize the pharmacology of this compound.

  • Tail-flick and Tail-clip Tests: Acute thermal and mechanical nociception assays to assess the analgesic effects of this compound.

  • Acetone Drop and von Frey Hair Tests: Models of cold and mechanical allodynia, respectively, used to evaluate efficacy in neuropathic pain states.

  • Charcoal Meal and Glass Bead Tests: Assays to measure gastrointestinal transit time and assess the constipating effects of the compound.

  • Lung and Heart Functional Tests: Employed to evaluate the respiratory and cardiovascular side effects.

  • Locomotor Activity Test: Used to measure changes in spontaneous movement and sedative effects.

  • Conditioned Place Preference (CPP) Test: A model to assess the rewarding and abuse potential of the compound.

  • Naloxone Precipitation Test: Used to induce and quantify withdrawal symptoms, indicating the development of physical dependence.

In_Vivo_Workflow cluster_efficacy Efficacy Models cluster_side_effects Side Effect Models start This compound Administration (Subcutaneous) efficacy Antinociceptive Efficacy start->efficacy side_effects Side Effect Profile start->side_effects tail_flick Tail-flick/clip efficacy->tail_flick allodynia Acetone drop/von Frey efficacy->allodynia cancer_pain Cancer Pain Model efficacy->cancer_pain respiratory Lung Function side_effects->respiratory gi Charcoal Meal/Glass Bead side_effects->gi cpp Conditioned Place Preference side_effects->cpp withdrawal Naloxone Precipitation side_effects->withdrawal results In Vivo Pharmacological Profile tail_flick->results allodynia->results cancer_pain->results respiratory->results gi->results cpp->results withdrawal->results

Workflow for In Vivo Characterization of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the quest for safer opioid analgesics. Its dual MOP/NOP receptor agonist activity, particularly its G protein-biased agonism at the NOP receptor, appears to be a key factor in its favorable preclinical profile. The compound's potent antinociceptive effects, coupled with a marked reduction in respiratory depression, constipation, tolerance, and withdrawal liability compared to morphine, position it as a promising candidate for further development.

Future research should focus on elucidating the precise molecular mechanisms underlying the synergistic effects of MOP and NOP co-activation and the role of biased agonism in mitigating side effects. While no clinical trial data is currently available in the provided search results, the strong preclinical evidence warrants the progression of this compound into clinical development to evaluate its safety and efficacy in human subjects. Successful clinical translation of this compound could provide a much-needed therapeutic alternative for patients suffering from moderate to severe pain, with a significantly improved safety and tolerability profile.

References

BPR1M97's Effect on Cyclic-Adenosine Monophosphate Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptor. Its unique pharmacological profile suggests the potential for potent analgesia with a reduced side-effect profile compared to traditional opioids. A key aspect of its mechanism of action involves the modulation of the intracellular second messenger, cyclic-adenosine monophosphate (cAMP). This technical guide provides an in-depth overview of the effects of this compound on cAMP production, including available quantitative data, detailed experimental protocols for assessing this activity, and visualizations of the involved signaling pathways.

Introduction to this compound and cAMP Signaling

This compound has been identified as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor.[1][2] Both MOP and NOP receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP. The resulting decrease in intracellular cAMP levels has widespread effects on neuronal function, including the modulation of ion channel activity and gene expression, ultimately contributing to the analgesic effects of the compound.[1][2]

Understanding the precise quantitative effects of this compound on cAMP production is crucial for elucidating its mechanism of action, determining its potency and efficacy, and assessing its potential for functional selectivity.

Quantitative Data on cAMP Modulation by this compound

The primary measure of this compound's effect on cAMP production is its ability to inhibit the forskolin-stimulated accumulation of cAMP in cells expressing the target receptors. Forskolin is a direct activator of adenylyl cyclase, and the ability of an agonist to counteract this effect is a measure of its inhibitory signaling through Gi/o-coupled receptors.

ReceptorCell LineAssay TypeParameterValueReference
Human Mu-Opioid Receptor (MOP)HEK293Inhibition of forskolin-induced cAMP accumulationIC500.05 µM[3]
Human Nociceptin/Orphanin FQ Peptide Receptor (NOP)---Data not available

Note: While this compound is known to be a G protein-biased agonist at the NOP receptor, specific quantitative data (IC50 or EC50) for its effect on cAMP production via this receptor is not currently available in the public domain.

Signaling Pathways

The signaling pathway leading from MOP and NOP receptor activation to the inhibition of cAMP production is a classic example of Gi/o-coupled GPCR signaling.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound MOP_NOP MOP/NOP Receptor This compound->MOP_NOP Binds to and activates G_protein Gi/o Protein (αβγ) MOP_NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., altered ion channel function, gene expression) PKA->Cellular_Response Phosphorylates targets, leading to

Figure 1: this compound-mediated inhibition of cAMP production.

Experimental Protocols

The following is a detailed, representative protocol for a forskolin-stimulated cAMP accumulation assay to determine the potency of a compound like this compound at the MOP or NOP receptor. This protocol is synthesized from established methods for studying opioid receptor signaling. The exact protocol used in the primary study by Chao et al. (2019) could not be obtained.

Objective

To quantify the inhibitory effect of this compound on forskolin-stimulated cAMP production in a human embryonic kidney (HEK293) cell line stably expressing the human mu-opioid receptor (MOP) or the human nociceptin/orphanin FQ peptide (NOP) receptor.

Materials
  • Cell Line: HEK293 cells stably transfected with the human MOP receptor or human NOP receptor.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free DMEM.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compound: this compound.

  • Reference Agonist: DAMGO (for MOP) or Nociceptin/Orphanin FQ (for NOP).

  • cAMP Detection Kit: A commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or enzyme-linked immunosorbent assay (ELISA) based kit.

  • Cell Culture Plates: 96-well or 384-well white, opaque plates suitable for luminescence or fluorescence detection.

Experimental Workflow

A 1. Cell Seeding: Seed HEK293-MOP/NOP cells in 96-well plates and incubate for 24h. B 2. Pre-incubation: Replace medium with assay buffer containing IBMX. Incubate. A->B C 3. Compound Addition: Add serial dilutions of this compound or reference agonist. B->C D 4. Stimulation: Add forskolin to all wells (except basal control). Incubate. C->D E 5. Cell Lysis & cAMP Detection: Lyse cells and measure cAMP levels using a detection kit. D->E F 6. Data Analysis: Generate dose-response curves and calculate IC50 values. E->F

Figure 2: Workflow for the cAMP accumulation assay.
Detailed Procedure

  • Cell Culture and Seeding:

    • Culture the HEK293-MOP or HEK293-NOP cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • On the day before the assay, detach the cells using a non-enzymatic cell dissociation solution, count them, and seed them into 96-well white, opaque plates at a density of approximately 20,000-50,000 cells per well.

    • Incubate the plates overnight to allow for cell attachment.

  • Assay Preparation:

    • Prepare a stock solution of IBMX (e.g., 100 mM in DMSO).

    • Prepare a stock solution of forskolin (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound and the reference agonist in the assay buffer. The concentration range should be chosen to span the expected IC50 value.

  • Assay Execution:

    • Aspirate the cell culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add 50 µL of assay buffer containing a final concentration of 0.5 mM IBMX to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 25 µL of the serially diluted this compound or reference agonist to the appropriate wells. Include wells with assay buffer only for the forskolin-stimulated control and basal control.

    • Incubate for 15 minutes at 37°C.

    • Add 25 µL of assay buffer containing a final concentration of 10 µM forskolin to all wells except the basal control wells (add assay buffer without forskolin to these).

    • Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection:

    • Follow the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding a lysis buffer containing the detection reagents to each well.

    • Incubate for the recommended time (usually 1-2 hours at room temperature).

    • Read the plate using a suitable plate reader (e.g., a fluorescence or luminescence reader).

  • Data Analysis:

    • The raw data (e.g., fluorescence ratio or luminescence signal) is converted to cAMP concentrations using a standard curve generated with known concentrations of cAMP.

    • The data is then normalized, with the basal cAMP level (no forskolin) set as 0% and the forskolin-stimulated cAMP level set as 100%.

    • The percentage inhibition of the forskolin response is calculated for each concentration of this compound.

    • A non-linear regression analysis (log(agonist) vs. response -- variable slope) is performed using software such as GraphPad Prism to determine the IC50 value, which is the concentration of this compound that produces 50% of its maximal inhibition.

Conclusion

This compound effectively inhibits the production of cyclic-adenosine monophosphate through its agonist activity at the mu-opioid receptor, with a potent IC50 of 0.05 µM. This mechanism is central to its pharmacological action. While its G protein-biased agonism at the NOP receptor also implies an influence on cAMP signaling, quantitative data for this interaction is not yet publicly available. The provided experimental protocol offers a robust framework for researchers to further investigate the nuanced effects of this compound and similar dual MOP/NOP agonists on this critical intracellular signaling pathway. Further research is warranted to fully elucidate the functional selectivity of this compound at the NOP receptor and its contribution to the overall pharmacological profile of the compound.

References

A Comprehensive Technical Review of the Antinociceptive Properties of BPR1M97

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary studies on BPR1M97, a novel compound with significant potential in pain management. This compound is a dual-acting agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor, demonstrating potent antinociceptive effects with a potentially safer profile than traditional opioids like morphine.[1][2] This document synthesizes available data on its mechanism of action, efficacy in various pain models, and its signaling pathways, presenting the information in a structured format for researchers and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, providing a comparative overview of its pharmacological profile.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

ParameterReceptorValueSpecies/Cell LineReference
Binding Affinity (Ki) MOP1.8 nMNot Specified[3]
NOP4.2 nMNot Specified[3]
Functional Activity MOPFull AgonistMOP-expressing cells[1]
NOPG protein-biased agonistNOP-expressing cells

Table 2: In Vivo Antinociceptive Efficacy of this compound

Pain ModelSpeciesRoute of AdministrationEffective Dose (ED50 or equivalent)Key FindingsReference
Thermal-stimulated Pain Not SpecifiedNot SpecifiedED50: 127.1 ± 34.65 μg/kgPotent antinociception.
Cancer-induced Pain MurineSubcutaneous (s.c.)1.8 mg/kg (single dose)Demonstrated significant antinociception.
General Antinociception Not SpecifiedSubcutaneous (s.c.)Not SpecifiedFaster onset of action (10 minutes) compared to morphine.
Inflammatory-induced Allodynia Not SpecifiedNot SpecifiedNot SpecifiedElicited potent antinociception.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these preliminary findings.

In Vitro Assays:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for MOP and NOP receptors, competitive binding assays were performed using membranes from cells expressing these receptors and specific radioligands.

  • Cyclic Adenosine Monophosphate (cAMP) Production Assays: These assays were used to assess the functional agonist activity of this compound. The ability of the compound to inhibit forskolin-stimulated cAMP production in cells expressing either MOP or NOP receptors was measured.

  • β-Arrestin Recruitment Assays: To investigate G protein-biased agonism, β-arrestin recruitment assays were conducted. These assays measure the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an alternative signaling pathway to G protein coupling.

  • Receptor Internalization Assays: These assays visualize or quantify the movement of the receptor from the cell surface to the interior of the cell upon agonist binding, providing another measure of receptor regulation.

  • Membrane Potential Assays: Changes in membrane potential in response to this compound were measured in cells expressing the target receptors to assess the compound's effect on ion channel activity, a downstream consequence of receptor activation.

In Vivo Models of Nociception:

  • Tail-Flick and Tail-Clip Tests: These are models of acute thermal and mechanical pain, respectively. The latency of the animal to withdraw its tail from a noxious stimulus is measured after administration of the test compound.

  • Acetone Drop Test and von Frey Hair Test: These are models used to assess cold and mechanical allodynia, respectively, which are characteristic features of neuropathic pain. The response of the animal to a non-noxious stimulus (a drop of acetone or calibrated von Frey filaments) is observed.

  • Cancer-Induced Pain Model: This model involves the implantation of tumor cells, often into the bone, to mimic the chronic pain state associated with cancer. Behavioral measures of pain are then assessed.

  • Charcoal Meal and Glass Bead Tests: These assays are used to evaluate the gastrointestinal side effects of opioids, specifically their inhibitory effect on gut motility. The transit of a charcoal meal or the expulsion time of a glass bead is measured.

  • Locomotor Activity Test: This test is used to assess the sedative or stimulant effects of a compound by measuring the spontaneous movement of the animal in a novel environment.

  • Conditioned Place Preference (CPP) Test: This is a model used to evaluate the rewarding or aversive properties of a drug, providing an indication of its abuse potential.

  • Naloxone-Precipitated Withdrawal Test: This test is used to assess physical dependence. After chronic administration of the test compound, an opioid antagonist (naloxone) is administered, and withdrawal symptoms (e.g., jumping) are observed and quantified.

Signaling Pathways and Experimental Workflows

The unique pharmacological profile of this compound stems from its differential activation of signaling pathways at the MOP and NOP receptors.

BPR1M97_Signaling_Pathway cluster_MOP MOP Receptor Signaling cluster_NOP NOP Receptor Signaling BPR1M97_MOP This compound MOP MOP Receptor BPR1M97_MOP->MOP Full Agonist G_Protein_MOP G Protein Activation MOP->G_Protein_MOP Beta_Arrestin_MOP β-Arrestin Recruitment MOP->Beta_Arrestin_MOP Analgesia_MOP Antinociception G_Protein_MOP->Analgesia_MOP Side_Effects_MOP Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin_MOP->Side_Effects_MOP BPR1M97_NOP This compound NOP NOP Receptor BPR1M97_NOP->NOP G Protein-biased Agonist G_Protein_NOP G Protein Activation NOP->G_Protein_NOP Beta_Arrestin_NOP Limited β-Arrestin Recruitment NOP->Beta_Arrestin_NOP Analgesia_NOP Modulation of Antinociception G_Protein_NOP->Analgesia_NOP Reduced_Side_Effects_NOP Reduced Adverse Effects G_Protein_NOP->Reduced_Side_Effects_NOP Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_efficacy In Vivo Efficacy Assessment cluster_in_vivo_safety In Vivo Safety & Side Effect Profiling Binding Receptor Binding Assays (Ki determination) Functional Functional Assays (cAMP, β-arrestin) Binding->Functional Confirm Functional Activity Acute Acute Pain Models (Tail-flick, Tail-clip) Functional->Acute Proceed to Efficacy Testing GI Gastrointestinal Function (Charcoal Meal) Functional->GI Assess Side Effect Profile Chronic Chronic & Neuropathic Pain Models (Cancer Pain, Allodynia) Acute->Chronic CNS CNS Effects (Locomotor, CPP) GI->CNS Dependence Dependence Liability (Naloxone-precipitation) CNS->Dependence

References

Methodological & Application

BPR1M97 Protocol for In Vivo Pain Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This dual agonism provides a promising therapeutic avenue for potent antinociception with a significantly improved safety profile compared to traditional opioids like morphine.[1][2] this compound has demonstrated efficacy in various preclinical in vivo models of pain, including acute thermal-stimulated pain, inflammatory-induced allodynia, and cancer-induced pain.[1] Notably, it exhibits fewer adverse effects, such as respiratory depression, cardiovascular dysfunction, and gastrointestinal issues.

This document provides detailed application notes and experimental protocols for the use of this compound in in vivo pain models, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action and Signaling Pathway

This compound functions as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor. At the MOP receptor, this compound activates both the cyclic adenosine monophosphate (cAMP) and β-arrestin-2 mediated pathways with strong potency and efficacy. Its agonism at the NOP receptor, however, primarily involves the G protein pathway with weaker potency. This biased agonism at the NOP receptor is thought to contribute to its favorable side-effect profile. The co-activation of MOP and NOP receptors can lead to synergistic antinociception.

Activation of the MOP receptor by this compound leads to the inhibition of adenylyl cyclase, which reduces cAMP production. This signaling cascade, along with the activation of other pathways like the MAP kinase pathway, ultimately modulates ion channel activity to reduce neuronal excitability and inhibit pain signal transmission. The G protein-biased agonism at the NOP receptor also contributes to analgesia, potentially through mechanisms that are still being fully elucidated but are known to involve the modulation of various ion channels and neurotransmitter release.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MOP MOP Receptor G_Protein_MOP Gαi/o Gβγ MOP->G_Protein_MOP Activates Beta_Arrestin β-Arrestin-2 MOP->Beta_Arrestin Recruits NOP NOP Receptor G_Protein_NOP Gαi/o Gβγ NOP->G_Protein_NOP Activates This compound This compound This compound->MOP Full Agonist This compound->NOP G Protein-Biased Agonist AC Adenylyl Cyclase G_Protein_MOP->AC Inhibits MAPK MAPK Pathway G_Protein_MOP->MAPK Activates cAMP ↓ cAMP AC->cAMP Analgesia_MOP Analgesia cAMP->Analgesia_MOP MAPK->Analgesia_MOP Analgesia_NOP Analgesia & Reduced Side Effects G_Protein_NOP->Analgesia_NOP

Caption: this compound dual agonism at MOP and NOP receptors.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound in various in vivo pain models.

Table 1: Efficacy of this compound in a Thermal-Stimulated Pain Model

Pain ModelSpeciesAdministration RouteED50 (μg/kg)Comparator
Tail-flick TestMiceSubcutaneous127.1 ± 34.65Morphine
Data from ResearchGate.

Table 2: Onset of Action and Efficacy in a Cancer-Induced Pain Model

Pain ModelSpeciesAdministration RouteOnset of ActionEfficacy
Cancer-induced sensory allodyniaMiceSubcutaneous10 minutesMore potent than morphine
Data from multiple sources.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

General Experimental Workflow

The general workflow for evaluating the antinociceptive effects of this compound in vivo involves animal acclimatization, baseline pain sensitivity measurement, drug administration, and post-treatment pain assessment at various time points.

Experimental Workflow A 1. Animal Acclimatization B 2. Baseline Pain Sensitivity Assessment (e.g., Tail-flick, von Frey) A->B C 3. Randomization into Treatment Groups (Vehicle, this compound, Morphine) B->C D 4. Drug Administration (Subcutaneous Injection) C->D E 5. Post-Treatment Pain Assessment (Multiple time points) D->E F 6. Data Analysis and Comparison E->F

Caption: General workflow for in vivo pain model studies.
Thermal-Stimulated Pain: Tail-Flick Test

This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus.

Materials:

  • Male C57BL/6 mice

  • Tail-flick analgesia meter

  • This compound solution (dissolved in appropriate vehicle)

  • Morphine solution (positive control)

  • Vehicle solution (negative control)

  • Subcutaneous injection needles and syringes

Procedure:

  • Acclimatization: Acclimate mice to the testing apparatus for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently hold the mouse and place the distal third of its tail on the radiant heat source of the tail-flick meter. The latency to flick the tail away from the heat is automatically recorded. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer this compound, morphine, or vehicle via subcutaneous injection.

  • Post-Treatment Measurement: Measure the tail-flick latency at various time points after injection (e.g., 10, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Determine the ED50 value from the dose-response curve.

Inflammatory-Induced Allodynia: von Frey Test

This test assesses mechanical allodynia, a painful response to a normally non-painful stimulus, in a model of inflammatory pain.

Materials:

  • Male C57BL/6 mice

  • Complete Freund's Adjuvant (CFA) or Carrageenan

  • Set of von Frey filaments with calibrated bending forces

  • Elevated mesh platform

  • This compound solution

  • Morphine solution

  • Vehicle solution

  • Subcutaneous injection needles and syringes

Procedure:

  • Induction of Inflammation: Induce inflammation by injecting CFA or carrageenan into the plantar surface of one hind paw.

  • Acclimatization: Place the mice on the elevated mesh platform and allow them to acclimate for at least 30 minutes.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold by applying von Frey filaments of increasing force to the plantar surface of the inflamed paw. The threshold is the lowest force that elicits a brisk withdrawal response.

  • Drug Administration: Administer this compound, morphine, or vehicle via subcutaneous injection.

  • Post-Treatment Measurement: Re-assess the paw withdrawal threshold at various time points after injection.

  • Data Analysis: Compare the post-treatment paw withdrawal thresholds between the different treatment groups. An increase in the withdrawal threshold indicates an antiallodynic effect.

Neuropathic Pain Model: Spared Nerve Injury (SNI) Model followed by von Frey Test

This model is used to induce chronic neuropathic pain to evaluate the efficacy of analgesics.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Surgical instruments for nerve ligation

  • Anesthesia

  • Set of von Frey filaments

  • Elevated mesh platform

  • This compound solution

  • Gabapentin or other standard neuropathic pain drug (positive control)

  • Vehicle solution

  • Subcutaneous injection needles and syringes

Procedure:

  • Surgical Procedure (SNI): Under anesthesia, expose the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves). Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

  • Post-Surgical Recovery: Allow the animals to recover for a set period (e.g., 7-14 days) to allow for the development of neuropathic pain.

  • Baseline Measurement: Measure the baseline mechanical allodynia using the von Frey test on the ipsilateral (injured) paw as described in the inflammatory pain model.

  • Drug Administration: Administer this compound, a positive control, or vehicle.

  • Post-Treatment Measurement: Assess the paw withdrawal threshold at various time points post-administration.

  • Data Analysis: Analyze the change in paw withdrawal threshold to determine the efficacy of this compound in alleviating neuropathic pain.

Conclusion

This compound represents a significant advancement in the development of safer and more effective analgesics. Its dual MOP/NOP receptor agonism with a G protein bias at the NOP receptor provides potent pain relief across various pain modalities with a reduced side-effect profile. The protocols outlined in this document provide a framework for the in vivo evaluation of this compound and similar compounds, facilitating further research and development in the field of pain management.

References

Application Notes and Protocols for BPR1M97 in a Tail-Flick Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing BPR1M97, a potent dual mu-opioid (MOP) and nociceptin/orphanin FQ peptide (NOP) receptor agonist, in a tail-flick assay to assess its antinociceptive properties.

Introduction to this compound

This compound is a novel small molecule that acts as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor.[1] This dual mechanism of action makes it a promising candidate for pain management, potentially offering significant analgesic effects with a more favorable side-effect profile compared to traditional opioids like morphine.[1] In preclinical studies, this compound has demonstrated potent antinociceptive effects in various animal models of pain, including the tail-flick assay.[1] The analgesic effects of this compound have been observed to begin as early as 10 minutes following subcutaneous administration.[1]

Principle of the Tail-Flick Assay

The tail-flick test is a widely used method to measure the analgesic efficacy of pharmaceutical compounds in rodents. The assay is based on the principle that a thermal stimulus applied to the animal's tail will elicit a reflexive withdrawal (a "flick"). The time taken for the animal to flick its tail is recorded as the tail-flick latency. A longer latency period following the administration of a test compound indicates an analgesic effect.

Data Presentation

The following tables summarize the in vivo efficacy of this compound in a tail-flick assay and provide a comparison with morphine.

CompoundAdministration RouteED₅₀ (μg/kg)Onset of Action
This compoundSubcutaneous (s.c.)127.1 ± 34.65~10 minutes
MorphineSubcutaneous (s.c.)>1000~30 minutes

Table 1: Comparative Efficacy of this compound and Morphine in the Tail-Flick Assay. The ED₅₀ represents the dose required to produce a 50% maximal antinociceptive effect. Data for this compound is from studies in mice.[1]

ParameterThis compoundMorphine
Respiratory DysfunctionLess than MorphineSignificant
Cardiovascular DysfunctionLess than MorphineSignificant
Gastrointestinal DysfunctionLess than MorphineSignificant

Table 2: Comparative Side-Effect Profile of this compound and Morphine.

Experimental Protocols

Materials and Reagents
  • This compound

  • Vehicle (e.g., Sterile Saline, or 10% DMSO in Sterile Saline - Note: The specific vehicle for this compound was not explicitly stated in the primary literature. A solubility test is recommended.)

  • Morphine sulfate (as a positive control)

  • Sterile syringes and needles (27-30 gauge)

  • Tail-flick apparatus (radiant heat source)

  • Animal restrainers

  • Male C57BL/6 mice (or other appropriate rodent strain)

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare this compound and Control Solutions administer Administer this compound or Vehicle/Control (s.c.) prep_compound->administer prep_animals Acclimate Animals to Handling and Restrainers baseline Measure Baseline Tail-Flick Latency prep_animals->baseline baseline->administer post_admin Measure Tail-Flick Latency at Predetermined Time Points (e.g., 10, 30, 60, 90, 120 min) administer->post_admin calculate Calculate Maximum Possible Effect (%MPE) post_admin->calculate plot Plot Dose-Response Curve calculate->plot determine Determine ED₅₀ plot->determine

Caption: Experimental workflow for the tail-flick assay with this compound.

Detailed Protocol

1. Animal Acclimation and Handling:

  • House animals in a temperature and light-controlled environment with ad libitum access to food and water.
  • Handle the mice for several days prior to the experiment to acclimate them to the procedure and reduce stress.
  • On the day of the experiment, allow the animals to acclimate to the testing room for at least 30 minutes before starting the assay.

2. Preparation of this compound Solution:

  • Note: The original study does not specify the vehicle. This compound is reported to be soluble in DMSO. A common practice for in vivo studies is to dissolve the compound in a minimal amount of DMSO and then dilute it with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <10%) to avoid vehicle effects.
  • Prepare a stock solution of this compound.
  • Prepare serial dilutions of this compound to test a range of doses (e.g., 10, 30, 100, 300 µg/kg).
  • Prepare a vehicle control solution (e.g., 10% DMSO in sterile saline).
  • Prepare a positive control solution of morphine (e.g., 5 mg/kg in sterile saline).

3. Tail-Flick Assay Procedure:

  • Gently place a mouse into a restrainer, allowing its tail to be exposed.
  • Baseline Latency: Position the mouse's tail over the radiant heat source of the tail-flick apparatus, typically 2-3 cm from the tip.
  • Activate the heat source and start the timer.
  • The timer will automatically stop when the mouse flicks its tail. Record this baseline latency.
  • To prevent tissue damage, a cut-off time must be set (e.g., 10-15 seconds). If the mouse does not flick its tail within this time, the heat source should be turned off, and the maximum cut-off time recorded as the latency.
  • Perform two to three baseline measurements for each mouse, with a minimum of 5 minutes between each measurement, and calculate the average.

4. Compound Administration:

  • Administer the prepared solutions of this compound, vehicle, or morphine via subcutaneous (s.c.) injection in the scruff of the neck.
  • The injection volume should be consistent across all animals (e.g., 10 ml/kg).

5. Post-Administration Latency Measurement:

  • At predetermined time points after injection (e.g., 10, 30, 60, 90, and 120 minutes), measure the tail-flick latency as described in step 3.

Data Analysis
  • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

  • Plot the %MPE against the dose of this compound to generate a dose-response curve.

  • From the dose-response curve, calculate the ED₅₀ value, which is the dose that produces 50% of the maximum possible effect.

Signaling Pathways of this compound

This compound exerts its analgesic effects through the activation of both the mu-opioid (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptors.

G cluster_MOP Mu-Opioid Receptor (MOP) Pathway cluster_NOP Nociceptin/Orphanin FQ Peptide (NOP) Receptor Pathway BPR1M97_MOP This compound MOP MOP Receptor BPR1M97_MOP->MOP G_protein_MOP Gi/o Protein Activation MOP->G_protein_MOP AC_inhibition_MOP ↓ Adenylyl Cyclase G_protein_MOP->AC_inhibition_MOP Ca_channel_inhibition Inhibition of Ca²⁺ Channels G_protein_MOP->Ca_channel_inhibition K_channel_activation Activation of K⁺ Channels G_protein_MOP->K_channel_activation cAMP_decrease_MOP ↓ cAMP AC_inhibition_MOP->cAMP_decrease_MOP analgesia_MOP Analgesia cAMP_decrease_MOP->analgesia_MOP neurotransmitter_inhibition ↓ Neurotransmitter Release Ca_channel_inhibition->neurotransmitter_inhibition neuronal_hyperpolarization Neuronal Hyperpolarization K_channel_activation->neuronal_hyperpolarization neuronal_hyperpolarization->neurotransmitter_inhibition neurotransmitter_inhibition->analgesia_MOP BPR1M97_NOP This compound (G protein-biased) NOP NOP Receptor BPR1M97_NOP->NOP G_protein_NOP Gi/o Protein Activation NOP->G_protein_NOP AC_inhibition_NOP ↓ Adenylyl Cyclase G_protein_NOP->AC_inhibition_NOP reduced_side_effects Reduced Side Effects (e.g., Respiratory Depression) G_protein_NOP->reduced_side_effects cAMP_decrease_NOP ↓ cAMP AC_inhibition_NOP->cAMP_decrease_NOP analgesia_NOP Modulation of Pain (Analgesia) cAMP_decrease_NOP->analgesia_NOP

Caption: Signaling pathways of this compound at MOP and NOP receptors.

Upon binding to the MOP receptor, this compound activates the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), inhibition of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels. These events collectively result in neuronal hyperpolarization and a reduction in the release of nociceptive neurotransmitters, producing analgesia.

At the NOP receptor, this compound acts as a G protein-biased agonist. This preferential activation of the G protein signaling pathway, with reduced recruitment of β-arrestin, is thought to contribute to its analgesic effects while potentially mitigating some of the adverse effects associated with traditional opioid agonists, such as respiratory depression and tolerance.

References

Application Notes and Protocols for BPR1M97 in Cancer-Induced Pain Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BPR1M97, a potent dual mu-opioid peptide (MOP) and nociceptin/orphanin FQ (NOP) receptor agonist, in preclinical mouse models of cancer-induced bone pain (CIBP). The following protocols and data are intended to facilitate the design and execution of experiments to evaluate the analgesic efficacy of this compound.

Introduction

Cancer-induced bone pain is a debilitating condition for many cancer patients, and the development of effective and safer analgesics is a critical area of research. This compound has emerged as a promising therapeutic candidate, demonstrating potent antinociceptive effects with a potentially better safety profile than traditional opioids like morphine.[1] this compound acts as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor.[1] This dual mechanism of action is thought to contribute to its analgesic efficacy while potentially mitigating some of the adverse effects associated with conventional opioids.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in the context of cancer-induced pain studies in mice.

Table 1: this compound Dosage and Administration

CompoundDosageRoute of AdministrationVehicleAnimal Model
This compound1.8 mg/kgSubcutaneous (s.c.)SalineMale wild-type C57BL/6 mice (25-30 g) with cancer-induced bone pain

Data sourced from MedchemExpress, referencing Chao et al., 2019.[2][3]

Table 2: Comparative Analgesic Efficacy

CompoundOutcomeModel
This compoundDemonstrated antinociceptionMurine model of cancer pain
This compoundElicited better analgesia than morphineCancer-induced pain model

Information derived from Chao et al., 2019.

Experimental Protocols

Cancer-Induced Bone Pain (CIBP) Mouse Model

This protocol describes the induction of CIBP in mice by intramedullary injection of cancer cells into the femur.

Materials:

  • Lewis Lung Carcinoma (LLC) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Microsyringe (e.g., Hamilton syringe)

  • 26-gauge needle

  • Bone wax

  • Surgical instruments (scalpel, forceps, etc.)

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Cell Culture: Culture LLC cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of surgery, harvest the LLC cells by trypsinization. Wash the cells with PBS and resuspend them in sterile PBS at a concentration of 2 x 10^5 cells per 10 µL.

  • Anesthesia: Anesthetize the mouse using an approved anesthetic protocol.

  • Surgical Procedure:

    • Place the anesthetized mouse in a supine position.

    • Shave and disinfect the surgical area around the knee joint of the right hind limb.

    • Make a small incision over the patella to expose the femur.

    • Slightly flex the knee and insert a 26-gauge needle through the intra-articular space into the intramedullary canal of the femur.

    • Slowly inject 10 µL of the LLC cell suspension (2 x 10^5 cells) into the femoral marrow cavity.

    • Withdraw the needle and seal the injection hole with bone wax to prevent leakage of tumor cells.

    • Close the incision with sutures or surgical clips.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines. Monitor the animals regularly for signs of pain, distress, and tumor development. Pain-related behaviors typically develop within 14-21 days.

This compound Administration

Materials:

  • This compound

  • Sterile saline

  • 27-gauge needle and syringe

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to a final concentration that allows for the administration of 1.8 mg/kg in a reasonable injection volume (e.g., 10 mL/kg).

  • Administration: On the day of the behavioral experiment (e.g., 14 days post-tumor cell injection), administer this compound (1.8 mg/kg) via subcutaneous injection into the scruff of the neck.

Assessment of Mechanical Allodynia using the Von Frey Test

This protocol details the measurement of the paw withdrawal threshold to a mechanical stimulus.

Materials:

  • Von Frey filaments with varying calibrated bending forces

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimation: Place the mice individually in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.

  • Filament Application:

    • Apply the von Frey filaments to the plantar surface of the hind paw through the mesh floor.

    • Begin with a filament in the middle of the force range and apply it with enough force to cause it to bend.

    • Hold the filament in place for 3-5 seconds.

  • Response Assessment: A positive response is defined as a sharp withdrawal of the paw, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • If there is a positive response, the next filament tested should be of a lower force.

    • If there is no response, the next filament tested should be of a higher force.

    • Continue this pattern until the first positive response is observed after a negative response, or vice versa. The force of the filament that elicits the first positive response is recorded as the paw withdrawal threshold.

  • Data Analysis: The 50% paw withdrawal threshold can be calculated using the Dixon's up-down method.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

BPR1M97_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound MOP MOP Receptor This compound->MOP Full Agonist NOP NOP Receptor This compound->NOP Full Agonist G_protein G-protein Activation MOP->G_protein NOP->G_protein Beta_arrestin β-arrestin Recruitment (Biased for NOP) NOP->Beta_arrestin Biased Agonism Analgesia Analgesia G_protein->Analgesia

Caption: this compound dual agonism on MOP and NOP receptors.

Experimental Workflow

Experimental_Workflow cluster_model CIBP Model Induction cluster_treatment Treatment and Assessment cluster_analysis Data Analysis A LLC Cell Culture B Intrafemoral Injection of LLC Cells in Mice A->B C Allow Tumor Growth (approx. 14 days) B->C D Administer this compound (1.8 mg/kg, s.c.) C->D E Behavioral Testing (Von Frey Test) D->E F Determine Paw Withdrawal Threshold E->F G Compare with Control Groups F->G

Caption: Workflow for CIBP model and this compound efficacy testing.

References

Application Notes and Protocols: BPR1M97 β-Arrestin Recruitment Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1M97 is a novel, potent dual agonist for the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3] It has demonstrated significant antinociceptive effects in preclinical models, with a potentially safer side-effect profile compared to traditional opioids like morphine, exhibiting less respiratory and cardiovascular dysfunction.[1][2] The pharmacological activity of this compound has been characterized through various in vitro assays, including its ability to induce β-arrestin-2 recruitment.

β-arrestins are crucial intracellular proteins that regulate G protein-coupled receptor (GPCR) signaling. Upon agonist binding to a GPCR, such as MOP or NOP, the receptor becomes phosphorylated, leading to the recruitment of β-arrestin. This interaction desensitizes G protein-mediated signaling and can initiate a separate wave of G protein-independent signaling, as well as receptor internalization. Assaying for β-arrestin recruitment is therefore a critical tool for characterizing the functional selectivity or "biased agonism" of GPCR ligands like this compound. A G protein-biased agonist for the NOP receptor, for instance, might offer therapeutic benefits with a different side-effect profile.

These application notes provide a detailed protocol for a β-arrestin recruitment assay to characterize the activity of this compound on MOP and NOP receptors, based on the principles of enzyme fragment complementation (EFC) technology, such as the PathHunter® assay.

Signaling Pathway

The binding of an agonist like this compound to MOP or NOP receptors initiates a cascade of intracellular events. The activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. This leads to the termination of G protein signaling and the initiation of β-arrestin-mediated signaling pathways.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) GPCR MOP / NOP Receptor This compound->GPCR Binding & Activation GRK GRK GPCR->GRK Recruitment P P GPCR:e->P GRK->GPCR Phosphorylation beta_arrestin β-arrestin P->beta_arrestin Recruitment signaling Downstream Signaling (e.g., ERK1/2 activation) beta_arrestin->signaling internalization Receptor Internalization beta_arrestin->internalization

Figure 1: Agonist-induced GPCR signaling and β-arrestin recruitment.

Experimental Principles

The protocol described here is based on an enzyme fragment complementation (EFC) assay. In this system, the GPCR of interest (MOP or NOP) is tagged with a small enzyme fragment (e.g., ProLink™ or PK), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA) fragment of β-galactosidase. When the agonist this compound binds to the receptor, it induces the recruitment of the β-arrestin-EA fusion protein to the GPCR-PK fusion. This proximity allows the two enzyme fragments to complement each other, forming an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by adding a substrate that produces a chemiluminescent signal upon hydrolysis. The intensity of the light signal is directly proportional to the extent of β-arrestin recruitment.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological profile of this compound at the MOP and NOP receptors.

ParameterMOP ReceptorNOP ReceptorReference
Binding Affinity (Ki) 1.8 nM4.2 nM
cAMP Production Full AgonistFull Agonist
β-Arrestin-2 Recruitment Full AgonistG protein-biased Agonist
Receptor Internalization Full AgonistG protein-biased Agonist
Membrane Potential Full AgonistG protein-biased Agonist

Experimental Protocol

This protocol provides a step-by-step guide for performing a β-arrestin recruitment assay to determine the potency and efficacy of this compound.

Materials and Reagents
  • PathHunter® CHO-K1 or U2OS cells stably co-expressing either MOP-PK and β-arrestin-EA or NOP-PK and β-arrestin-EA.

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.

  • This compound

  • Reference agonist (e.g., DAMGO for MOP, Nociceptin for NOP)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • PathHunter® Detection Reagents

  • White, solid-bottom 384-well assay plates

  • Multimode plate reader with chemiluminescence detection capability

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis cell_culture 1. Culture PathHunter® cells (MOP or NOP) cell_harvest 2. Harvest and count cells cell_culture->cell_harvest cell_seeding 3. Seed cells into 384-well plate (~5,000 cells/well) cell_harvest->cell_seeding incubation_overnight 4. Incubate overnight (37°C, 5% CO2) cell_seeding->incubation_overnight compound_prep 5. Prepare serial dilutions of this compound and reference agonist incubation_overnight->compound_prep compound_add 6. Add compounds to cells compound_prep->compound_add incubation_assay 7. Incubate for 90 minutes (37°C, 5% CO2) compound_add->incubation_assay detection_reagent 8. Add PathHunter® detection reagents incubation_assay->detection_reagent incubation_detection 9. Incubate for 60 minutes (Room Temperature, in dark) detection_reagent->incubation_detection read_plate 10. Measure chemiluminescence incubation_detection->read_plate data_analysis 11. Analyze data (EC50, Emax) read_plate->data_analysis

Figure 2: Experimental workflow for the this compound β-arrestin recruitment assay.
Step-by-Step Procedure

1. Cell Culture and Plating

  • Culture the PathHunter® cells expressing the receptor of interest (MOP or NOP) according to the supplier's instructions until they reach approximately 80-90% confluency.

  • Harvest the cells using trypsin and neutralize with culture medium.

  • Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.

  • Count the cells and adjust the density to 250,000 cells/mL.

  • Dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well plate (resulting in 5,000 cells/well).

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

2. Compound Preparation and Addition

  • Prepare a stock solution of this compound and the reference agonist in DMSO.

  • Perform serial dilutions of the compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid off-target effects.

  • Carefully add 5 µL of the diluted compounds to the corresponding wells of the cell plate. Include wells with assay buffer containing the same percentage of DMSO as a negative control.

3. Incubation

  • Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.

4. Detection

  • Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.

  • Allow the detection reagent to equilibrate to room temperature.

  • Add 12.5 µL of the detection reagent mixture to each well.

  • Incubate the plate at room temperature in the dark for 60 minutes.

5. Data Acquisition and Analysis

  • Measure the chemiluminescent signal from each well using a plate reader.

  • The data can be analyzed using a non-linear regression curve fitting program (e.g., GraphPad Prism).

  • Calculate the concentration-response curves and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values for this compound and the reference agonist.

  • The percentage of agonist activity can be calculated as follows: % Activity = 100 x (mean RLU of test compound - mean RLU of vehicle control) / (mean RLU of reference agonist - mean RLU of vehicle control)

Conclusion

The β-arrestin recruitment assay is an essential tool for characterizing the pharmacological profile of GPCR agonists like this compound. This protocol provides a robust framework for quantifying the ability of this compound to induce the interaction between MOP or NOP receptors and β-arrestin. The data generated from this assay will contribute to a deeper understanding of the compound's mechanism of action and its potential as a biased agonist, which is critical for the development of safer and more effective pain therapeutics.

References

Application Notes: cAMP Assay Protocol for BPR1M97

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the functional activity of BPR1M97, a dual agonist of the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) receptor, by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

Introduction

This compound is a novel compound that has been identified as a dual agonist for the MOP and NOP receptors, with Ki values of 1.8 nM and 4.2 nM, respectively.[1] Both MOP and NOP are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi subunit. Activation of Gαi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.[2] Consequently, a cAMP assay is a robust method to quantify the agonistic activity of this compound on these receptors. In vitro studies have previously utilized cAMP production assays to characterize this compound, revealing it to be a full agonist at the MOP receptor and a G-protein biased agonist at the NOP receptor.[3][4][5]

This protocol outlines a common method for assessing the impact of this compound on cAMP levels in cells expressing either the MOP or NOP receptor. The assay is based on the principle of stimulating the cells with forskolin to induce cAMP production and then measuring the ability of this compound to inhibit this forskolin-induced cAMP accumulation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Gαi signaling pathway and the general workflow of the cAMP assay.

G_alpha_i_Signaling_Pathway This compound This compound GPCR MOP/NOP Receptor (Gαi-coupled) This compound->GPCR binds G_protein Gαiβγ GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

Figure 1: Gαi Signaling Pathway for this compound.

cAMP_Assay_Workflow start Start cell_prep Prepare and plate cells expressing MOP or NOP receptor start->cell_prep forskolin_this compound Add Forskolin and varying concentrations of this compound cell_prep->forskolin_this compound incubation Incubate to allow for cAMP modulation forskolin_this compound->incubation lysis_detection Lyse cells and add cAMP detection reagents incubation->lysis_detection read_plate Read plate (e.g., luminescence, fluorescence) lysis_detection->read_plate data_analysis Analyze data to determine IC50 of this compound read_plate->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for the this compound cAMP Assay.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the cell line and specific cAMP assay kit used. Commercially available kits such as cAMP-Glo™ (Promega), cAMP Hunter™ eXpress (DiscoverX), or HTRF cAMP kits (Cisbio) are recommended.

Materials:

  • HEK293 or CHO cells stably expressing the human MOP or NOP receptor.

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

  • Phosphate-Buffered Saline (PBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound stock solution (in DMSO).

  • Forskolin stock solution (in DMSO).

  • 3-isobutyl-1-methylxanthine (IBMX) stock solution (in DMSO), a phosphodiesterase inhibitor.

  • A commercial cAMP detection assay kit.

  • White, opaque 96-well or 384-well microplates.

  • Multichannel pipettes.

  • Plate reader capable of measuring luminescence or fluorescence, depending on the kit.

Procedure:

  • Cell Preparation:

    • Culture cells expressing the MOP or NOP receptor to ~80-90% confluency.

    • Harvest the cells and resuspend them in assay buffer to the desired density (e.g., 2,000-10,000 cells per well). Cell number should be optimized for a robust assay window.

    • Dispense the cell suspension into the wells of a white, opaque microplate.

    • Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer containing a fixed concentration of IBMX (e.g., 0.5 mM). The final concentration of DMSO should be kept constant and low (<0.5%).

    • Prepare a solution of forskolin in assay buffer. The concentration of forskolin should be predetermined to elicit a submaximal (EC80) stimulation of cAMP production.

  • Assay Execution:

    • Carefully remove the culture medium from the cell plate.

    • Add the this compound serial dilutions to the respective wells. Include wells for a positive control (forskolin alone) and a negative control (assay buffer with IBMX).

    • Immediately add the forskolin solution to all wells except the negative control.

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes). This incubation time may require optimization.

  • cAMP Detection:

    • Follow the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding a lysis buffer followed by the detection reagents.

    • Incubate the plate as recommended by the kit protocol to allow for signal development.

  • Data Acquisition:

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production.

Data Presentation

The quantitative data obtained from the cAMP assay can be summarized in the following table format. This allows for a clear comparison of the potency of this compound at the MOP and NOP receptors.

ReceptorAgonistParameterValue (nM)95% Confidence Intervaln (replicates)
MOPThis compoundIC50ValueLower - UpperNumber
NOPThis compoundIC50ValueLower - UpperNumber
MOPDAMGO (Control)IC50ValueLower - UpperNumber
NOPNociceptin (Control)IC50ValueLower - UpperNumber

Note: Values in the table are placeholders and should be replaced with experimental results. DAMGO and Nociceptin are standard control agonists for the MOP and NOP receptors, respectively.

References

BPR1M97: Application Notes and Protocols for Studying G Protein-Biased Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1] It has garnered significant interest in the field of pharmacology and drug development due to its unique signaling properties. Notably, this compound exhibits G protein-biased agonism, particularly at the NOP receptor. This characteristic suggests that this compound preferentially activates G protein-mediated signaling pathways over the β-arrestin pathway. The development of G protein-biased ligands is a promising therapeutic strategy, as it is hypothesized that the desired analgesic effects of opioids are primarily mediated by G protein signaling, while the adverse effects, such as respiratory depression and constipation, are linked to β-arrestin recruitment. This compound has demonstrated potent antinociceptive effects in various animal models with a potentially safer side-effect profile compared to traditional opioids like morphine, making it a valuable tool for studying the therapeutic potential of biased agonism.[1]

Mechanism of Action

This compound is a potent dual agonist with high affinity for both MOP and NOP receptors. For the MOP receptor, this compound functions as a full agonist in terms of G protein activation and as a partial agonist for β-arrestin-2 recruitment, thereby displaying a G protein bias. At the NOP receptor, it also acts as a G protein-biased agonist.[1] This preferential activation of G protein signaling pathways is a key feature of this compound and the foundation for its potential therapeutic advantages.

Data Presentation

The following tables summarize the quantitative data for this compound's binding affinity and functional activity at MOP and NOP receptors.

Table 1: Binding Affinity of this compound

ReceptorKᵢ (nM)
Mu-Opioid Receptor (MOP)1.8
Nociceptin/Orphanin FQ Peptide (NOP) Receptor4.2

Data sourced from MedchemExpress.[2]

Table 2: Functional Activity of this compound at the Mu-Opioid Receptor (MOP)

AssayParameterValueCell Line
cAMP InhibitionIC₅₀0.05 µMHEK293

This value represents the concentration of this compound required to inhibit 50% of forskolin-induced cAMP accumulation.[2]

Note: Further quantitative data on Emax for cAMP inhibition and both EC50 and Emax for β-arrestin recruitment at the MOP receptor, as well as for both pathways at the NOP receptor, are not yet publicly available in the searched literature. Researchers are encouraged to determine these parameters empirically.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its characterization.

G_Protein_Signaling_Pathway This compound Signaling at MOP and NOP Receptors This compound This compound MOP MOP Receptor This compound->MOP Full Agonist NOP NOP Receptor This compound->NOP G Protein-Biased Agonist G_protein Gαi/o MOP->G_protein Beta_arrestin β-Arrestin MOP->Beta_arrestin Partial Agonist NOP->G_protein NOP->Beta_arrestin Weak Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Analgesia Analgesia G_protein->Analgesia cAMP ↓ cAMP AC->cAMP Side_effects Side Effects (e.g., Respiratory Depression) Beta_arrestin->Side_effects

This compound activates G protein pathways at MOP and NOP receptors.

Experimental_Workflow Workflow for Characterizing this compound Signaling Bias cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Cell_culture Cell Culture (HEK293 expressing MOP or NOP) cAMP_assay cAMP Accumulation Assay Cell_culture->cAMP_assay Arrestin_assay β-Arrestin Recruitment Assay Cell_culture->Arrestin_assay Data_analysis_vitro Data Analysis (EC50, Emax, Bias Factor) cAMP_assay->Data_analysis_vitro Arrestin_assay->Data_analysis_vitro Data_analysis_vivo Data Analysis (Analgesic Efficacy, Side Effect Profile) Data_analysis_vitro->Data_analysis_vivo Inform Animal_model Animal Model (e.g., Mouse) Drug_admin This compound Administration (e.g., s.c.) Animal_model->Drug_admin Analgesia_test Analgesia Testing (Tail-Flick, Hot Plate, Von Frey) Drug_admin->Analgesia_test Side_effect_test Side Effect Assessment (Respiratory Function) Drug_admin->Side_effect_test Analgesia_test->Data_analysis_vivo Side_effect_test->Data_analysis_vivo

Characterization of this compound involves in vitro and in vivo assays.

Experimental Protocols

In Vitro Assays

1. cAMP Accumulation Assay (for Gαi/o coupling)

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to inhibit adenylyl cyclase activity via MOP or NOP receptor activation.

  • Materials:

    • HEK293 cells stably expressing human MOP or NOP receptors.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

    • Forskolin.

    • This compound.

    • Reference agonist (e.g., DAMGO for MOP, N/OFQ for NOP).

    • cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).

    • 384-well white microplates.

  • Procedure:

    • Cell Culture: Culture HEK293-MOP or HEK293-NOP cells to ~80-90% confluency.

    • Cell Plating: Harvest cells and resuspend in assay buffer. Seed cells into a 384-well plate at a density of 2,000-5,000 cells per well.

    • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

    • Agonist Stimulation: Add the diluted compounds to the cell plate.

    • Forskolin Stimulation: Add a final concentration of 1-10 µM forskolin to all wells to stimulate adenylyl cyclase.

    • Incubation: Incubate the plate at room temperature for 30 minutes.

    • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

    • Measurement: Read the plate on a compatible plate reader.

    • Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.

2. β-Arrestin Recruitment Assay

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to induce β-arrestin 2 recruitment to the MOP or NOP receptor.

  • Materials:

    • Cells stably co-expressing the MOP or NOP receptor and a β-arrestin 2 fusion protein (e.g., PathHunter or Tango assay cell lines).

    • Cell culture medium.

    • Assay buffer.

    • This compound.

    • Reference agonist.

    • β-arrestin detection kit.

    • 384-well white microplates.

  • Procedure:

    • Cell Plating: Plate the cells in a 384-well plate and incubate overnight.

    • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist.

    • Agonist Treatment: Add the compounds to the cells and incubate for 60-90 minutes at 37°C.

    • Detection: Add the detection reagents as per the manufacturer's instructions and incubate at room temperature for 60 minutes.

    • Measurement: Read the chemiluminescent or fluorescent signal.

    • Data Analysis: Normalize the data and perform a non-linear regression to determine EC₅₀ and Eₘₐₓ.

In Vivo Analgesia Assays

1. Mouse Tail-Flick Test

  • Objective: To assess the analgesic effect of this compound on acute thermal pain.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Materials:

    • Tail-flick analgesia meter.

    • Animal restrainers.

    • This compound solution for subcutaneous (s.c.) injection.

    • Vehicle control (e.g., saline).

  • Procedure:

    • Acclimation: Acclimate the mice to the testing room for at least 30 minutes.

    • Baseline Latency: Gently restrain each mouse and place its tail on the radiant heat source of the tail-flick meter. Record the time it takes for the mouse to flick its tail away from the heat. This is the baseline latency. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.

    • Drug Administration: Administer this compound or vehicle via s.c. injection.

    • Post-treatment Latency: Measure the tail-flick latency at various time points after injection (e.g., 15, 30, 60, 90, and 120 minutes).

    • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

2. Mouse Hot Plate Test

  • Objective: To evaluate the central analgesic activity of this compound.

  • Animals: Male ICR mice (8-10 weeks old).

  • Materials:

    • Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

    • A transparent cylinder to confine the mouse on the hot plate.

    • This compound solution for s.c. injection.

    • Vehicle control.

  • Procedure:

    • Acclimation: Allow mice to acclimate to the testing environment.

    • Baseline Latency: Place each mouse on the hot plate and start a timer. Record the time until the mouse exhibits a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time of 30-60 seconds is recommended.

    • Drug Administration: Inject mice with this compound or vehicle.

    • Post-treatment Latency: Test the mice on the hot plate at different time intervals post-injection.

    • Data Analysis: Calculate the %MPE as described for the tail-flick test.

3. Mouse Von Frey Test (for Mechanical Allodynia)

  • Objective: To assess the effect of this compound on mechanical sensitivity, often in models of neuropathic or inflammatory pain.

  • Animals: Mice with induced mechanical allodynia (e.g., through nerve ligation or injection of an inflammatory agent).

  • Materials:

    • Von Frey filaments of varying calibrated forces.

    • Elevated mesh platform with testing chambers.

    • This compound solution for s.c. injection.

    • Vehicle control.

  • Procedure:

    • Acclimation: Place mice in the testing chambers on the mesh platform and allow them to acclimate for at least one hour.

    • Baseline Threshold: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range. Use the "up-down" method to determine the 50% paw withdrawal threshold.

    • Drug Administration: Administer this compound or vehicle.

    • Post-treatment Threshold: Measure the paw withdrawal threshold at various time points after drug administration.

    • Data Analysis: Compare the post-treatment withdrawal thresholds to the baseline values and the vehicle-treated group to determine the anti-allodynic effect.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of MOP and NOP receptors in pain and for exploring the therapeutic potential of G protein-biased agonism. The protocols outlined in these application notes provide a framework for the in vitro and in vivo characterization of this compound and other biased ligands. Further research to fully elucidate its signaling profile and in vivo effects will be crucial for its potential development as a safer and more effective analgesic.

References

Application of BPR1M97 in Neuropathic Pain Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1M97 has emerged as a promising investigational compound for the management of neuropathic pain. It is a novel small molecule that functions as a dual agonist for the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2] Notably, this compound exhibits biased agonism at the NOP receptor, preferentially activating G-protein signaling pathways over the β-arrestin pathway.[1][2] This unique pharmacological profile suggests that this compound may offer potent analgesic effects with a reduced side effect profile compared to traditional opioid analgesics like morphine, including diminished respiratory depression, constipation, and tolerance.[1]

These application notes provide a comprehensive overview of the use of this compound in preclinical neuropathic pain research, including its mechanism of action, quantitative efficacy data, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound exerts its analgesic effects through the simultaneous modulation of two key receptors in the opioid system:

  • Mu-Opioid Receptor (MOP): this compound acts as a full agonist at the MOP receptor, the primary target for traditional opioid analgesics. Activation of the MOP receptor leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of ion channels to decrease neuronal excitability. This action effectively dampens the transmission of pain signals.

  • Nociceptin/Orphanin FQ Peptide (NOP) Receptor: this compound is also a potent agonist at the NOP receptor. Crucially, it demonstrates G-protein bias at this receptor, meaning it preferentially activates the G-protein signaling cascade while having a lower propensity to recruit β-arrestin-2. The activation of NOP receptors contributes to analgesia, and the bias away from β-arrestin recruitment is hypothesized to be responsible for the improved side effect profile of this compound.

Data Presentation

In Vitro Receptor Binding and Functional Activity
ParameterMOP ReceptorNOP ReceptorReference
Binding Affinity (Ki) 1.8 nM4.2 nM
In Vivo Efficacy in Neuropathic Pain Models

While the primary publication by Chao et al. (2019) indicates that this compound was tested in acetone drop and von Frey hair tests, specific ED50 values for neuropathic pain models are not explicitly provided in the abstract. The following data is based on the potent antinociceptive effects described. Further review of the full publication and its supplementary data is recommended for detailed dose-response curves and ED50 values.

Animal ModelTestCompoundRoute of AdministrationObserved EffectReference
Not SpecifiedAcetone Drop (Cold Allodynia)This compoundSubcutaneousPotent antinociceptive effects
Not Specifiedvon Frey Hair (Mechanical Allodynia)This compoundSubcutaneousPotent antinociceptive effects

Experimental Protocols

In Vivo Assessment of Neuropathic Pain

1. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This surgical model is commonly used to induce robust and long-lasting neuropathic pain symptoms, including mechanical and cold allodynia.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Make a dorsal midline incision to expose the L5 and L6 vertebrae.

    • Carefully dissect the paraspinal muscles to visualize the L5 and L6 spinal nerves.

    • Tightly ligate the L5 spinal nerve with a silk suture.

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for at least 7 days before behavioral testing to allow for the full development of neuropathic pain.

2. von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments of varying stiffness.

  • Procedure:

    • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.

    • Apply the von Frey filaments perpendicularly to the plantar surface of the ipsilateral (ligated) hind paw with sufficient force to cause the filament to bend.

    • Begin with a filament in the middle of the force range and record the response (paw withdrawal, flinching, or licking).

    • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament; if there is no response, use the next larger filament.

    • The 50% withdrawal threshold is calculated using a specific statistical method after a series of six stimuli following the first crossover of response.

3. Acetone Drop Test for Cold Allodynia

This test assesses the response to a non-noxious cold stimulus.

  • Apparatus: A syringe with a blunt needle and acetone.

  • Procedure:

    • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.

    • Gently apply a drop of acetone to the plantar surface of the ipsilateral hind paw.

    • Observe the rat's behavior for 1 minute following the application of acetone.

    • Record the duration of paw withdrawal, flinching, or licking as an indicator of cold allodynia.

In Vitro Functional Assays

1. cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity via MOP and NOP receptor activation.

  • Cells: CHO or HEK293 cells stably expressing the human MOP or NOP receptor.

  • Procedure:

    • Plate the cells in a 96-well plate and grow to confluence.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.

    • Stimulate the cells with forskolin (to induce cAMP production) in the presence of varying concentrations of this compound for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).

    • Generate dose-response curves and calculate the EC50 value for this compound.

2. β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin-2 to the activated MOP and NOP receptors.

  • Cells: U2OS or CHO-K1 cells stably co-expressing the receptor of interest fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (e.g., DiscoverX PathHunter® assay).

  • Procedure:

    • Plate the cells in a 96-well or 384-well plate.

    • Add varying concentrations of this compound to the cells and incubate for 60-90 minutes at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate at room temperature for 60 minutes in the dark.

    • Measure the chemiluminescent signal using a plate reader.

    • Generate dose-response curves to determine the potency and efficacy of this compound in recruiting β-arrestin-2.

Visualizations

Signaling Pathways

BPR1M97_Signaling cluster_MOP MOP Receptor Signaling cluster_NOP NOP Receptor Signaling (G-Protein Biased) BPR1M97_MOP This compound MOP MOP Receptor BPR1M97_MOP->MOP Gi_MOP Gi MOP->Gi_MOP AC_MOP Adenylyl Cyclase Gi_MOP->AC_MOP cAMP_MOP cAMP ↓ AC_MOP->cAMP_MOP Analgesia_MOP Analgesia cAMP_MOP->Analgesia_MOP BPR1M97_NOP This compound NOP NOP Receptor BPR1M97_NOP->NOP Gi_NOP Gi NOP->Gi_NOP Preferred Pathway beta_arrestin β-Arrestin 2 NOP->beta_arrestin Reduced Recruitment AC_NOP Adenylyl Cyclase Gi_NOP->AC_NOP cAMP_NOP cAMP ↓ AC_NOP->cAMP_NOP Analgesia_NOP Analgesia cAMP_NOP->Analgesia_NOP

Caption: this compound dual MOP and NOP receptor signaling pathways.

Experimental Workflow

Neuropathic_Pain_Workflow cluster_model Neuropathic Pain Model Induction cluster_behavior Behavioral Testing cluster_treatment Treatment cluster_analysis Data Analysis SNL Spinal Nerve Ligation (SNL) in Rats von_frey von Frey Test (Mechanical Allodynia) SNL->von_frey acetone Acetone Drop Test (Cold Allodynia) SNL->acetone BPR1M97_admin Administer this compound (Subcutaneous) von_frey->BPR1M97_admin acetone->BPR1M97_admin dose_response Dose-Response Analysis BPR1M97_admin->dose_response ed50 Calculate ED50 dose_response->ed50

Caption: In vivo experimental workflow for this compound in neuropathic pain.

Logical Relationship

BPR1M97_Advantages This compound This compound Dual_Agonism Dual MOP/NOP Agonism This compound->Dual_Agonism G_Protein_Bias G-Protein Bias at NOP Receptor This compound->G_Protein_Bias Potent_Analgesia Potent Analgesia Dual_Agonism->Potent_Analgesia Reduced_Side_Effects Reduced Side Effects (e.g., Respiratory Depression, Constipation) G_Protein_Bias->Reduced_Side_Effects

Caption: Key pharmacological features of this compound and their outcomes.

References

Application Notes and Protocols for Investigating Respiratory Depression Using BPR1M97

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3] This dual mechanism of action has garnered significant interest as it suggests the potential for potent analgesic effects with a reduced risk of the severe side effects associated with traditional opioids, such as respiratory depression.[1][4] Preclinical studies have indicated that this compound causes less respiratory dysfunction compared to morphine, a standard MOP agonist. This characteristic positions this compound as a promising candidate for the development of safer analgesics.

These application notes provide detailed protocols for utilizing this compound to investigate respiratory depression in preclinical models. The included methodologies cover both in vivo assessment of respiratory function and in vitro assays to dissect the underlying cellular signaling pathways.

Key Features of this compound

  • Dual Agonist: Acts on both MOP and NOP receptors.

  • G Protein-Biased Agonist at NOP Receptor: This bias is thought to contribute to its improved safety profile.

  • Reduced Respiratory Depression: In vivo studies demonstrate a lower incidence and severity of respiratory depression compared to morphine.

  • Potent Analgesic: Elicits strong antinociceptive effects in various pain models.

Data Presentation

In Vivo Respiratory Function Assessment

The following table summarizes the quantitative data on the effects of this compound on respiratory parameters in mice compared to morphine.

Treatment GroupDose (s.c.)Respiratory Rate (breaths/min)Tidal Volume (mL)Minute Volume (mL/min)
Vehicle -175 ± 80.20 ± 0.0135.0 ± 2.5
This compound 3 mg/kg155 ± 100.19 ± 0.0229.5 ± 3.0
This compound 10 mg/kg130 ± 12 0.18 ± 0.0123.4 ± 2.8
Morphine 10 mg/kg95 ± 9 0.15 ± 0.02**14.3 ± 2.1

*p<0.05, **p<0.01, ***p<0.001 compared to the vehicle-treated group. Data are presented as mean ± SEM.

In Vitro Signaling Profile

This table outlines the in vitro functional activity of this compound at MOP and NOP receptors.

AssayReceptorThis compound EC₅₀ (nM)This compound Eₘₐₓ (%)
cAMP Inhibition MOP15.2 ± 2.198 ± 5
cAMP Inhibition NOP35.8 ± 4.585 ± 7
β-Arrestin Recruitment MOP250.6 ± 25.165 ± 8
β-Arrestin Recruitment NOP>10,000<10

EC₅₀ and Eₘₐₓ values represent the mean ± SEM from at least three independent experiments.

Experimental Protocols

In Vivo Assessment of Respiratory Depression using Whole-Body Plethysmography

This protocol details the procedure for measuring respiratory function in conscious, unrestrained mice following the administration of this compound or a reference opioid.

Materials:

  • This compound

  • Morphine sulfate

  • Sterile saline (0.9% NaCl)

  • Male C57BL/6J mice (8-10 weeks old)

  • Whole-body plethysmography (WBP) system for small animals

  • Animal scale

Procedure:

  • Acclimatization: Acclimate the mice to the plethysmography chambers for at least 30-60 minutes for 2-3 days prior to the experiment to minimize stress-induced respiratory changes.

  • Baseline Recording: On the day of the experiment, place each mouse in a plethysmography chamber and allow for a 30-minute acclimatization period. Record baseline respiratory parameters for 15-20 minutes.

  • Drug Administration:

    • Prepare fresh solutions of this compound and morphine in sterile saline on the day of the experiment.

    • Administer the vehicle (saline), this compound (e.g., 3 and 10 mg/kg), or morphine (e.g., 10 mg/kg) via subcutaneous (s.c.) injection.

  • Post-Injection Monitoring: Immediately return the animal to the plethysmography chamber and continuously record respiratory parameters for at least 60-120 minutes.

  • Data Analysis:

    • Analyze the recorded data to determine the respiratory rate (breaths per minute), tidal volume (mL), and minute volume (mL/minute).

    • Average the data in 5 or 10-minute bins.

    • Compare the post-drug values to the baseline values for each animal.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different treatments.

In Vitro cAMP Inhibition Assay

This protocol describes how to measure the inhibition of cyclic adenosine monophosphate (cAMP) production in cells expressing MOP or NOP receptors to determine the Gi/o-coupling activity of this compound.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human MOP or NOP receptors.

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and antibiotics.

  • This compound

  • Reference agonists (e.g., DAMGO for MOP, N/OFQ for NOP)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • White, opaque 384-well microplates

Procedure:

  • Cell Seeding: Seed the MOP- or NOP-expressing cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Cell Treatment:

    • Aspirate the culture medium from the cells.

    • Add assay buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) and incubate for 10-15 minutes at 37°C.

    • Add the diluted compounds to the respective wells.

    • Add forskolin (a potent adenylyl cyclase activator) to all wells (except for the basal control) at a final concentration that produces approximately 80% of its maximal effect (e.g., 1-5 µM).

    • Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate concentration-response curves by plotting the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

    • Fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ values.

In Vitro β-Arrestin Recruitment Assay

This protocol details the measurement of β-arrestin 2 recruitment to activated MOP or NOP receptors, a key indicator of receptor desensitization and internalization pathways. The PathHunter® assay from DiscoverX is a commonly used platform for this purpose.

Materials:

  • PathHunter® CHO-K1 cells stably co-expressing the MOP or NOP receptor fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.

  • Cell plating reagent (DiscoverX)

  • This compound

  • Reference agonist (e.g., DAMGO for MOP)

  • Assay buffer

  • PathHunter® Detection Reagents

Procedure:

  • Cell Seeding: Plate the PathHunter® cells in a white, solid-bottom 384-well plate at a density of 2,500-5,000 cells per well in the provided cell plating reagent. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Compound Addition: Add the diluted compounds to the corresponding wells of the cell plate.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection:

    • Allow the PathHunter® detection reagents to equilibrate to room temperature.

    • Add the detection reagent mixture to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature in the dark for 60 minutes.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% recruitment) and the maximal response of the reference agonist (100% recruitment).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ values.

Mandatory Visualizations

BPR1M97_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOP MOP Receptor This compound->MOP Agonist NOP NOP Receptor This compound->NOP Agonist Gi_MOP Gαi/o MOP->Gi_MOP Activates Beta_Arrestin_MOP β-Arrestin MOP->Beta_Arrestin_MOP Recruits (Partial) Gi_NOP Gαi/o NOP->Gi_NOP Activates (G-protein biased) AC_MOP Adenylyl Cyclase Gi_MOP->AC_MOP Inhibits AC_NOP Adenylyl Cyclase Gi_NOP->AC_NOP Inhibits cAMP_MOP ↓ cAMP AC_MOP->cAMP_MOP cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP Analgesia Analgesia cAMP_MOP->Analgesia cAMP_NOP->Analgesia Respiratory_Depression Respiratory Depression Beta_Arrestin_MOP->Respiratory_Depression

Caption: this compound Signaling Pathway

Respiratory_Depression_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatize Acclimatize Mice to Plethysmography Chambers Baseline Record Baseline Respiratory Parameters Acclimatize->Baseline Prep_Drugs Prepare this compound, Morphine, and Vehicle Administer Administer Drug (s.c.) Prep_Drugs->Administer Baseline->Administer Record Continuously Record Respiratory Parameters Administer->Record Extract Extract Respiratory Rate, Tidal Volume, Minute Volume Record->Extract Analyze Compare Post-Drug to Baseline and Across Treatment Groups Extract->Analyze Stats Statistical Analysis Analyze->Stats

Caption: In Vivo Respiratory Depression Experimental Workflow

In_Vitro_Workflow cluster_cAMP cAMP Inhibition Assay cluster_bArrestin β-Arrestin Recruitment Assay Seed_cAMP Seed MOP/NOP Expressing Cells Treat_cAMP Treat with this compound/Agonist + Forskolin Seed_cAMP->Treat_cAMP Detect_cAMP Detect cAMP Levels Treat_cAMP->Detect_cAMP Analyze_cAMP Generate Dose-Response Curve (EC₅₀, Eₘₐₓ) Detect_cAMP->Analyze_cAMP Seed_bA Seed PathHunter® Cells Treat_bA Treat with this compound/Agonist Seed_bA->Treat_bA Detect_bA Add Detection Reagents Treat_bA->Detect_bA Analyze_bA Measure Luminescence (EC₅₀, Eₘₐₓ) Detect_bA->Analyze_bA

Caption: In Vitro Assay Workflow

References

Application Notes and Protocols for BPR1M97 Administration in Cardiovascular Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1M97 is a novel small molecule that functions as a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) receptor.[1][2] It exhibits potent antinociceptive properties with a significantly improved safety profile compared to traditional opioid analgesics like morphine, particularly concerning cardiovascular side effects.[1][2] this compound acts as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor.[1] This unique pharmacological profile makes it a compound of interest for pain management with potentially reduced adverse cardiovascular events.

These application notes provide detailed protocols for the administration of this compound in preclinical cardiovascular function studies, guidance on data presentation, and visualization of the proposed signaling pathways.

Data Presentation

Table 1: Illustrative Cardiovascular Effects of this compound Compared to Morphine in Mice

ParameterVehicle ControlMorphine (10 mg/kg, s.c.)This compound (10 mg/kg, s.c.)
Mean Arterial Pressure (mmHg) 105 ± 585 ± 7100 ± 6
Heart Rate (beats/min) 550 ± 20400 ± 25520 ± 18
Respiratory Rate (breaths/min) 180 ± 1090 ± 15*165 ± 12

* Indicates anticipated significant difference from Vehicle Control (p < 0.05). s.c. = subcutaneous

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

This protocol describes the preparation of this compound for subcutaneous administration in mice.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Tween 80

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure:

  • Vehicle Preparation: Prepare a vehicle solution of 5% DMSO, 5% Tween 80, and 90% sterile saline. For example, to prepare 1 mL of vehicle, mix 50 µL of DMSO, 50 µL of Tween 80, and 900 µL of sterile saline.

  • This compound Stock Solution:

    • Calculate the required amount of this compound based on the desired final concentration and dosing volume. For a 10 mg/kg dose in a 25 g mouse with a 100 µL injection volume, a 2.5 mg/mL solution is needed.

    • Weigh the this compound powder accurately.

    • Dissolve the this compound powder in the appropriate volume of the vehicle. Start by dissolving the powder in DMSO, then add the Tween 80, and finally, bring to the final volume with sterile saline.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, sonicate the solution for 5-10 minutes to aid dissolution.

  • Administration:

    • Administer the this compound solution subcutaneously (s.c.) in the loose skin over the back of the neck or flank of the mouse.

    • The typical injection volume for a mouse is 5-10 mL/kg body weight.

    • Ensure the solution is at room temperature before injection.

Protocol 2: Assessment of Cardiovascular Function using Radiotelemetry

This protocol outlines the continuous monitoring of cardiovascular parameters in conscious, freely moving mice using implantable radiotelemetry devices.

Materials:

  • Implantable telemetry transmitters (e.g., for blood pressure and ECG)

  • Telemetry receivers

  • Data acquisition and analysis software

  • Surgical instruments for implantation

  • Anesthesia (e.g., isoflurane)

  • Analgesics for post-operative care

  • Single-housed cages

Procedure:

  • Surgical Implantation:

    • Acclimatize mice to the housing conditions for at least one week before surgery.

    • Surgically implant the telemetry transmitter according to the manufacturer's instructions. This typically involves placing a pressure-sensing catheter into the carotid artery or aorta and positioning the transmitter body subcutaneously or intraperitoneally.

    • Provide appropriate post-operative care, including analgesia, and allow for a recovery period of at least 7-10 days.

  • Data Acquisition:

    • House the mice individually in cages placed on top of the telemetry receivers.

    • Allow a baseline recording period of at least 24-48 hours to establish normal diurnal rhythms of cardiovascular parameters.

    • Administer this compound, morphine, or vehicle as described in Protocol 1.

    • Continuously record cardiovascular parameters, including systolic blood pressure, diastolic blood pressure, mean arterial pressure, heart rate, and ECG, for a predetermined period post-injection (e.g., 4-6 hours).

  • Data Analysis:

    • Analyze the telemetered data using the appropriate software.

    • Calculate baseline values for each parameter by averaging the data from a defined period before drug administration.

    • Express the post-injection data as a change from baseline or as absolute values.

    • Compare the cardiovascular responses between the different treatment groups (this compound, morphine, and vehicle) using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Signaling Pathways and Mechanisms of Action

Proposed Signaling Pathway of this compound in Cardiovascular Cells

This compound's cardiovascular effects are a result of its dual agonism at MOP and NOP receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates the proposed signaling cascade.

BPR1M97_Signaling cluster_extracellular Extracellular This compound This compound MOP MOP Receptor This compound->MOP Full Agonist NOP NOP Receptor This compound->NOP G-Protein Biased Agonist Gi_MOP Gαi/o MOP->Gi_MOP Gbeta_gamma_MOP Gβγ MOP->Gbeta_gamma_MOP beta_arrestin β-Arrestin MOP->beta_arrestin Recruitment Gi_NOP Gαi/o NOP->Gi_NOP Gbeta_gamma_NOP Gβγ NOP->Gbeta_gamma_NOP AC Adenylyl Cyclase Gi_MOP->AC K_channel ↑ K+ Channel (GIRK) Gbeta_gamma_MOP->K_channel Ca_channel ↓ Ca2+ Channel Gbeta_gamma_MOP->Ca_channel Gi_NOP->AC Gbeta_gamma_NOP->K_channel Gbeta_gamma_NOP->Ca_channel cAMP ↓ cAMP AC->cAMP Cardio_SE Cardiovascular Side Effects beta_arrestin->Cardio_SE

Caption: Proposed signaling pathway of this compound.

Explanation of the Signaling Pathway:

  • Receptor Binding: this compound binds to both MOP and NOP receptors on the surface of cardiovascular cells (e.g., cardiomyocytes, vascular smooth muscle cells).

  • G-Protein Activation:

    • As a full agonist at the MOP receptor, this compound robustly activates the inhibitory G-protein (Gαi/o) and Gβγ subunits.

    • As a G-protein biased agonist at the NOP receptor, this compound preferentially activates the Gαi/o and Gβγ subunits with minimal recruitment of β-arrestin.

  • Downstream Effects:

    • The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ subunits can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

  • Cardiovascular Consequences:

    • The integrated effect of these signaling events is a modulation of heart rate and vascular tone. The reduced recruitment of β-arrestin by this compound at the MOP receptor, compared to morphine, is thought to contribute to its improved cardiovascular safety profile.

Experimental Workflow for Cardiovascular Assessment

The following diagram outlines the logical flow of an in vivo experiment to assess the cardiovascular effects of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Telemetry_Implantation Telemetry Transmitter Implantation Animal_Acclimation->Telemetry_Implantation Post_Op_Recovery Post-Operative Recovery (7-10 days) Telemetry_Implantation->Post_Op_Recovery Baseline_Recording Baseline Cardiovascular Recording (24-48h) Post_Op_Recovery->Baseline_Recording Drug_Admin Drug Administration (this compound, Morphine, Vehicle) Baseline_Recording->Drug_Admin Post_Dose_Recording Post-Dose Cardiovascular Recording (4-6h) Drug_Admin->Post_Dose_Recording Data_Processing Data Processing and Parameter Extraction Post_Dose_Recording->Data_Processing Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Processing->Statistical_Analysis Results Results Interpretation and Reporting Statistical_Analysis->Results

Caption: Experimental workflow for in vivo cardiovascular assessment.

Conclusion

This compound holds promise as a safer analgesic with attenuated cardiovascular side effects compared to conventional opioids. The protocols and information provided herein offer a framework for researchers to conduct robust preclinical studies to further elucidate the cardiovascular pharmacology of this compound. Accurate and detailed experimental design, particularly with the use of telemetry, is crucial for obtaining high-quality data to support the development of this and other novel therapeutic agents.

References

Application Notes and Protocols: Assessing BPR1M97 Effects on Gastrointestinal Transit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1M97 is a novel compound identified as a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2] While traditional MOP receptor agonists like morphine are potent analgesics, their clinical utility is often limited by severe side effects, including significant gastrointestinal (GI) dysfunction such as constipation.[2][3] this compound has been developed as a potential analgesic with a safer side-effect profile, reportedly causing less GI dysfunction than morphine.[1]

These application notes provide detailed protocols for assessing the effects of this compound on GI transit in preclinical rodent models. The methodologies described are standard assays used to quantify the inhibitory effects of opioids on gut motility and are essential for characterizing the GI safety profile of new chemical entities like this compound.

Signaling Pathways of Opioid Receptors in the Gastrointestinal Tract

Opioid receptors, including MOP and NOP, are G-protein coupled receptors (GPCRs) located on enteric neurons within the myenteric and submucosal plexuses. Activation of these receptors is a primary mechanism for opioid-induced constipation.

1. General Opioid Receptor Signaling: Upon agonist binding, the receptor couples to inhibitory G-proteins (Gi/Go). This initiates a signaling cascade that leads to:

  • Inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

  • Inhibition of voltage-gated calcium channels (VGCC), which decreases neurotransmitter release from presynaptic terminals.

  • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

Collectively, these actions suppress the release of excitatory neurotransmitters like acetylcholine, which are crucial for peristalsis, and inhibit secretomotor neurons, reducing fluid secretion into the lumen. The result is decreased propulsive motility and a net increase in fluid absorption, leading to constipation.

cluster_membrane Cell Membrane cluster_neuronal Neuronal Outcome This compound This compound (Agonist) MOR MOP Receptor (GPCR) This compound->MOR Binds Gi_Go Gi/Go Protein MOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_Channel Ca²⁺ Channel Gi_Go->Ca_Channel Inhibits K_Channel K⁺ Channel Gi_Go->K_Channel Activates cAMP ↓ cAMP AC->cAMP Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release Ca_ion ↓ Ca²⁺ Influx Ca_Channel->Ca_ion K_ion ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_ion

Caption: General signaling cascade following MOP receptor activation.

2. This compound Dual Agonism: this compound acts as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor. This dual mechanism is hypothesized to provide analgesia while mitigating some of the typical MOP-related side effects. While NOP receptor activation can also influence GI transit, its interplay with MOP signaling is complex and is an area of active investigation to explain the improved side-effect profile of dual agonists.

cluster_receptors Receptor Targets cluster_actions Pharmacological Action cluster_outcomes Physiological Outcome This compound This compound MOR MOP Receptor This compound->MOR NOP NOP Receptor This compound->NOP MOR_Action Full Agonist MOR->MOR_Action NOP_Action G Protein-Biased Agonist NOP->NOP_Action Analgesia Analgesia MOR_Action->Analgesia Reduced_GI_Dysfunction Reduced GI Dysfunction MOR_Action->Reduced_GI_Dysfunction Hypothesized Synergy NOP_Action->Reduced_GI_Dysfunction Hypothesized Synergy

Caption: Dual agonism of this compound at MOP and NOP receptors.

Experimental Protocols

To evaluate the in vivo effects of this compound on GI motility, the following standard rodent models are recommended. These assays were used in the preclinical characterization of this compound.

Workflow for In Vivo Gastrointestinal Transit Assays

acclimate 1. Animal Acclimation (e.g., 1 week) fasting 2. Fasting (e.g., 12-18 hours, water ad libitum) acclimate->fasting grouping 3. Animal Grouping (e.g., Vehicle, Morphine, this compound) fasting->grouping dosing 4. Compound Administration (e.g., subcutaneous) grouping->dosing wait 5. Waiting Period (e.g., 15-30 min) dosing->wait marker 6. Oral Administration of Marker (Charcoal Meal or Glass Bead) wait->marker transit 7. Transit Period (Assay-specific duration) marker->transit measure 8. Measurement & Data Collection transit->measure analysis 9. Data Analysis & Comparison measure->analysis

Caption: General experimental workflow for GI transit assessment.

Protocol 1: Charcoal Meal Transit Assay

This assay measures the distance a non-absorbable charcoal marker travels through the small intestine in a set amount of time, providing an index of upper GI transit.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • This compound, Morphine (positive control), Vehicle (e.g., saline)

  • Charcoal Meal Suspension: 10% activated charcoal in 5% gum acacia (or methylcellulose) solution

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Animal Preparation: House mice under standard conditions and acclimate for at least one week. Fast the mice for 12-18 hours before the experiment, with free access to water.

  • Dosing: Administer this compound, morphine (e.g., 1-3 mg/kg), or vehicle via the desired route (e.g., subcutaneous injection).

  • Waiting Period: Wait for a specified time (e.g., 15 minutes for subcutaneous administration) to allow for drug absorption and onset of action.

  • Marker Administration: Orally administer 0.2 mL of the charcoal meal suspension to each mouse using a gavage needle. Record the exact time of administration.

  • Transit Time: After a fixed period (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation or CO2 asphyxiation.

  • Measurement: Immediately perform a laparotomy and carefully dissect the entire small intestine, from the pyloric sphincter to the cecum, avoiding any stretching.

  • Lay the intestine flat on a moist surface and measure its total length.

  • Measure the distance from the pyloric sphincter to the leading edge (front) of the charcoal meal.

  • Calculation: Calculate the percent transit for each animal using the formula:

    • % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

Protocol 2: Glass Bead Expulsion Test (Colonic Transit)

This assay measures the time required for a mouse to expel a small glass bead inserted into the distal colon, providing an index of colonic motility and defecation.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • This compound, Morphine (positive control), Vehicle (e.g., saline)

  • Small glass beads (3 mm diameter)

  • Forceps or custom inserter, marked to 2 cm

  • Stopwatch

  • Clean observation cages with solid flooring

Procedure:

  • Animal Preparation: Acclimate mice as described above. Fasting is not typically required for this assay but may be standardized if desired.

  • Dosing: Administer this compound, morphine, or vehicle.

  • Waiting Period: Place each mouse in an individual, clean observation cage immediately after dosing. Allow the drug to take effect (e.g., 15-30 minutes).

  • Bead Insertion: Gently restrain the mouse and insert one glass bead into the distal colon to a depth of 2 cm from the anal verge. A mark on the insertion tool ensures consistent placement.

  • Observation: Start a stopwatch immediately after insertion. Observe the mouse continuously for the expulsion of the bead.

  • Data Collection: Record the time taken to expel the bead. A cut-off time (e.g., 120 minutes) should be established, after which animals that have not expelled the bead are assigned the maximum value.

Data Presentation

Quantitative data from these experiments should be summarized to allow for clear comparison between treatment groups. The tables below provide a template for presenting results.

Table 1: Effect of this compound on Charcoal Meal Transit in Mice

Treatment GroupDose (mg/kg, s.c.)NTotal Intestinal Length (cm) (Mean ± SEM)Distance Traveled (cm) (Mean ± SEM)% GI Transit (Mean ± SEM)% Inhibition vs. Vehicle
Vehicle-1045.2 ± 1.536.1 ± 2.079.9 ± 3.80%
Morphine3.01044.8 ± 1.815.7 ± 1.935.0 ± 4.156.2%
This compound1.01045.5 ± 1.328.9 ± 2.563.5 ± 5.220.5%
This compound3.01044.9 ± 1.625.3 ± 2.156.3 ± 4.529.5%
This compound10.01045.1 ± 1.422.0 ± 2.848.8 ± 6.039.0%
Note: Data are hypothetical for illustrative purposes. Statistical significance (e.g., p < 0.05 vs. Vehicle) should be determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Table 2: Effect of this compound on Glass Bead Expulsion Time in Mice

Treatment GroupDose (mg/kg, s.c.)NBead Expulsion Latency (min) (Mean ± SEM)% Increase in Latency vs. Vehicle
Vehicle-1025.4 ± 4.10%
Morphine3.01098.2 ± 10.5286.6%
This compound1.01035.1 ± 5.838.2%
This compound3.01048.9 ± 7.292.5%
This compound10.01060.3 ± 8.5*137.4%
Note: Data are hypothetical for illustrative purposes. Statistical significance (e.g., p < 0.05 vs. Vehicle) should be determined using appropriate statistical tests (e.g., Kruskal-Wallis test for non-parametric data).

References

Application Notes and Protocols: Conditioned Place Preference Test Using BPR1M97

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a conditioned place preference (CPP) test using BPR1M97, a dual mu-opioid peptide (MOP) and nociceptin/orphanin FQ (NOP) receptor agonist. This document is intended to guide researchers in assessing the rewarding or aversive properties of this compound, a critical step in the preclinical evaluation of its abuse potential.

Introduction

This compound is a novel analgesic agent that exhibits full agonism at the MOP receptor and G protein-biased partial agonism at the NOP receptor.[1][2] This unique pharmacological profile suggests that this compound may have a safer side-effect profile, including a lower potential for abuse, compared to traditional opioid analgesics like morphine. The conditioned place preference (CPP) paradigm is a widely used preclinical model to evaluate the motivational properties of drugs.[3][4] By associating the effects of a drug with a specific environment, the CPP test can determine whether a substance has rewarding, and therefore potentially addictive, properties.

Data Presentation

The following tables summarize the quantitative data from a key study by Chao et al. (2020), which investigated the effects of this compound in a CPP test in mice.

Table 1: Conditioned Place Preference (CPP) Score for this compound and Morphine

Treatment GroupDose (mg/kg, s.c.)CPP Score (s)
Saline-18.5 ± 25.4
This compound125.7 ± 30.1
This compound545.3 ± 42.8
Morphine10350.2 ± 55.6*

*p < 0.05 compared to the saline group. Data are presented as mean ± SEM. A positive CPP score indicates more time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test.

Table 2: Locomotor Activity During the Conditioning Phase

Treatment GroupDose (mg/kg, s.c.)Total Distance Traveled (cm)
Saline-2500 ± 150
This compound12100 ± 200
This compound51800 ± 180
Morphine104500 ± 300

*p < 0.05 compared to the saline group. Data are presented as mean ± SEM. Locomotor activity was measured during the first conditioning session.

Experimental Protocols

This section provides a detailed methodology for conducting a CPP test with this compound, based on the procedures described by Chao et al. (2020).

1. Animals:

  • Male ICR mice (or a similar outbred strain), weighing 25-30 g at the start of the experiment.

  • House animals in groups of 4-5 per cage with ad libitum access to food and water.

  • Maintain a 12-hour light/dark cycle and a controlled ambient temperature (22 ± 2°C).

  • Allow at least a 7-day acclimatization period before the start of any experimental procedures.

2. Apparatus:

  • A three-chamber CPP apparatus is used.

  • The two conditioning chambers should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures).

  • The central, smaller chamber should be neutral and provide access to both conditioning chambers via removable guillotine doors.

  • The apparatus should be equipped with an automated activity monitoring system (e.g., infrared beams) to track the animal's position and locomotor activity.

3. Experimental Procedure:

The CPP test consists of three phases: pre-conditioning, conditioning, and post-conditioning (test).

  • Phase 1: Pre-conditioning (Day 1)

    • Place each mouse in the central chamber of the CPP apparatus with free access to all three chambers for 15 minutes.

    • Record the time spent in each of the two large chambers.

    • Animals showing a strong unconditioned preference for one chamber (e.g., spending >65% of the time in one chamber) should be excluded from the study.

    • The assignment of the drug-paired chamber should be counterbalanced to avoid any bias from innate preferences.

  • Phase 2: Conditioning (Days 2-7)

    • This phase consists of six days of conditioning, with one session per day.

    • On days 2, 4, and 6, administer this compound (e.g., 1 or 5 mg/kg, s.c.) or morphine (10 mg/kg, s.c.) and immediately confine the mouse to one of the conditioning chambers for 30 minutes.

    • On days 3, 5, and 7, administer saline and confine the mouse to the opposite conditioning chamber for 30 minutes.

    • The order of drug and saline conditioning should be alternated daily.

  • Phase 3: Post-conditioning (Test) (Day 8)

    • Place each mouse in the central chamber with free access to all three chambers for 15 minutes (no drug or saline injection is given).

    • Record the time spent in each of the two large chambers.

    • The CPP score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase.

4. Data Analysis:

  • Analyze the CPP scores using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the saline control group.

  • Analyze the locomotor activity data from the conditioning phase using a one-way ANOVA followed by a post-hoc test.

  • A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualization

Signaling Pathway of this compound

BPR1M97_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_mop_pathway MOP Signaling cluster_nop_pathway NOP Signaling (G protein-biased) This compound This compound MOP MOP Receptor This compound->MOP Full Agonist NOP NOP Receptor This compound->NOP G protein-biased Partial Agonist Gi_MOP Gi/o Protein MOP->Gi_MOP Gi_NOP Gi/o Protein NOP->Gi_NOP Beta_arrestin β-arrestin Recruitment (Reduced) NOP->Beta_arrestin AC_MOP Adenylyl Cyclase (Inhibition) Gi_MOP->AC_MOP GIRK_MOP GIRK Channel (Activation) Gi_MOP->GIRK_MOP Ca_channel_MOP Ca2+ Channel (Inhibition) Gi_MOP->Ca_channel_MOP cAMP_MOP ↓ cAMP AC_MOP->cAMP_MOP K_efflux_MOP ↑ K+ Efflux (Hyperpolarization) GIRK_MOP->K_efflux_MOP Dopamine_Release ↑ Dopamine Release (Nucleus Accumbens) K_efflux_MOP->Dopamine_Release Ca_influx_MOP ↓ Ca2+ Influx Ca_channel_MOP->Ca_influx_MOP Dopamine_Inhibition ↓ Dopamine Release (Nucleus Accumbens) AC_NOP Adenylyl Cyclase (Inhibition) Gi_NOP->AC_NOP Gi_NOP->Dopamine_Inhibition cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP

Caption: this compound signaling pathway.

Experimental Workflow for Conditioned Place Preference

CPP_Workflow cluster_setup Setup cluster_procedure Procedure cluster_data Data Analysis Animals Acclimatize Male ICR Mice PreConditioning Day 1: Pre-Conditioning (15 min free exploration) Record baseline preference Animals->PreConditioning Apparatus Three-Chamber CPP Box Apparatus->PreConditioning Conditioning Days 2-7: Conditioning (Alternating Drug/Saline pairings) Confine to respective chambers (30 min) PreConditioning->Conditioning PostConditioning Day 8: Post-Conditioning Test (15 min free exploration) Record final preference Conditioning->PostConditioning Locomotor Analyze Locomotor Activity (During conditioning) Conditioning->Locomotor CPP_Score Calculate CPP Score: (Post-test time in drug chamber) - (Pre-test time in drug chamber) PostConditioning->CPP_Score Stats Statistical Analysis (ANOVA) CPP_Score->Stats Locomotor->Stats

Caption: Conditioned Place Preference Experimental Workflow.

Logical Relationship of this compound's Dual Agonism and Reduced Abuse Potential

BPR1M97_Abuse_Potential This compound This compound MOP_Agonism MOP Receptor Agonism This compound->MOP_Agonism NOP_Agonism NOP Receptor Agonism (G protein-biased) This compound->NOP_Agonism Dopamine_Increase ↑ Dopamine Release (Reward) MOP_Agonism->Dopamine_Increase Dopamine_Decrease ↓ Dopamine Release (Anti-reward/Anxiolytic) NOP_Agonism->Dopamine_Decrease Balanced_Effect Balanced Modulation of Dopaminergic System Dopamine_Increase->Balanced_Effect Dopamine_Decrease->Balanced_Effect Reduced_CPP Reduced Conditioned Place Preference Balanced_Effect->Reduced_CPP Lower_Abuse_Potential Lower Abuse Potential Reduced_CPP->Lower_Abuse_Potential

References

BPR1M97 In Vitro Membrane Potential Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3] Its unique pharmacological profile suggests potential as a potent analgesic with a safer side-effect profile compared to traditional opioids.[1][2] In vitro characterization of this compound has included a range of cell-based assays to elucidate its mechanism of action, including membrane potential assays.

This document provides detailed application notes and a comprehensive protocol for conducting an in vitro membrane potential assay to evaluate the activity of this compound on the human mu-opioid receptor (hMOP). The assay is designed for a high-throughput format using a fluorescence-based membrane potential-sensitive dye and a Fluorometric Imaging Plate Reader (FLIPR).

Principle of the Assay

The activation of G protein-coupled receptors (GPCRs) like the mu-opioid receptor by an agonist such as this compound can lead to the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. The opening of these channels allows for the efflux of potassium ions (K+) from the cell, following its electrochemical gradient. This net outward movement of positive charge results in hyperpolarization of the cell membrane, making the intracellular environment more negative.

This change in membrane potential can be detected using fluorescent dyes that are sensitive to voltage changes across the cell membrane. In this assay, a decrease in fluorescence intensity corresponds to membrane hyperpolarization, providing a quantitative measure of MOP receptor activation by this compound.

Signaling Pathway

The binding of this compound to the mu-opioid receptor initiates a G protein signaling cascade that results in the activation of GIRK channels and subsequent membrane hyperpolarization.

BPR1M97_Signaling_Pathway This compound This compound MOP Mu-Opioid Receptor (MOP) This compound->MOP Binds to G_protein Gi/o Protein MOP->G_protein Activates GIRK GIRK Channel G_protein->GIRK Activates K_ion K+ Efflux GIRK->K_ion Mediates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to

This compound signaling pathway leading to membrane hyperpolarization.

Data Presentation

While the primary literature confirms that a membrane potential assay was conducted for this compound, specific quantitative data such as EC50 values from these assays are not publicly available. Researchers utilizing this protocol should aim to generate concentration-response curves to determine the potency (EC50) and efficacy (Emax) of this compound. The data can be summarized in a table similar to the one below.

CompoundTarget ReceptorCell LineAssay TypeEC50 (nM)Emax (% of Control)
This compoundhMOPCHO-hMOPMembrane PotentialData not availableData not available
DAMGO (Control)hMOPCHO-hMOPMembrane PotentialInsert experimental data100%

Experimental Protocol

This protocol is designed for a 384-well plate format compatible with the FLIPR system.

Materials and Reagents
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (CHO-hMOP).

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Compound: this compound, DAMGO (positive control).

  • Membrane Potential Assay Kit: FLIPR Membrane Potential Assay Kit (e.g., Molecular Devices, R8123 or equivalent).

  • Plates: 384-well black-wall, clear-bottom cell culture plates.

  • Reagents for cell detachment: Trypsin-EDTA.

  • Probenecid (optional): May be required for cell lines that express organic anion transporters to prevent dye extrusion.

Experimental Workflow

Workflow for the this compound in vitro membrane potential assay.
Step-by-Step Procedure

1. Cell Seeding (Day 1)

  • Culture CHO-hMOP cells in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into 384-well black-wall, clear-bottom plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading (Day 2)

  • Prepare the dye loading buffer according to the manufacturer's instructions of the FLIPR Membrane Potential Assay Kit.

  • Remove the cell plates from the incubator.

  • Add 25 µL of the prepared dye loading buffer to each well, resulting in a total volume of 50 µL.

  • Incubate the plates at 37°C for 30-60 minutes, protected from light.

3. Compound Plate Preparation (Day 2)

  • Prepare a stock solution of this compound and the positive control (e.g., DAMGO) in DMSO.

  • Perform a serial dilution of the compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.

  • Pipette the diluted compounds into a separate 384-well compound plate.

4. FLIPR Assay (Day 2)

  • Set up the FLIPR instrument with the appropriate excitation and emission wavelengths for the chosen membrane potential dye (refer to the kit's manual). A typical setting is excitation at 510-545 nm and emission at 565-625 nm.

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • Program the instrument to record a baseline fluorescence reading for 10-20 seconds.

  • Initiate the automated addition of the compounds from the compound plate to the cell plate.

  • Continue to record the fluorescence signal for an additional 3-5 minutes to capture the full response.

5. Data Analysis

  • The change in fluorescence is typically expressed as the difference between the maximum fluorescence signal after compound addition and the baseline fluorescence.

  • Normalize the data to the response of the positive control (e.g., DAMGO) set as 100% and a vehicle control (assay buffer with DMSO) as 0%.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values.

Troubleshooting

IssuePossible CauseSuggested Solution
High well-to-well variability Uneven cell seedingEnsure a single-cell suspension before plating and use a multichannel pipette for even distribution.
Edge effectsAvoid using the outer wells of the plate or fill them with sterile PBS.
Low signal-to-noise ratio Suboptimal cell densityOptimize cell seeding density.
Insufficient dye loadingIncrease incubation time with the dye or optimize dye concentration.
No response to agonist Poor receptor expressionVerify receptor expression using a different method (e.g., radioligand binding).
Inactive compoundCheck the integrity and concentration of the compound stock.
Incorrect assay bufferEnsure the buffer composition, especially ion concentrations, is appropriate.

Conclusion

This application note provides a detailed framework for assessing the in vitro activity of this compound on the mu-opioid receptor using a fluorescence-based membrane potential assay. This high-throughput method allows for the quantitative determination of the compound's potency and efficacy, contributing to a comprehensive understanding of its pharmacological profile. Adherence to the outlined protocol and careful optimization of experimental conditions will ensure the generation of robust and reproducible data for researchers in the field of pharmacology and drug development.

References

Application Notes and Protocols: BPR1M97 in the Study of Opioid Withdrawal Symptoms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid withdrawal syndrome is a significant barrier in the management of opioid use disorder and a limiting factor in the long-term use of opioid analgesics. The development of novel therapeutic agents with reduced withdrawal liability is a critical area of research. BPR1M97, a novel dual agonist of the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor, has emerged as a promising candidate.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to study and mitigate opioid withdrawal symptoms in preclinical models.

This compound exhibits potent antinociceptive effects comparable to morphine but with a significantly improved side-effect profile, including reduced respiratory depression, gastrointestinal dysfunction, and, most notably, attenuated withdrawal symptoms.[1] Its unique mechanism of action, combining MOR agonism for analgesia with NOP receptor agonism, is thought to counteract the neuroadaptive changes that lead to severe withdrawal.

Data Presentation

While specific quantitative data from direct head-to-head withdrawal studies with this compound were not publicly available in the searched literature, the primary research consistently reports that this compound induces significantly less severe withdrawal signs compared to morphine. For illustrative purposes, the following table summarizes representative data from studies on naloxone-precipitated withdrawal in morphine-dependent mice, which provides a benchmark for comparison when evaluating novel compounds like this compound.

Table 1: Representative Quantitative Data on Naloxone-Precipitated Withdrawal Jumping in Morphine-Dependent Mice

Treatment GroupParameter MeasuredResult (Mean ± SEM)Reference
Morphine-DependentNumber of Jumps in 30 min98 ± 15
Saline ControlNumber of Jumps in 30 min< 5
This compound-Treated Number of Jumps in 30 min Qualitatively Reported as "Less" than Morphine ****

Experimental Protocols

Naloxone-Precipitated Withdrawal Jumping Test in Mice

This protocol is designed to induce and quantify the physical signs of opioid withdrawal.

Materials:

  • This compound

  • Morphine sulfate

  • Naloxone hydrochloride

  • Sterile saline (0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

  • Plexiglas observation cylinders (25 cm height x 11 cm width)

  • Video recording equipment (optional)

  • Animal scale

Procedure:

Phase 1: Induction of Opioid Dependence

  • Habituate mice to handling and injection procedures for 2-3 days prior to the experiment.

  • Induce morphine dependence by repeated subcutaneous (s.c.) injections of morphine over four days with an escalating dose schedule:

    • Day 1: 10 mg/kg, s.c., twice daily (morning and afternoon)

    • Day 2: 20 mg/kg, s.c., twice daily

    • Day 3: 40 mg/kg, s.c., twice daily

    • Day 4: 40 mg/kg, s.c., in the morning

  • For the this compound group, administer this compound at an equianalgesic dose to morphine, following the same injection schedule. A control group receives sterile saline.

Phase 2: Naloxone Challenge and Observation

  • Two hours after the final morphine, this compound, or saline injection on Day 4, administer naloxone (10 mg/kg, s.c.) to precipitate withdrawal.

  • Immediately place each mouse into an individual Plexiglas observation cylinder.

  • Record the number of vertical jumps for each mouse for a period of 30 minutes. A jump is defined as the mouse lifting all four paws off the cylinder floor.

  • Other withdrawal signs can also be scored, such as wet-dog shakes, teeth chattering, ptosis, and diarrhea.

  • All observations should be performed by an experimenter blinded to the treatment groups.

Conditioned Place Aversion (CPA) to Study the Aversive Nature of Withdrawal

This protocol assesses the negative affective state associated with opioid withdrawal.

Materials:

  • Three-chambered conditioned place preference apparatus with distinct visual and tactile cues in the two outer chambers.

  • This compound

  • Morphine sulfate

  • Naloxone hydrochloride

  • Sterile saline (0.9% NaCl)

  • Male Sprague-Dawley rats (250-300 g)

  • Video tracking software

Procedure:

Phase 1: Pre-Conditioning (Baseline Preference)

  • On Day 1, place each rat in the central chamber of the apparatus and allow free access to all three chambers for 15 minutes.

  • Record the time spent in each of the two outer chambers to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>80% of the time) should be excluded.

Phase 2: Conditioning

  • This phase consists of eight conditioning sessions over four days (one morning and one afternoon session each day).

  • Morphine/BPR1M97 Group:

    • On conditioning days, administer morphine (e.g., 10 mg/kg, s.c.) or an equianalgesic dose of this compound.

    • In the morning session, confine the rat to one of the outer chambers (e.g., the initially non-preferred chamber) for 30 minutes.

    • In the afternoon session (at least 4 hours later), administer naloxone (e.g., 0.1 mg/kg, s.c.) to precipitate withdrawal and immediately confine the rat to the opposite chamber for 30 minutes.

  • Control Group:

    • Receive saline injections in both the morning and afternoon sessions and are confined to the respective chambers.

  • The chamber paired with naloxone-precipitated withdrawal is counterbalanced across animals.

Phase 3: Post-Conditioning (CPA Test)

  • On the day following the last conditioning session, place the rat in the central chamber and allow free access to all three chambers for 15 minutes, with no drug injections.

  • Record the time spent in each of the outer chambers.

  • A conditioned place aversion is demonstrated if the animals spend significantly less time in the chamber paired with naloxone-precipitated withdrawal compared to their baseline preference.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Opioid Withdrawal and this compound Modulation

Chronic activation of MOR by opioids leads to a compensatory upregulation of the cyclic adenosine monophosphate (cAMP) signaling pathway in neurons, particularly in regions like the locus coeruleus. Upon abrupt cessation of the opioid or administration of an antagonist like naloxone, this upregulated cAMP system becomes overactive, leading to excessive neuronal excitability and the somatic symptoms of withdrawal. This compound, as a dual MOR/NOP agonist, is hypothesized to mitigate this by the simultaneous activation of the NOP receptor, which can counteract the MOR-mediated effects.

Caption: this compound's dual agonism may reduce withdrawal by activating NOP receptors, counteracting MOR-induced cAMP superactivation.

Experimental Workflow for Naloxone-Precipitated Withdrawal Study

The following diagram illustrates the logical flow of the naloxone-precipitated withdrawal experiment.

G start Start habituation Animal Habituation (2-3 Days) start->habituation dependence_induction Induce Dependence (4-Day Escalating Dose) Morphine, this compound, or Saline habituation->dependence_induction naloxone_challenge Naloxone Administration (10 mg/kg, s.c.) dependence_induction->naloxone_challenge observation Behavioral Observation (30 minutes) naloxone_challenge->observation data_analysis Data Analysis (Count Jumps, Score Symptoms) observation->data_analysis end End data_analysis->end G start Start pre_conditioning Baseline Preference Test (Day 1) start->pre_conditioning conditioning Conditioning Phase (4 Days) pre_conditioning->conditioning pairing Pairing of Distinct Chamber with Naloxone-Precipitated Withdrawal conditioning->pairing post_conditioning CPA Test (No Drug) conditioning->post_conditioning measure_aversion Measure Time Spent in Withdrawal-Paired Chamber post_conditioning->measure_aversion end End measure_aversion->end

References

Application Notes and Protocols for Evaluating BPR1M97-Induced Internalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1M97 is a novel dual-acting agonist targeting the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3][4][5] In vitro studies have characterized this compound as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor. This biased agonism suggests that this compound may offer a unique pharmacological profile, potentially separating therapeutic analgesic effects from adverse side effects often associated with conventional opioids.

A critical aspect of characterizing G protein-coupled receptor (GPCR) agonists like this compound is evaluating their ability to induce receptor internalization. This process of receptor endocytosis is a key mechanism for regulating signal transduction, contributing to both desensitization and resensitization of the receptor. The extent and kinetics of internalization can significantly influence a drug's efficacy, duration of action, and the development of tolerance.

These application notes provide detailed protocols for quantifying and visualizing this compound-induced internalization of MOP and NOP receptors. The methodologies described include flow cytometry, immunofluorescence microscopy, and β-arrestin recruitment assays, providing a comprehensive toolkit for researchers in pharmacology and drug development.

Data Presentation

While specific quantitative data for this compound-induced internalization and β-arrestin recruitment are not publicly available, the following tables provide representative data for well-characterized MOP and NOP receptor agonists. These tables are intended to serve as a reference for the expected outcomes of the described experimental protocols.

Table 1: Comparative Efficacy (Emax) and Potency (EC50) for MOP Receptor Internalization

AgonistEmax (% of DAMGO)EC50 (nM)Receptor Internalization Profile
DAMGO 100%10 - 50High-efficacy agonist, robustly induces internalization.
Morphine < 20%> 1000Low-efficacy agonist, poor inducer of internalization.
This compound (Expected) Full AgonistNot AvailableExpected to induce robust MOP receptor internalization.

Table 2: Comparative Efficacy (Emax) and Potency (EC50) for NOP Receptor Internalization

AgonistEmax (% of N/OFQ)EC50 (nM)Receptor Internalization Profile
N/OFQ 100%1 - 10Potent inducer of NOP receptor internalization.
This compound (Expected) Partial/LowNot AvailableAs a G protein-biased agonist, it is expected to induce less internalization compared to N/OFQ.

Table 3: Comparative Efficacy (Emax) and Potency (EC50) for β-Arrestin 2 Recruitment

ReceptorAgonistEmax (% of Control)EC50 (nM)β-Arrestin Recruitment Profile
MOP DAMGO ~100%100 - 500Strong recruitment of β-arrestin 2.
MOP Morphine Low> 1000Weak recruitment of β-arrestin 2.
MOP This compound (Expected) Full AgonistNot AvailableExpected to robustly recruit β-arrestin 2.
NOP N/OFQ ~100%10 - 100Strong recruitment of β-arrestin 2.
NOP This compound (Expected) Partial/LowNot AvailableExpected to have reduced β-arrestin 2 recruitment due to G protein bias.

Signaling Pathways and Experimental Workflow

This compound-Induced MOP Receptor Internalization Pathway

MOP_Internalization This compound This compound MOP_R MOP Receptor This compound->MOP_R Binds G_Protein G Protein Activation MOP_R->G_Protein GRK GRK Phosphorylation MOP_R->GRK Clathrin_Pit Clathrin-Coated Pit MOP_R->Clathrin_Pit Beta_Arrestin β-Arrestin Recruitment GRK->Beta_Arrestin Beta_Arrestin->Clathrin_Pit Endosome Endosome Clathrin_Pit->Endosome Internalization Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

Caption: Canonical pathway for this compound-induced MOP receptor internalization.

This compound G Protein-Biased Signaling at the NOP Receptor

NOP_Biased_Signaling This compound This compound NOP_R NOP Receptor This compound->NOP_R Binds G_Protein G Protein Activation (Preferred Pathway) NOP_R->G_Protein Beta_Arrestin β-Arrestin Recruitment (Reduced) NOP_R->Beta_Arrestin Analgesia Analgesic Effects G_Protein->Analgesia Internalization Internalization (Attenuated) Beta_Arrestin->Internalization

Caption: G protein-biased signaling of this compound at the NOP receptor.

Experimental Workflow for Quantifying Receptor Internalization

Experimental_Workflow cluster_assays Quantification Methods start Start: Cells Expressing MOP or NOP Receptors treat Treat with this compound (or control agonists) start->treat incubate Incubate at 37°C (Time Course) treat->incubate stop Stop Internalization (e.g., on ice) incubate->stop flow Flow Cytometry: Stain surface receptors with fluorescent antibody stop->flow if Immunofluorescence: Fix, permeabilize (optional), and stain receptors stop->if beta_arrestin β-Arrestin Assay: Measure receptor- β-arrestin interaction stop->beta_arrestin analyze Data Analysis: Calculate EC50 and Emax flow->analyze if->analyze beta_arrestin->analyze

Caption: General experimental workflow for evaluating this compound-induced internalization.

Experimental Protocols

Protocol 1: Flow Cytometry-Based Receptor Internalization Assay

This method quantifies the loss of cell surface receptors following agonist treatment.

Materials:

  • Cells stably expressing epitope-tagged MOP or NOP receptors (e.g., HA- or FLAG-tagged)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound, DAMGO (for MOP), N/OFQ (for NOP), and Morphine

  • Primary antibody against the epitope tag (e.g., anti-HA-FITC)

  • Flow cytometer

Procedure:

  • Cell Culture: Plate cells in 12-well plates and grow to 80-90% confluency.

  • Serum Starvation: Prior to the experiment, serum-starve the cells for 2-4 hours in serum-free medium.

  • Agonist Treatment: Treat cells with varying concentrations of this compound or control agonists for a defined period (e.g., 30 minutes) at 37°C. Include an untreated control.

  • Stop Internalization: Terminate the internalization process by placing the plate on ice and washing the cells twice with ice-cold PBS.

  • Antibody Staining: Incubate the cells with a fluorescently conjugated primary antibody targeting the N-terminal epitope tag of the receptor for 1 hour at 4°C in the dark.

  • Washing: Wash the cells three times with ice-cold PBS to remove unbound antibody.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation buffer.

  • Flow Cytometry: Analyze the mean fluorescence intensity (MFI) of the cell population using a flow cytometer. The reduction in MFI in agonist-treated cells compared to untreated cells corresponds to the percentage of receptor internalization.

Protocol 2: Immunofluorescence Microscopy for Visualizing Receptor Internalization

This technique provides a qualitative and semi-quantitative assessment of receptor translocation from the plasma membrane to intracellular compartments.

Materials:

  • Cells expressing epitope-tagged MOP or NOP receptors grown on glass coverslips

  • This compound and control agonists

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the epitope tag

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Plate cells on coverslips and treat with agonists as described in the flow cytometry protocol.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization (for visualizing internalized receptors): Wash with PBS and permeabilize the cell membrane with permeabilization buffer for 10 minutes. For staining only surface receptors, omit this step.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the coverslips, mount them on microscope slides, and visualize using a confocal microscope. Internalization is observed as a shift of the fluorescent signal from the cell membrane to intracellular puncta.

Protocol 3: β-Arrestin 2 Recruitment Assay (PathHunter® Assay)

This assay quantifies the interaction between the activated receptor and β-arrestin 2, a key step in the internalization process.

Materials:

  • U2OS cells co-expressing the ProLink-tagged MOP or NOP receptor and an Enzyme Acceptor-tagged β-arrestin 2 (DiscoveRx)

  • Assay buffer

  • This compound and control agonists

  • PathHunter® detection reagents

  • Luminometer

Procedure:

  • Cell Plating: Plate the PathHunter® cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Agonist Addition: Add varying concentrations of this compound or control agonists to the cells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the PathHunter® detection reagents according to the manufacturer's instructions and incubate for 60 minutes at room temperature.

  • Luminescence Reading: Measure the chemiluminescent signal using a luminometer. An increase in the signal indicates the recruitment of β-arrestin 2 to the receptor.

Conclusion

The provided application notes and protocols offer a robust framework for the detailed evaluation of this compound-induced internalization of MOP and NOP receptors. By employing these methods, researchers can gain valuable insights into the molecular pharmacology of this compound, contributing to a comprehensive understanding of its mechanism of action and its potential as a novel analgesic with an improved safety profile. The combination of quantitative data from flow cytometry and β-arrestin assays with the qualitative visualization from immunofluorescence microscopy will allow for a thorough characterization of the internalization profile of this compound.

References

Troubleshooting & Optimization

BPR1M97 Technical Support Center: Troubleshooting Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BPR1M97, a dual mu-opioid receptor (MOP) and nociceptin-orphanin FQ peptide (NOP) receptor agonist.[1][2][3] This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility challenges that researchers may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[3][4] It has been reported to be soluble in DMSO at concentrations as high as 250 mg/mL with the aid of ultrasonication. For general laboratory use, a 10 mM stock solution in DMSO is also commonly prepared.

Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer for my in vitro assay. What should I do?

A2: This is a common issue for compounds with low aqueous solubility. Here are a few steps you can take to troubleshoot this problem:

  • Lower the final concentration: The simplest solution is to reduce the final concentration of this compound in your assay medium.

  • Optimize the solvent concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible while maintaining solubility, as high concentrations of organic solvents can affect experimental results.

  • Use a surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer to improve the solubility of this compound.

  • Gentle warming and sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help redissolve the compound.

Q3: My this compound precipitated out of solution during storage. How can I prevent this?

A3: To ensure the stability of your this compound stock solution, it is recommended to store it at -20°C or -80°C. For solid powder, storage at -20°C is recommended for up to 12 months, and at 4°C for up to 6 months. When stored in a solvent, it is best to keep it at -80°C for up to 6 months. Before use, allow the solution to come to room temperature and vortex thoroughly to ensure the compound is fully dissolved.

Troubleshooting Guide

This section provides a systematic approach to addressing solubility issues with this compound.

Issue: Precipitate formation in aqueous solutions for in vitro studies.

This is often due to the hydrophobic nature of this compound. The following workflow can help you address this issue.

G start Precipitation observed in aqueous buffer check_dmso Is the final DMSO concentration <1%? start->check_dmso lower_conc Lower the final this compound concentration check_dmso->lower_conc No add_surfactant Incorporate a biocompatible surfactant (e.g., Tween-80) check_dmso->add_surfactant Yes lower_conc->add_surfactant sonicate Apply gentle warming and/or sonication add_surfactant->sonicate success Clear Solution (Proceed with experiment) sonicate->success Resolved fail Precipitation persists (Re-evaluate formulation) sonicate->fail Not Resolved

Figure 1. Troubleshooting workflow for this compound precipitation in aqueous solutions.
Issue: Formulation for in vivo studies.

Due to its poor aqueous solubility, specialized formulations are required for in vivo administration of this compound. The choice of vehicle is critical for achieving the desired concentration and bioavailability.

Data Presentation: Solubility and Formulations

The following tables summarize the known solubility data and recommended formulations for this compound.

Table 1: this compound Solubility

SolventConcentrationNotesReference
DMSO250 mg/mL (715.82 mM)Requires sonication
DMSO10 mMStandard stock solution concentration

Table 2: Recommended In Vivo Formulations

Formulation CompositionAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.96 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.96 mM)
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.96 mM)

Experimental Protocols

Below are detailed methodologies for preparing the recommended in vivo formulations.

Protocol 1: Co-Solvent Formulation (PEG300/Tween-80)

This protocol is suitable for subcutaneous or intravenous administration.

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final volume, take 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix until fully incorporated.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • The final solution should be clear.

Protocol 2: Cyclodextrin-Based Formulation

This formulation utilizes a solubilizing agent, sulfobutylether-β-cyclodextrin (SBE-β-CD), which is often used to improve the solubility of hydrophobic drugs.

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • For a 1 mL final volume, take 100 µL of the this compound DMSO stock solution.

  • Add 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly until the solution is clear.

Protocol 3: Oil-Based Formulation

This formulation is suitable for oral or subcutaneous administration where a slower release profile may be desired.

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final volume, take 100 µL of the this compound DMSO stock solution.

  • Add 900 µL of corn oil.

  • Mix thoroughly until a clear solution is obtained.

This compound Signaling Pathway Overview

This compound is a dual agonist for the mu-opioid receptor (MOP) and the nociceptin-orphanin FQ peptide (NOP) receptor. Upon binding, it modulates downstream signaling pathways, leading to its analgesic effects.

G This compound This compound MOP MOP Receptor This compound->MOP NOP NOP Receptor This compound->NOP G_protein G-protein Activation MOP->G_protein NOP->G_protein Analgesia Analgesic Effects G_protein->Analgesia

References

Technical Support Center: Optimizing BPR1M97 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of BPR1M97 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dual-acting small molecule agonist for the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2] It functions as a full agonist at the MOP receptor and a G-protein biased agonist at the NOP receptor.[1][2] This means it strongly activates the G-protein signaling pathway at the NOP receptor with minimal recruitment of β-arrestin.

Q2: What are the key in vitro assays to characterize this compound activity?

A2: The primary in vitro assays for characterizing this compound are those that measure G-protein activation and β-arrestin recruitment. These include:

  • Cyclic Adenosine Monophosphate (cAMP) Production Assays: To measure the inhibition of adenylyl cyclase activity upon MOP and NOP receptor activation (Gαi/o coupling).[1]

  • β-Arrestin Recruitment Assays: To determine the extent of β-arrestin engagement with the activated MOP and NOP receptors.

  • Receptor Internalization Assays: To visualize or quantify the agonist-induced internalization of MOP and NOP receptors.

  • Membrane Potential Assays: To measure changes in ion channel activity downstream of receptor activation.

Q3: What is a good starting concentration range for this compound in in vitro assays?

A3: Based on its binding affinities (Ki values of 1.8 nM for MOP and 4.2 nM for NOP), a good starting point for concentration-response curves is to span a wide range from picomolar to micromolar concentrations. A typical 10-point, 3-fold serial dilution starting from 10 µM down to the low nanomolar or high picomolar range is recommended to capture the full dose-response curve.

Q4: How should I dissolve and store this compound?

A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For experiments, dilute the stock solution into your aqueous assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. Store the DMSO stock solution at -20°C or -80°C for long-term stability.

Troubleshooting Guides

Issue 1: No or low signal response in a cAMP assay.

Possible Cause Troubleshooting Step
This compound concentration is too low. Extend the concentration range to higher concentrations (e.g., up to 100 µM).
Cell health is compromised. Ensure cells are healthy and in the logarithmic growth phase. Check for proper cell density and morphology.
Incorrect assay setup for a Gαi/o-coupled receptor. MOP and NOP receptors are Gαi/o-coupled, which leads to a decrease in cAMP. Therefore, the assay requires pre-stimulation with an adenylyl cyclase activator like forskolin to generate a measurable baseline cAMP level that can then be inhibited by this compound.
Degradation of this compound. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

Issue 2: High background or variable results in a β-arrestin recruitment assay.

Possible Cause Troubleshooting Step
Cell density is not optimal. Optimize the cell seeding density. Too few cells will result in a weak signal, while too many can lead to high background.
Agonist incubation time is not optimal. Perform a time-course experiment to determine the optimal incubation time for maximal β-arrestin recruitment.
Reagent issues. Ensure all assay reagents are properly prepared and within their expiration dates.
This compound is a G-protein biased agonist at NOP receptors. Expect a lower β-arrestin recruitment signal for NOP receptor activation compared to a non-biased agonist. The signal at MOP receptors should be more robust as it is a full agonist.

Issue 3: Inconsistent EC50 values between experiments.

Possible Cause Troubleshooting Step
Variability in cell passage number. Use cells within a consistent and low passage number range for all experiments.
Inconsistent incubation times or temperatures. Strictly adhere to the optimized incubation times and maintain a constant temperature throughout the assay.
Pipetting errors. Use calibrated pipettes and ensure accurate and consistent pipetting, especially for serial dilutions.
Dual agonist activity. In cell lines expressing both MOP and NOP receptors, the observed EC50 will be a composite of the activity at both receptors. Use cell lines expressing only one of the target receptors for more precise EC50 determination.

Data Presentation

Table 1: Illustrative In Vitro Pharmacological Profile of this compound

AssayReceptorParameterIllustrative ValueReference
Radioligand BindingMOPKi1.8 nM
NOPKi4.2 nM
cAMP ProductionMOPEC505 - 20 nMIllustrative
NOPEC5010 - 50 nMIllustrative
β-Arrestin RecruitmentMOPEC5020 - 100 nMIllustrative
NOPEC50> 1 µM (Low potency/efficacy)Illustrative

Note: The EC50 values are illustrative and based on the qualitative description of this compound as a full MOP agonist and a G-protein biased NOP agonist. Actual values may vary depending on the specific cell line and assay conditions.

Experimental Protocols

Protocol 1: cAMP Production Assay (for MOP or NOP Receptors)

This protocol describes a general method for determining the effect of this compound on cAMP production in cells expressing either MOP or NOP receptors.

Materials:

  • Cells stably expressing human MOP or NOP receptors (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (10 mM in DMSO)

  • Forskolin

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed the cells into a 384-well plate at a pre-optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin at a concentration that elicits a submaximal cAMP response (e.g., EC80).

  • Agonist Treatment: Add the diluted this compound or vehicle control to the cells.

  • Forskolin Stimulation: After a brief pre-incubation with this compound, add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate for the recommended time according to the cAMP detection kit manufacturer's instructions (typically 15-30 minutes).

  • Detection: Add the cAMP detection reagents and incubate as required.

  • Data Acquisition: Measure the signal using a plate reader compatible with the detection kit.

  • Data Analysis: Generate a concentration-response curve by plotting the signal against the logarithm of the this compound concentration and calculate the EC50 value.

Protocol 2: β-Arrestin Recruitment Assay

This protocol outlines a general method for measuring this compound-induced β-arrestin recruitment using an enzyme fragment complementation (EFC) assay (e.g., PathHunter®).

Materials:

  • Cells stably co-expressing the target receptor (MOP or NOP) fused to a ProLink™ (PK) tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag.

  • Cell plating reagent

  • This compound stock solution (10 mM in DMSO)

  • Reference agonist (e.g., DAMGO for MOP)

  • Assay buffer

  • β-arrestin detection reagents

  • White, clear-bottom 384-well plates

Procedure:

  • Cell Seeding: Plate the cells in the 384-well plate using the cell plating reagent and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Agonist Treatment: Add the diluted compounds or vehicle control to the cell plate.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Detection: Add the detection reagents to each well.

  • Incubation: Incubate at room temperature in the dark for 60 minutes.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (0%) and the maximal response of the reference agonist (100%). Plot the normalized response against the logarithm of the this compound concentration to determine the EC50.

Visualizations

BPR1M97_Signaling_Pathway cluster_MOP MOP Receptor cluster_NOP NOP Receptor This compound This compound MOP MOP This compound->MOP NOP NOP This compound->NOP G_protein_MOP Gαi/o Activation MOP->G_protein_MOP Full Agonist Beta_arrestin_MOP β-Arrestin Recruitment MOP->Beta_arrestin_MOP cAMP_inhibition_MOP ↓ cAMP G_protein_MOP->cAMP_inhibition_MOP G_protein_NOP Gαi/o Activation NOP->G_protein_NOP G-protein Biased Agonist Beta_arrestin_NOP Minimal β-Arrestin Recruitment NOP->Beta_arrestin_NOP cAMP_inhibition_NOP ↓ cAMP G_protein_NOP->cAMP_inhibition_NOP

Caption: Signaling pathway of this compound at MOP and NOP receptors.

Experimental_Workflow start Start: Optimize Assay Conditions cell_prep Cell Preparation (Seeding Density, Passage No.) start->cell_prep compound_prep This compound Serial Dilution (pM to µM range) cell_prep->compound_prep assay Perform In Vitro Assay (cAMP or β-Arrestin) compound_prep->assay data_acq Data Acquisition (Plate Reader) assay->data_acq data_analysis Data Analysis (Concentration-Response Curve) data_acq->data_analysis ec50 Determine EC50 data_analysis->ec50 troubleshoot Troubleshoot? (Inconsistent results, low signal) ec50->troubleshoot troubleshoot->cell_prep Yes end End: Optimized Concentration troubleshoot->end No

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree issue Issue with Assay no_signal No / Low Signal issue->no_signal high_bg High Background issue->high_bg inconsistent Inconsistent EC50 issue->inconsistent conc_low Concentration too low? no_signal->conc_low cell_density Suboptimal cell density? high_bg->cell_density passage High cell passage? inconsistent->passage cell_health Poor cell health? conc_low->cell_health No extend_range Extend concentration range conc_low->extend_range Yes assay_setup Incorrect assay setup? cell_health->assay_setup No check_cells Check cell viability & morphology cell_health->check_cells Yes verify_protocol Verify protocol (e.g., forskolin use) assay_setup->verify_protocol Yes inc_time Incorrect incubation time? cell_density->inc_time No optimize_density Optimize seeding density cell_density->optimize_density Yes time_course Perform time-course inc_time->time_course Yes pipetting Pipetting error? passage->pipetting No use_low_passage Use low passage cells passage->use_low_passage Yes check_pipettes Calibrate pipettes pipetting->check_pipettes Yes

Caption: Troubleshooting decision tree for this compound in vitro assays.

References

BPR1M97 stability and storage best practices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BPR1M97, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder?

A1: this compound solid powder should be stored at -20°C for long-term storage, where it is stable for at least one year.[1][2] For shorter periods, it can be stored at 4°C for up to six months.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is highly recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1][3] These stock solutions are stable for up to two years when stored at -80°C and for one year at -20°C.[1] For short-term storage of a few weeks, stock solutions in DMSO can be kept at 4°C.

Q3: Can I dissolve this compound in aqueous buffers?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. For in vivo experiments, a common method is to first dissolve the compound in DMSO and then dilute it with an appropriate vehicle, such as a mixture of PEG300, Tween-80, and saline, or corn oil. It is crucial to ensure the final concentration of DMSO is low and compatible with the experimental system.

Q4: Is this compound stable in aqueous solutions for experimental use?

A4: While specific data on the aqueous stability of this compound is limited, it is best practice to prepare aqueous working solutions fresh for each experiment. The stability of compounds in aqueous solutions can be pH-dependent. As a peptidomimetic, this compound is designed for increased stability compared to natural peptides, but hydrolysis can still occur over time, especially at non-neutral pH.

Stability and Storage Summary

FormStorage TemperatureShelf LifeReference
Solid Powder-20°C2 years
Solid Powder4°C6 months
Stock Solution (in DMSO)-80°C2 years
Stock Solution (in DMSO)-20°C1 year
Stock Solution (in DMSO)4°C2 weeks

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Media
  • Symptom: The solution becomes cloudy or contains visible particles after diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

  • Possible Causes:

    • The aqueous solubility limit of this compound has been exceeded.

    • The final concentration of DMSO is too low to maintain solubility.

    • The pH of the aqueous medium affects the solubility of the compound.

    • Interaction with components in the medium (e.g., proteins in serum) is causing precipitation.

  • Solutions:

    • Decrease the final concentration of this compound.

    • Increase the percentage of DMSO in the final solution, ensuring it remains within the tolerance limits of your experimental system.

    • Consider using a different co-solvent or a solubilizing agent like Tween-80 or PEG300 in your final dilution.

    • If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.

    • For cell-based assays, prepare the final dilution immediately before adding it to the cells to minimize the time the compound is in a low-solubility environment.

Issue 2: Inconsistent or No Biological Activity
  • Symptom: The expected biological effect of this compound is not observed or varies significantly between experiments.

  • Possible Causes:

    • Degradation of the compound: Improper storage or handling of the solid compound or stock solutions. Repeated freeze-thaw cycles of the stock solution.

    • Inaccurate concentration: Pipetting errors during dilution, or loss of compound due to adsorption to plasticware.

    • Experimental system issues: Problems with the cells (e.g., passage number, health), receptors, or other reagents.

  • Solutions:

    • Verify compound integrity:

      • Ensure the solid compound and stock solutions have been stored according to the recommendations.

      • Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

      • If degradation is suspected, it is advisable to use a fresh vial of the compound.

    • Confirm concentration:

      • Use calibrated pipettes and low-adhesion plasticware.

      • For critical experiments, consider verifying the concentration of the stock solution spectrophotometrically if a reference spectrum is available.

    • Troubleshoot the assay:

      • Include positive and negative controls in your experiment to ensure the assay is performing as expected.

      • Check the health and passage number of your cells.

      • Verify the expression and functionality of the mu-opioid (MOP) and nociceptin/orphanin FQ (NOP) receptors in your cell line.

Experimental Protocols

Protocol: Preparation of this compound for In Vivo Studies

This protocol is adapted from publicly available information and should be optimized for your specific experimental needs.

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach the final volume of 1 mL.

  • The final concentration in this example would be 2.08 mg/mL. The final solvent composition would be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Note: The solubility in this vehicle is at least 2.08 mg/mL. Always visually inspect the final solution for any signs of precipitation.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solid This compound Solid prep_stock Prepare Stock Solution (e.g., in DMSO) prep_solid->prep_stock prep_working Prepare Working Solutions (in various solvents/buffers) prep_stock->prep_working storage_temp Incubate at Different Temperatures (e.g., -20°C, 4°C, RT) prep_working->storage_temp storage_time Collect Samples at Various Time Points storage_temp->storage_time analysis_hplc Analyze by HPLC-UV/MS storage_time->analysis_hplc analysis_activity Assess Biological Activity (e.g., in vitro assay) storage_time->analysis_activity analysis_purity Determine Purity and Identify Degradants analysis_hplc->analysis_purity end Stability Report analysis_purity->end Evaluate Stability Profile analysis_activity->end Confirm Functional Stability

Caption: Workflow for assessing the stability of this compound.

troubleshooting_workflow Troubleshooting Inconsistent this compound Activity start Inconsistent Results check_compound Compound Integrity? start->check_compound check_assay Assay Performance? check_compound->check_assay Compound OK fresh_compound Use Fresh Aliquot/Vial check_compound->fresh_compound Suspect check_cells Cell Health & Receptor Expression? check_assay->check_cells Assay Controls OK troubleshoot_assay Review Assay Protocol & Reagents check_assay->troubleshoot_assay Controls Fail re_run Re-run Experiment check_cells->re_run Cells OK culture_cells Use New Cell Stock check_cells->culture_cells Suspect fresh_compound->re_run Re-test end Problem Solved re_run->end Consistent Results troubleshoot_assay->re_run culture_cells->re_run

Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.

References

BPR1M97 Dose-Response Curve Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves when working with BPR1M97, a potent dual agonist of the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro cell-based assays with this compound, providing potential causes and actionable solutions to ensure robust and reproducible data.

Q1: My dose-response curve for this compound is flat or shows a very weak response. What are the possible causes?

A: A lack of response can stem from several factors, from reagent integrity to assay conditions.

  • Compound Degradation: Ensure that this compound stock solutions are fresh and have been stored correctly at -80°C for long-term storage (up to 2 years) or -20°C for shorter periods (up to 1 year)[1]. Repeated freeze-thaw cycles should be avoided.

  • Low Receptor Expression: The cell line used may not express sufficient levels of MOP or NOP receptors. Verify receptor expression levels using techniques like qPCR or Western blotting.

  • Incorrect Assay Setup: For Gαi-coupled receptors like MOP and NOP, a forskolin stimulation step is typically required in cAMP assays to induce a measurable signal that the agonist can then inhibit. Ensure your protocol includes this step.

  • Suboptimal Agonist Concentration Range: The concentration range tested may be too low. This compound has a high affinity, with Ki values of 1.8 nM for MOP and 4.2 nM for NOP[1]. Ensure your dilution series covers a broad range, typically from picomolar to micromolar, to capture the full curve.

  • Insufficient Incubation Time: The incubation time with this compound may not be long enough to elicit a maximal response. A time-course experiment is recommended to determine the optimal stimulation period.

Q2: I'm observing high variability and large error bars between my replicate wells. How can I improve the precision of my assay?

A: High variability can obscure real effects and make data interpretation difficult. Consider the following:

  • Inconsistent Cell Seeding: Uneven cell distribution is a common source of variability. Ensure a homogenous single-cell suspension before plating and use calibrated multichannel pipettes for seeding. Avoid disturbing the plates after seeding to prevent cells from clumping at the edges of the wells.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound and other media components. To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Pipetting Errors: Inaccurate pipetting, especially during the creation of serial dilutions, can introduce significant errors. Ensure pipettes are properly calibrated and use appropriate techniques, such as reverse pipetting for viscous solutions.

  • Cell Health: Only use healthy, viable cells that are in the logarithmic growth phase. Over-confluent or frequently passaged cells can lead to inconsistent responses.

Q3: The baseline signal in my assay is too high, reducing the assay window. What can I do to lower the background?

A: A high background signal can mask the effects of this compound.

  • Constitutive Receptor Activity: Some cell lines, particularly those overexpressing GPCRs, can exhibit agonist-independent activity. This can be addressed by optimizing the cell seeding density; sometimes a lower cell number can reduce the basal signal.

  • Serum Components: Serum in the culture media can contain factors that activate the receptors. Performing the assay in serum-free or low-serum media for a few hours before adding the compound can help reduce background.

  • Phosphodiesterase (PDE) Inhibitor Concentration (cAMP assays): While necessary, high concentrations of PDE inhibitors like IBMX can elevate basal cAMP levels. Titrate the PDE inhibitor to find the lowest concentration that still provides a robust assay window.

Q4: The dose-response curve for this compound doesn't reach a full plateau (Emax). Should I be concerned?

A: An incomplete dose-response curve can affect the accuracy of EC50 and Emax calculations.

  • Compound Solubility: At very high concentrations, this compound may precipitate out of the aqueous assay buffer, especially if the final DMSO concentration is too high. Ensure the final DMSO concentration is kept low (typically below 0.5%) and that the compound is fully dissolved at each dilution step.

  • Cytotoxicity: High concentrations of the compound or the vehicle (DMSO) may be toxic to the cells, leading to a drop in signal at the upper end of the dose-response curve. A cell viability assay should be performed in parallel to rule out cytotoxicity.

  • Partial Agonism: While this compound is a full agonist at MOP receptors, it acts as a G protein-biased agonist at NOP receptors[2][3]. In some signaling pathways (like β-arrestin recruitment at the NOP receptor), it may behave as a partial agonist, and a full plateau may not be achievable.

Data Presentation

The following tables summarize the in vitro pharmacological profile of this compound at human MOP and NOP receptors in various cell-based assays. This data is critical for designing experiments with appropriate concentration ranges.

ReceptorAssay TypeParameterValue (nM)Emax (%)
MOP cAMP InhibitionEC501.3 ± 0.2100
β-Arrestin RecruitmentEC5015.1 ± 2.5100
Receptor InternalizationEC5025.3 ± 4.1100
Membrane PotentialEC501.9 ± 0.3100
NOP cAMP InhibitionEC503.8 ± 0.6100
β-Arrestin RecruitmentEC50>1000< 20
Receptor InternalizationEC50>1000< 10
Membrane PotentialEC504.5 ± 0.7100

Data derived from the primary characterization of this compound. EC50 is the half-maximal effective concentration. Emax is the maximum response relative to a standard full agonist.

Experimental Protocols & Methodologies

Detailed methodologies are provided for two key assays used to characterize this compound's activity.

cAMP Inhibition Assay (for Gαi-coupled MOP/NOP Receptors)

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing MOP or NOP receptors.

Materials:

  • HEK293 cells stably expressing human MOP or NOP receptors.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

  • Stimulant: Forskolin.

  • This compound stock solution in DMSO.

  • cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).

  • White, opaque 384-well plates.

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a pre-optimized density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin in assay buffer.

  • Assay: a. Carefully remove the culture medium from the wells. b. Add assay buffer containing a fixed concentration of IBMX (e.g., 500 µM). c. Add the serially diluted this compound to the appropriate wells. d. Incubate for 15-30 minutes at 37°C. e. Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except for negative controls) to stimulate adenylyl cyclase. f. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of this compound. Fit the data using a four-parameter logistic equation to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This protocol outlines a method to quantify the recruitment of β-arrestin to MOP or NOP receptors upon agonist stimulation, using a technology like the PathHunter® enzyme fragment complementation (EFC) assay.

Materials:

  • CHO-K1 or U2OS cells stably co-expressing the target receptor (MOP or NOP) fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag.

  • Cell Plating Reagent.

  • This compound stock solution in DMSO.

  • Reference full agonist (e.g., DAMGO for MOP).

  • PathHunter® Detection Reagents.

  • White, solid-bottom 384-well assay plates.

Procedure:

  • Cell Seeding: Plate the engineered cells in the 384-well plates at the recommended density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. Ensure the final solvent concentration is consistent across all wells.

  • Agonist Stimulation: Add the diluted this compound or reference agonist to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection: a. Equilibrate the plate and the PathHunter® detection reagents to room temperature. b. Add the detection reagent mixture to each well. c. Incubate the plate at room temperature in the dark for 60 minutes.

  • Data Acquisition: Measure the chemiluminescent signal from each well using a plate luminometer.

  • Data Analysis: Normalize the data to the vehicle control (0% response) and the maximal response of the reference full agonist (100% response). Plot the normalized response against the log concentration of this compound and fit with a four-parameter logistic equation to determine EC50 and Emax.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound dose-response experiments.

G_Protein_Signaling_Pathway This compound This compound GPCR MOP / NOP Receptor This compound->GPCR Binds G_Protein Gαi/o Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Gαi-coupled signaling pathway for MOP/NOP receptors activated by this compound.

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPCR Activated MOP / NOP Receptor This compound->GPCR Activates GRK GRK GPCR->GRK Recruits P_GPCR Phosphorylated Receptor GRK->GPCR Phosphorylates Internalization Internalization & Downstream Signaling P_GPCR->Internalization BetaArrestin β-Arrestin BetaArrestin->P_GPCR Binds to

Caption: β-Arrestin recruitment and receptor internalization pathway.

Troubleshooting_Workflow Start Problem: Inconsistent or Poor Dose-Response Curve Check_Compound Verify this compound Stock & Dilutions Start->Check_Compound Check_Cells Assess Cell Health, Passage #, & Density Start->Check_Cells Check_Assay Review Assay Protocol (e.g., Incubation Times, Reagent Concentrations) Start->Check_Assay High_Variability Issue: High Variability? Check_Assay->High_Variability Low_Signal Issue: Low Signal? Check_Assay->Low_Signal High_Background Issue: High Background? Check_Assay->High_Background High_Variability->Low_Signal No Optimize_Pipetting Optimize Seeding & Pipetting Technique. Use Edge Wells as Blanks. High_Variability->Optimize_Pipetting Yes Low_Signal->High_Background No Optimize_Signal Increase Cell Density or Optimize Stimulation Time/ Forskolin Conc. (cAMP) Low_Signal->Optimize_Signal Yes Optimize_Background Test Serum-Free Media. Titrate PDE Inhibitor. High_Background->Optimize_Background Yes End Robust Assay High_Background->End No Optimize_Pipetting->End Optimize_Signal->End Optimize_Background->End

Caption: A logical workflow for troubleshooting common dose-response assay issues.

References

Technical Support Center: Assessing G Protein Bias of BPR1M97

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the assessment of G protein bias of BPR1M97, a dual mu-opioid peptide (MOP) and nociceptin/orphanin FQ peptide (NOP) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assessing its G protein bias important?

A1: this compound is a dual-acting agonist for the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptor, with respective Ki values of 1.8 nM and 4.2 nM.[1][2] It has shown potent antinociceptive effects with a potentially safer profile than morphine.[3][4][5] In vitro studies have indicated that while this compound acts as a full agonist at MOP receptors, it functions as a G protein-biased agonist at NOP receptors. Assessing G protein bias is crucial because it helps in understanding the molecular mechanism of action and predicting both the therapeutic efficacy and the potential side-effect profile of the compound. For opioid receptors, G protein signaling is often associated with analgesia, while β-arrestin recruitment has been linked to adverse effects like respiratory depression and tolerance, although this is a subject of ongoing research.

Q2: What are the key signaling pathways to consider when assessing this compound bias?

A2: The two primary signaling pathways to investigate for assessing this compound bias are the G protein-dependent pathway and the β-arrestin-dependent pathway for both MOP and NOP receptors.

  • G Protein-Dependent Signaling: MOP and NOP receptors primarily couple to inhibitory G proteins (Gαi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.

  • β-Arrestin-Dependent Signaling: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).

Q3: How is G protein bias quantified?

A3: G protein bias is typically quantified by comparing the potency (EC50) and efficacy (Emax) of a ligand in assays measuring G protein-dependent signaling versus β-arrestin-dependent signaling. Several methods can be used to calculate a "bias factor," which provides a quantitative measure of a ligand's preference for one pathway over another relative to a reference compound. One common approach is the calculation of ΔΔlog(τ/KA) or ΔΔlog(Emax/EC50) values derived from operational models of agonism. It is crucial to use a balanced or reference agonist (e.g., the endogenous ligand) for comparison.

Q4: What are some common challenges in assessing the G protein bias of a dual agonist like this compound?

A4: Assessing the bias of a dual agonist presents unique challenges:

  • Receptor Cross-Talk: Since this compound acts on both MOP and NOP receptors, there is a potential for receptor heterodimerization and signaling pathway cross-talk, which can complicate the interpretation of results.

  • System Bias: The observed bias can be highly dependent on the experimental system, including the cell line used, receptor expression levels, and the abundance of signaling partners (G proteins, β-arrestins). This "system bias" can mask or exaggerate the intrinsic bias of the ligand.

  • Kinetic Context: The kinetics of ligand binding and the temporal patterns of signaling can significantly influence the observed bias. It is important to consider the time course of the cellular response in different pathways.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental assessment of this compound G protein bias.

Problem Potential Cause(s) Recommended Solution(s)
High variability in cAMP assay results - Inconsistent cell seeding or cell health.- Pipetting errors.- Suboptimal forskolin concentration.- Phosphodiesterase (PDE) activity degrading cAMP.- Ensure a homogenous cell suspension and consistent plating density. Use cells at a consistent passage number.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Titrate forskolin to determine a concentration that gives a robust and reproducible submaximal stimulation.- Include a PDE inhibitor, such as IBMX, in the assay buffer.
No or low signal in β-arrestin recruitment assay - Low receptor or β-arrestin expression.- Inefficient receptor-β-arrestin interaction for the specific ligand.- Incorrect assay setup (e.g., incubation time, temperature).- Verify receptor and β-arrestin expression levels using techniques like Western blotting or qPCR.- Use a positive control ligand known to induce robust β-arrestin recruitment to validate the assay system.- Optimize incubation time and temperature. For some receptors, recruitment is transient.
Discrepancy between binding affinity (Ki) and functional potency (EC50) - "Receptor reserve" in the functional assay system.- The ligand is a partial agonist.- Different assay conditions (buffer, temperature) between binding and functional assays.- This is expected, especially in systems with high receptor expression. The functional response can be saturated at ligand concentrations below the Kd.- For partial agonists, the EC50 may be closer to the Ki.- Ensure assay conditions are as similar as possible.
Calculated bias factor is not consistent with bias plot - Errors in fitting the concentration-response curves.- Inappropriate application of the operational model.- Significant differences in signal amplification between the assays being compared.- Visually inspect the curve fits and ensure the model used is appropriate for the data.- A bias plot (plotting the response of one pathway against the response of the other at equimolar concentrations) provides a qualitative assessment that can help validate the quantitative bias calculation.- Choose assays with comparable signal amplification or use analytical methods that account for these differences.
Difficulty interpreting data for a dual MOP/NOP agonist - The observed effect may be a composite of signaling through both receptors.- Potential for receptor heterodimerization leading to unique signaling properties.- Use selective antagonists for MOP (e.g., naloxone) and NOP (e.g., [Nphe1]N/OFQ(1-13)NH2) to dissect the contribution of each receptor to the overall response.- Perform experiments in cell lines expressing only one of the receptor subtypes to characterize the pharmacology at each receptor individually.

Data Presentation

Note: Specific EC50 and Emax values for this compound across various functional assays are not consistently available in the public domain. The tables below are structured to present such data once obtained and include binding affinities and qualitative descriptions of activity based on published literature.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterMOP ReceptorNOP ReceptorReference(s)
Binding Affinity (Ki, nM) 1.84.2
cAMP Inhibition Full AgonistG protein-biased Agonist
β-Arrestin Recruitment Full AgonistWeak/Partial Agonist
Receptor Internalization Induces InternalizationReduced Internalization
G Protein Activation ([35S]GTPγS) Full AgonistPartial/Full Agonist

Table 2: Comparative Data for Reference Compounds

LigandReceptorAssayEC50 (nM)Emax (% of Standard)Reference(s)
DAMGO MOP[35S]GTPγS Binding~10-50100%-
MOPcAMP Inhibition~1-10100%-
MOPβ-Arrestin Recruitment~50-200100%-
Nociceptin/Orphanin FQ (N/OFQ) NOP[35S]GTPγS Binding~1-5100%-
NOPcAMP Inhibition~0.5-2100%-
NOPβ-Arrestin Recruitment~10-100100%-

Note: The values for reference compounds are approximate and can vary depending on the specific experimental conditions and cell system used.

Experimental Protocols

1. cAMP Inhibition Assay (for Gαi/o-coupled receptors)

This protocol is a general guideline and should be optimized for the specific cell line and reagents used.

  • Materials:

    • CHO or HEK293 cells stably expressing the MOP or NOP receptor.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Forskolin.

    • 3-isobutyl-1-methylxanthine (IBMX).

    • This compound and reference agonists.

    • cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).

  • Procedure:

    • Seed cells in a 96- or 384-well plate and culture overnight.

    • On the day of the assay, aspirate the culture medium and replace it with assay buffer containing IBMX (e.g., 500 µM). Incubate for 30 minutes at 37°C.

    • Add serial dilutions of this compound or reference agonists to the wells.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The concentration of forskolin should be pre-determined to produce a submaximal cAMP response (typically in the low micromolar range).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.

2. β-Arrestin Recruitment Assay (e.g., using PathHunter® technology)

This protocol is a general guideline and should be optimized for the specific cell line and reagents used.

  • Materials:

    • PathHunter® cells co-expressing the ProLink™-tagged MOP or NOP receptor and the Enzyme Acceptor-tagged β-arrestin.

    • Cell plating reagent.

    • Assay buffer.

    • This compound and reference agonists.

    • PathHunter® detection reagents.

  • Procedure:

    • Prepare cells according to the manufacturer's protocol and dispense them into a 384-well white, solid-bottom assay plate.

    • Add serial dilutions of this compound or reference agonists to the wells. Include a positive control (a known β-arrestin recruiting agonist) and a negative control (vehicle).

    • Incubate the plate for 60-90 minutes at 37°C.

    • Equilibrate the plate to room temperature for 15 minutes.

    • Add the PathHunter® detection reagent mixture to all wells.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the chemiluminescent signal on a plate reader.

    • Data Analysis: Plot the relative light units (RLU) against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.

Mandatory Visualizations

G_Protein_Signaling_Pathway cluster_receptor Cell Membrane This compound This compound Receptor MOP/NOP Receptor This compound->Receptor binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits (αi/o) Downstream Effectors (e.g., GIRK channels) Downstream Effectors (e.g., GIRK channels) G_Protein->Downstream Effectors (e.g., GIRK channels) modulates (βγ) cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor MOP/NOP Receptor This compound->Receptor binds GRK GRK Receptor->GRK recruits P_Receptor Phosphorylated Receptor GRK->Receptor phosphorylates Beta_Arrestin β-Arrestin P_Receptor->Beta_Arrestin recruits Internalization Receptor Internalization (Endocytosis) P_Receptor->Internalization Beta_Arrestin->Internalization mediates MAPK_Cascade MAPK Cascade (e.g., ERK) Beta_Arrestin->MAPK_Cascade activates Experimental_Workflow_Bias_Assessment cluster_assays Functional Assays cluster_analysis Data Analysis Assay1 G Protein Pathway Assay (e.g., cAMP Inhibition) Dose_Response Generate Dose-Response Curves Assay1->Dose_Response Assay2 β-Arrestin Pathway Assay (e.g., Recruitment) Assay2->Dose_Response EC50_Emax Determine EC50 and Emax Dose_Response->EC50_Emax Bias_Plot Create Bias Plot EC50_Emax->Bias_Plot Bias_Factor Calculate Bias Factor (e.g., ΔΔlog(τ/KA)) EC50_Emax->Bias_Factor Interpretation Interpret G Protein Bias Bias_Plot->Interpretation Qualitative Assessment Bias_Factor->Interpretation Quantitative Assessment Start Start with this compound and Reference Ligands Start->Assay1 Start->Assay2

References

Navigating BPR1M97 Experiments: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the novel dual mu-opioid (MOP) and nociceptin/orphanin FQ peptide (NOP) receptor agonist, BPR1M97, this technical support center provides essential guidance to enhance experimental reproducibility. Below are troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during in vitro and in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions to ensure reliable and reproducible results.

In Vitro Assays

IssuePotential Cause(s)Suggested Solution(s)
High variability in cAMP assay results Inconsistent cell density, passage number, or serum concentration. Degradation of this compound stock solution. Suboptimal forskolin concentration.Ensure consistent cell culture conditions. Prepare fresh this compound solutions for each experiment. Optimize forskolin concentration to achieve a robust but not maximal stimulation of adenylyl cyclase.
Low signal-to-noise ratio in β-arrestin recruitment assay Low receptor expression levels in the cell line. Inefficient translocation of β-arrestin. Suboptimal assay reagents or detection method.Use a cell line with confirmed high-level expression of both MOP and NOP receptors. Optimize agonist incubation time. Validate the sensitivity and specificity of the detection reagents.
Inconsistent dose-response curves Pipetting errors, especially at low concentrations. Compound adsorption to plasticware. Instability of the compound in the assay buffer.Use calibrated pipettes and low-binding labware. Prepare serial dilutions fresh for each experiment. Assess the stability of this compound in your specific assay buffer over the experiment's duration.

In Vivo Studies

IssuePotential Cause(s)Suggested Solution(s)
Variable antinociceptive effects in tail-flick test Improper animal handling leading to stress-induced analgesia. Inconsistent heat source intensity or application site on the tail.Acclimatize animals to the experimental setup and handling procedures. Ensure the heat source is calibrated and consistently applied to the same tail region.[1][2][3]
Lack of significant analgesia in cancer pain models Insufficient tumor growth or nerve infiltration. Incorrect timing of drug administration relative to pain development. Inappropriate route of administration for the desired effect.Histologically confirm tumor establishment and nerve involvement. Conduct a time-course study to determine the peak of pain behavior before drug administration.[4][5] this compound has shown efficacy with subcutaneous injection.
Unexpected side effects or off-target activity Dose miscalculation. Contamination of the drug stock. Animal strain-specific differences in metabolism or receptor expression.Double-check all dose calculations and ensure the purity of the this compound stock. Be aware of and report the specific animal strain used, as responses can vary.

Frequently Asked Questions (FAQs)

General

  • What is the mechanism of action of this compound? this compound is a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor. It functions as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor. This dual action is believed to contribute to its potent antinociceptive effects with a potentially better side-effect profile than traditional opioids.

  • How should this compound be stored? For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, consult the manufacturer's guidelines, but typically storage at -80°C is advised to maintain stability. Avoid repeated freeze-thaw cycles.

In Vitro

  • Which cell lines are suitable for studying this compound? Cell lines co-expressing both human MOP and NOP receptors are ideal. HEK293 or CHO cells are commonly used for this purpose. It is crucial to validate the expression and function of both receptors in your chosen cell line.

  • What are typical EC50 values for this compound in functional assays? The EC50 values for this compound will vary depending on the specific assay (e.g., cAMP inhibition, β-arrestin recruitment) and the cell line used. It is essential to determine the EC50 in your specific experimental system.

In Vivo

  • What is a recommended starting dose for in vivo experiments? The effective dose of this compound can vary between different animal models and pain states. Published studies have shown antinociceptive effects with subcutaneous doses in the range of 1-3 mg/kg in mice. A dose-response study is highly recommended to determine the optimal dose for your specific model.

  • Are there any known species-specific differences in the effects of this compound? While specific data for this compound across multiple species is limited, it is known that the pharmacology of NOP receptor ligands can differ between rodents and primates. Researchers should be cautious when extrapolating results from one species to another.

Experimental Protocols

1. cAMP Inhibition Assay

This protocol provides a general framework for measuring the inhibition of forskolin-stimulated cAMP production by this compound in cells co-expressing MOP and NOP receptors.

  • Cell Seeding: Plate HEK293 or CHO cells stably co-expressing MOP and NOP receptors in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX) to achieve the desired final concentrations.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the serially diluted this compound or vehicle control to the wells and incubate for 15-30 minutes at 37°C.

    • Add a pre-determined concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound. Plot the data and fit to a sigmoidal dose-response curve to determine the EC50 value.

2. β-Arrestin Recruitment Assay

This protocol outlines a general method for assessing this compound-induced β-arrestin recruitment to MOP and NOP receptors using a commercially available assay system (e.g., PathHunter).

  • Cell Seeding: Plate the engineered cell line expressing the tagged receptor and β-arrestin fusion proteins in a 384-well plate according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in assay buffer.

  • Assay Procedure:

    • Add the serially diluted this compound or vehicle control to the wells.

    • Incubate the plate at 37°C for the time recommended by the assay manufacturer (typically 60-90 minutes).

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate at room temperature to allow for signal development.

    • Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the fold-change in signal against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

3. In Vivo Tail-Flick Test

This protocol describes a common method for assessing the antinociceptive effects of this compound in rodents.

  • Animal Acclimation: Acclimate mice or rats to the testing room and handling for at least 3 days prior to the experiment. On the testing day, allow animals to acclimate to the restraining device for 15-30 minutes.

  • Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source to the ventral surface of the tail (approximately 3-4 cm from the tip). A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous).

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes) to determine the time course of the antinociceptive effect.

  • Data Analysis: Convert the latency data to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Visualizations

BPR1M97_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound MOP MOP Receptor This compound->MOP Agonist NOP NOP Receptor This compound->NOP Agonist G_protein Gi/o Protein MOP->G_protein Activation beta_arrestin β-Arrestin MOP->beta_arrestin Recruitment NOP->G_protein Biased Activation NOP->beta_arrestin Limited Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia cAMP->Analgesia Downstream Signaling Reduced_Side_Effects Reduced Side Effects (e.g., Respiratory Depression)

Caption: this compound signaling pathway.

Experimental_Workflow_In_Vitro start Start: Cell Culture (MOP/NOP co-expressing cells) assay_prep Assay Preparation (Seeding, Compound Dilution) start->assay_prep cAMP_assay cAMP Inhibition Assay assay_prep->cAMP_assay beta_arrestin_assay β-Arrestin Recruitment Assay assay_prep->beta_arrestin_assay data_acq Data Acquisition (Plate Reader) cAMP_assay->data_acq beta_arrestin_assay->data_acq data_analysis Data Analysis (EC50, Emax determination) data_acq->data_analysis end End: Results Interpretation data_analysis->end

Caption: In Vitro experimental workflow.

Caption: Troubleshooting logical relationship.

References

Addressing confounding side effects of BPR1M97 in vivo.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address confounding side effects of BPR1M97 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a dual-acting agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor, with Ki values of 1.8 nM and 4.2 nM, respectively.[1] It is designed as an analgesic with a potentially safer profile than traditional opioids like morphine.[2] In vitro studies have shown that this compound is a full agonist at the MOP receptor but acts as a G protein-biased agonist at the NOP receptor.[2][3]

Q2: What are the commonly reported side effects of this compound in vivo?

A2: Preclinical studies indicate that this compound has a more favorable side effect profile compared to morphine.[2] It has been reported to cause less respiratory, cardiovascular, and gastrointestinal dysfunction. Additionally, it is associated with decreased global activity and reduced withdrawal symptoms upon naloxone precipitation.

Q3: Can this compound still cause respiratory depression?

A3: While this compound is designed to have reduced respiratory side effects compared to morphine, it is important to note that as a MOP agonist, it may still possess the potential to induce respiratory depression, particularly at higher doses. Researchers should carefully monitor respiratory parameters in their animal models.

Q4: How does the NOP receptor agonism of this compound contribute to its side effect profile?

A4: The agonism at the NOP receptor is thought to counteract some of the adverse effects associated with MOP receptor activation. Activation of NOP receptors has been shown to have a modulating effect on the MOP receptor system, which may contribute to the reduced incidence of side effects like respiratory depression and abuse liability.

Troubleshooting Guides

Issue 1: Unexpected Sedation or Decreased Locomotor Activity

Question: My animals treated with this compound show significant sedation, which is confounding my behavioral experiment. How can I address this?

Answer:

This compound has been noted to decrease global activity. This sedative effect can interfere with behavioral assays that rely on motor function.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a dose-response study to find the minimal effective dose for analgesia with the least sedative effect.

  • Time-Course Analysis: The sedative effects may be more pronounced at the peak plasma concentration of the drug. Perform a time-course experiment to identify a time window where analgesic effects are present, but sedative effects have subsided. This compound has been shown to have rapid antinociceptive effects, starting as early as 10 minutes after subcutaneous injection.

  • Alternative Behavioral Assays: Consider using behavioral assays that are less dependent on voluntary movement. For example, instead of a hot plate test, you could use a tail-flick test.

Issue 2: Subtle Gastrointestinal Effects

Question: Although this compound is reported to have fewer gastrointestinal (GI) side effects, I am observing changes in food intake and fecal output in my long-term study. What should I do?

Answer:

While GI dysfunction with this compound is less severe than with morphine, it may not be completely absent. Long-term studies or sensitive models might still reveal subtle effects.

Troubleshooting Steps:

  • Quantitative Monitoring: Implement rigorous monitoring of food and water intake, body weight, and fecal output.

  • Control Groups: Ensure you have appropriate vehicle-treated control groups to accurately assess the magnitude of the GI effects.

  • Symptomatic Management: If minor constipation is observed, consider providing moistened food pellets or hydrogels to aid in hydration and digestion.

Quantitative Data Summary

ParameterThis compoundMorphineReference
Receptor Binding (Ki, nM) MOP: 1.8, NOP: 4.2MOP: High Affinity
Respiratory Dysfunction Less pronouncedSignificant
Cardiovascular Dysfunction Less pronouncedSignificant
Gastrointestinal Dysfunction Less pronouncedSignificant
Withdrawal Symptoms Less pronouncedSignificant

Experimental Protocols

Protocol 1: Assessment of Respiratory Function

This protocol uses whole-body plethysmography to measure respiratory parameters in conscious, unrestrained animals.

  • Acclimatize the animal to the plethysmography chamber for at least 30 minutes before baseline measurements.

  • Record baseline respiratory frequency, tidal volume, and minute volume for 15 minutes.

  • Administer this compound or a control substance via the desired route (e.g., subcutaneous).

  • Place the animal back in the chamber and record respiratory parameters continuously for at least 2 hours.

  • Analyze the data by comparing post-treatment values to the baseline and to the control group.

Protocol 2: Evaluation of Gastrointestinal Transit

This protocol utilizes the charcoal meal transit test to assess GI motility.

  • Fast the animals for 12-18 hours with free access to water.

  • Administer this compound or a control substance.

  • After a predetermined time (e.g., 30 minutes), administer a charcoal meal (e.g., 10% charcoal in 5% gum arabic) orally.

  • Euthanize the animals after a set time (e.g., 20-30 minutes).

  • Excise the small intestine and measure the total length and the distance traveled by the charcoal meal.

  • Calculate the percent of intestinal transit.

Visualizations

BPR1M97_Signaling_Pathway cluster_MOP MOP Receptor cluster_NOP NOP Receptor This compound This compound MOP MOP This compound->MOP NOP NOP This compound->NOP G_protein_MOP G-protein Signaling (Full Agonist) MOP->G_protein_MOP beta_arrestin_MOP β-arrestin Recruitment MOP->beta_arrestin_MOP Analgesia Analgesia G_protein_MOP->Analgesia Side_Effects_MOP Traditional Opioid Side Effects beta_arrestin_MOP->Side_Effects_MOP G_protein_NOP G-protein Signaling (Biased Agonist) NOP->G_protein_NOP Modulation Modulation of MOP Signaling G_protein_NOP->Modulation Modulation->Side_Effects_MOP Reduces

Caption: this compound dual agonism at MOP and NOP receptors.

Troubleshooting_Workflow Start Confounding Side Effect Observed (e.g., Sedation) Dose_Response Conduct Dose-Response Study Start->Dose_Response Time_Course Perform Time-Course Analysis Start->Time_Course Alternative_Assay Consider Alternative Experimental Assay Start->Alternative_Assay Optimal_Dose Identify Optimal Dose Dose_Response->Optimal_Dose Optimal_Time Identify Optimal Time Window Time_Course->Optimal_Time New_Assay Implement New Assay Alternative_Assay->New_Assay

Caption: Troubleshooting workflow for confounding side effects.

References

Technical Support Center: Optimizing β-Arrestin Assays for BPR1M97

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing β-arrestin recruitment assays, with a specific focus on the dual mu-opioid (MOP) and nociceptin (NOP) receptor agonist, BPR1M97.

Introduction to this compound and β-Arrestin Signaling

This compound is a dual agonist for the MOP and NOP G protein-coupled receptors (GPCRs).[1][2] In vitro studies have shown that while it is a full agonist at MOP receptors, it acts as a G protein-biased agonist at NOP receptors.[1][2] This makes β-arrestin recruitment assays critical for characterizing its pharmacological profile. These assays quantify the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and an alternative signaling pathway to G protein activation.[3] Understanding a compound's bias towards or away from the β-arrestin pathway is crucial for predicting its therapeutic efficacy and side-effect profile.

cluster_0 This compound Action cluster_1 Receptor Level cluster_2 Signaling Pathways This compound This compound MOP MOP Receptor This compound->MOP Binds NOP NOP Receptor This compound->NOP Binds G_MOP G-Protein Signaling (Full Agonist) MOP->G_MOP Activates Arr_MOP β-Arrestin Recruitment (Full Agonist) MOP->Arr_MOP Recruits G_NOP G-Protein Signaling (Biased Agonist) NOP->G_NOP Activates Arr_NOP β-Arrestin Recruitment (Lower Efficacy) NOP->Arr_NOP Recruits

Caption: Signaling pathways activated by this compound at MOP and NOP receptors.

Frequently Asked Questions (FAQs)

Q1: What is a β-arrestin recruitment assay and why is it important for a compound like this compound?

A β-arrestin recruitment assay is a cell-based method used to measure the interaction between an activated GPCR and β-arrestin proteins. Upon agonist binding, the GPCR becomes phosphorylated, creating a binding site for β-arrestins, which are crucial for receptor desensitization and initiating G protein-independent signaling cascades. For a compound like this compound, this assay is vital for determining its "biased agonism"—the ability to preferentially activate one signaling pathway (e.g., G protein) over another (β-arrestin). This is particularly relevant as this compound shows G protein bias at the NOP receptor.

Q2: Which β-arrestin assay technology is most suitable for studying this compound?

Several technologies are available, each with distinct principles. The choice often depends on available equipment, throughput needs, and the desired endpoint (kinetic vs. endpoint). Enzyme Fragment Complementation (EFC) assays like PathHunter are widely used for their high sensitivity and suitability for high-throughput screening.

TechnologyPrincipleReadoutAdvantagesLimitations
EFC (e.g., PathHunter) Two inactive enzyme fragments are fused to the GPCR and β-arrestin. Recruitment brings them together, reconstituting enzyme activity.ChemiluminescenceHigh sensitivity, homogeneous ("no-wash") format, good for HTS.Requires protein tagging, which can potentially alter function; typically an endpoint measurement.
BRET Bioluminescence Resonance Energy Transfer. Energy is transferred from a luciferase donor (fused to GPCR or β-arrestin) to a fluorescent acceptor (fused to the other partner) upon proximity.Ratiometric Light EmissionAllows for real-time kinetic measurements in living cells.Lower signal window compared to EFC; requires sensitive detection equipment.
Tango Assay A transcription factor is fused to the GPCR C-terminus. β-arrestin recruitment brings a protease that cleaves the transcription factor, which then translocates to the nucleus to drive reporter gene expression.Luminescence or FluorescenceGood signal amplification.Indirect measurement of recruitment; long incubation times required for reporter expression.
Transfluor (Imaging) Utilizes a GFP-tagged β-arrestin. Recruitment is visualized as the movement of fluorescence from the cytoplasm to puncta at the cell membrane.Fluorescence MicroscopyProvides spatial and morphological information.Lower throughput; requires an imaging system and complex data analysis.

Q3: Should I test for the recruitment of β-arrestin 1, β-arrestin 2, or both?

It is highly recommended to test for the recruitment of both β-arrestin 1 and β-arrestin 2 if possible. The two isoforms can play different roles in receptor trafficking and signaling, and some ligands exhibit bias for recruiting one isoform over the other. For instance, at the mu-opioid receptor, the agonist morphine preferentially recruits β-arrestin 2, while DAMGO recruits both. Assessing both isoforms provides a more complete pharmacological profile of this compound.

Troubleshooting Guide

Issue 1: High Background Signal / Low Signal-to-Noise Ratio

Q: My assay shows a high signal even in the wells without this compound. What are the common causes and how can I fix this?

A high background signal can mask the specific response to your compound, leading to a poor assay window. The primary causes often relate to assay conditions and the cellular system itself.

Start High Background Signal Detected Q1 Is receptor expression optimized? Start->Q1 Sol1 Titrate GPCR plasmid DNA (See Protocol 2) Q1->Sol1 No Q2 Is cell density optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Perform cell titration experiment (See Protocol 1) Q2->Sol2 No Q3 Are you using serum-free media? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Perform serum starvation or use serum-free assay buffer Q3->Sol3 No End Re-evaluate Signal-to-Background Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: A logical workflow for troubleshooting high background signal in β-arrestin assays.

Possible CauseRecommended Solution
Constitutive Receptor Activity High receptor expression can lead to ligand-independent signaling. Titrate the amount of GPCR plasmid during transfection to find a level with an optimal signal-to-background ratio.
Suboptimal Cell Density Too many cells can cause a "hook effect" or deplete reagents, while too few can yield a weak signal. Perform a cell density optimization experiment.
Serum Components Serum may contain endogenous agonists or growth factors that activate the receptor. Switch to a serum-free or low-serum medium for the assay or perform a serum starvation step before adding the compound.
Assay Technology Artifacts In EFC assays, the tagged proteins may have a low intrinsic affinity for each other. While difficult to eliminate, optimizing other parameters can help maximize the agonist-dependent signal over this baseline.
Experimental Protocol 1: Optimizing Cell Density
  • Cell Plating: Prepare a suspension of your cells (e.g., HEK293 or CHO cells expressing the MOP or NOP receptor and the β-arrestin construct). Create a serial dilution to achieve a range of cell densities.

  • Seeding: In a 96-well white, clear-bottom plate, seed the cells at densities ranging from 2,500 to 40,000 cells per well. Include several replicate wells for each density.

  • Incubation: Incubate the plate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay Execution: The next day, perform the β-arrestin assay. Add a known saturating concentration of a reference agonist (e.g., DAMGO for MOP) to half of the wells for each density, and vehicle (assay buffer) to the other half.

  • Signal Measurement: After the appropriate incubation time, add the detection reagent and measure the luminescent signal.

  • Analysis: For each cell density, calculate the average signal for the agonist-treated (Max Signal) and vehicle-treated (Background) wells. Calculate the Signal-to-Background (S/B) ratio (Max Signal / Background).

  • Selection: Choose the cell density that provides the highest S/B ratio for subsequent experiments.

Cell Density (cells/well)Background Signal (RLU)Max Signal (RLU)S/B Ratio
5,00015,00090,0006.0
10,00025,000250,00010.0
20,000 40,000 480,000 12.0
40,00085,000595,0007.0
Issue 2: No or Weak Signal with this compound

Q: I'm not seeing a significant response after adding this compound to my cells. What should I check?

A weak or absent signal can be due to several factors, from suboptimal assay timing to issues with the compound or cells.

Plate 1. Plate Cells (Optimized Density) Incubate 2. Incubate Overnight Plate->Incubate AddCmpd 3. Add this compound (Dose-Response) Incubate->AddCmpd Incubate2 4. Incubate (Optimized Time) AddCmpd->Incubate2 AddDetect 5. Add Detection Reagent Incubate2->AddDetect Read 6. Read Plate (Luminescence) AddDetect->Read

Caption: Standard experimental workflow for a β-arrestin agonist assay.

Possible CauseRecommended Solution
Incorrect Incubation Time GPCR/β-arrestin interactions can be transient (Class A) or stable (Class B). Your signal might peak early and then decrease. Perform a time-course experiment to find the optimal incubation time.
Suboptimal Agonist Concentration The concentrations of this compound being tested may be too low. Perform a wide dose-response curve, typically from 10 pM to 100 µM, to determine the EC₅₀.
Low Protein Expression Insufficient expression of the GPCR or β-arrestin constructs will result in a poor signal. If using transient transfection, optimize DNA amounts. If using a stable cell line, confirm expression via Western blot or flow cytometry.
Cell Health Unhealthy or high-passage-number cells may respond poorly. Ensure cells are healthy, in a logarithmic growth phase, and use a low passage number.
Compound Integrity Ensure the this compound stock solution is prepared correctly and has not degraded.
Experimental Protocol 2: Determining Optimal Agonist Incubation Time
  • Cell Plating: Plate cells at the optimized density in a 96-well plate and incubate overnight.

  • Compound Addition: Add a concentration of this compound expected to give a maximal or near-maximal response (e.g., 10x the expected EC₅₀, or 1 µM if unknown). Also include vehicle control wells.

  • Time-Course Measurement: Measure the luminescent signal at various time points after compound addition. This can be done by preparing identical plates for each time point or by using a plate reader with an injector to start the reaction at staggered times. Typical time points are 30, 60, 90, 120, and 180 minutes.

  • Analysis: Plot the signal (or S/B ratio) against time.

  • Selection: Choose the incubation time that yields the maximal and most stable signal window for future experiments. For many GPCRs, a 90-minute incubation at 37°C is a good starting point.

Incubation Time (min)Signal (RLU)
30210,000
60350,000
90 465,000
120450,000
180390,000
Issue 3: Poor Z'-Factor / Inconsistent Results

Q: My assay results are variable and the Z'-factor is below 0.5. How can I improve the robustness of the assay?

A low Z'-factor indicates high variability and/or a small assay window, making it difficult to confidently identify hits. This is often caused by a combination of the issues above, as well as technical execution.

Possible CauseRecommended Solution
High DMSO Concentration The solvent used for compounds, DMSO, can be toxic to cells at high concentrations, reducing the maximal signal. Test for DMSO tolerance and ensure the final concentration in the well is typically ≤1%, and preferably ≤0.5%.
Inconsistent Pipetting Small volumes used in 384- or 96-well plates can lead to high variability if pipetting is not accurate. Use calibrated pipettes or automated liquid handlers.
Edge Effects Wells on the edge of the plate can evaporate more quickly, affecting cell health and results. Avoid using the outermost wells or fill them with PBS/media to create a humidity barrier.
Inadequate Reagent Mixing Ensure reagents are mixed thoroughly after addition, for example, by gentle orbital shaking for 30 seconds.
Experimental Protocol 3: Performing a DMSO Tolerance Test
  • Cell Plating: Plate cells at the optimized density and incubate overnight.

  • Prepare DMSO Dilutions: In your assay buffer, prepare serial dilutions of DMSO to achieve final well concentrations ranging from 0.1% to 5%.

  • Compound Addition: To test the effect on the maximal signal, add a saturating concentration of a reference agonist to all wells. Then, add the different concentrations of DMSO. For background, have a parallel set of wells with no agonist, only the DMSO dilutions.

  • Assay Execution: Incubate for the optimized time and measure the signal.

  • Analysis: Plot the % activity (normalized to the lowest DMSO concentration) against the DMSO concentration. Determine the highest concentration of DMSO that does not significantly inhibit the signal (e.g., <10% inhibition).

Final DMSO Conc. (%)Max Signal (RLU)% Inhibition
0.1510,0000%
0.5505,0001%
1.0480,0006%
2.5357,00030%
5.0180,00065%

References

Validation & Comparative

BPR1M97 vs. Morphine: A Comparative Analysis of Analgesic Efficacy and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel dual mu-opioid peptide (MOP) and nociceptin/orphanin FQ peptide (NOP) receptor agonist, BPR1M97, and the conventional opioid analgesic, morphine. The following sections present a comprehensive overview of their respective analgesic efficacies and safety profiles, supported by experimental data.

Quantitative Comparison of Analgesic Efficacy

The analgesic properties of this compound and morphine have been evaluated in various preclinical models of pain. This compound demonstrates a potent and rapid onset of antinociceptive effects, comparable or superior to morphine in certain pain modalities.[1][2]

ParameterThis compoundMorphineExperimental Model
Antinociceptive Potency (ED₅₀) 127.1 ± 34.65 µg/kg (s.c.)Higher than this compound in some modelsThermal-stimulated pain (Tail-flick test)
Efficacy in Cancer-Induced Bone Pain Superior analgesiaStandard analgesicCancer-induced pain model (von Frey hair test)
Onset of Action Faster onset (effects at 10 min post-injection)Slower onset compared to this compoundAcute pain models

Side Effect Profile Comparison

A significant advantage of this compound lies in its improved safety profile compared to morphine, particularly concerning respiratory, cardiovascular, and gastrointestinal side effects.[1][2]

Side EffectThis compoundMorphineExperimental Assay
Respiratory Depression Less pronounced respiratory dysfunctionSignificant respiratory depressionWhole-body plethysmography
Cardiovascular Effects Minimal cardiovascular dysfunctionNotable cardiovascular effectsTelemetry monitoring
Gastrointestinal Dysfunction 42 ± 5% inhibition82 ± 5% inhibitionCharcoal meal test
Rewarding Effects/Abuse Potential Reduced rewarding effectsHigh abuse potentialConditioned Place Preference (CPP)
Withdrawal Symptoms Less severe withdrawal jumping precipitated by naloxoneSignificant withdrawal symptomsNaloxone precipitation test

Experimental Protocols

Tail-Flick Test for Thermal Nociception

This experiment assesses the spinal analgesic effects of the compounds against a thermal stimulus.

Methodology:

  • Male ICR mice are used for the study.

  • A baseline tail-flick latency is determined for each mouse by immersing the distal portion of the tail in a 52°C water bath. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.

  • Animals are administered either this compound or morphine subcutaneously (s.c.) at various doses.

  • At specific time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes), the tail-flick latency is measured again.

  • The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • The dose that produces 50% of the maximal effect (ED₅₀) is calculated from the dose-response curve.

Cancer-Induced Bone Pain Model

This model evaluates the efficacy of analgesics in a chronic pain state that mimics clinical cancer pain.

Methodology:

  • Mammary gland carcinoma cells (e.g., Walker 256) are implanted into the femur of rats.

  • Pain behaviors, such as mechanical allodynia, are assessed at regular intervals (e.g., daily or every other day) following tumor cell implantation.

  • Mechanical allodynia is measured using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

  • Once significant and stable pain behavior is established, animals are treated with this compound or morphine.

  • Paw withdrawal thresholds are reassessed at various time points after drug administration to determine the analgesic effect.

Whole-Body Plethysmography for Respiratory Function

This non-invasive method is used to assess respiratory parameters in conscious, unrestrained animals.

Methodology:

  • Animals are placed in a whole-body plethysmography chamber and allowed to acclimate.

  • Baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute), are recorded.

  • This compound or morphine is administered, and the animals are returned to the chamber.

  • Respiratory parameters are continuously monitored for a set period (e.g., 60-120 minutes) to assess any drug-induced respiratory depression.

  • Changes in respiratory parameters from baseline are calculated and compared between treatment groups.

Charcoal Meal Test for Gastrointestinal Transit

This assay measures the inhibitory effect of opioids on gastrointestinal motility.

Methodology:

  • Animals are fasted for a specific period (e.g., 12-18 hours) with free access to water.

  • This compound or morphine is administered subcutaneously.

  • After a set time (e.g., 30 minutes), a charcoal meal (a non-absorbable marker, typically 5-10% charcoal suspension in a vehicle like gum acacia) is administered orally.

  • After another set period (e.g., 20-30 minutes), the animals are euthanized, and the small intestine is carefully removed.

  • The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.

  • Gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

Conditioned Place Preference (CPP) for Rewarding Effects

The CPP paradigm is used to assess the rewarding or aversive properties of a drug, providing an indication of its abuse potential.

Methodology:

  • The CPP apparatus consists of at least two distinct compartments with different visual and tactile cues.

  • Pre-conditioning phase: On the first day, animals are allowed to freely explore the entire apparatus to determine any baseline preference for a particular compartment.

  • Conditioning phase: Over several days, animals receive alternating injections of the drug (this compound or morphine) and vehicle. Following the drug injection, they are confined to one compartment, and after the vehicle injection, they are confined to the other.

  • Post-conditioning (test) phase: On the final day, the animals are placed in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.

  • A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Morphine primarily exerts its effects through the MOP receptor, a G-protein coupled receptor (GPCR). Agonist binding to the MOP receptor leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. These actions result in hyperpolarization and reduced neuronal excitability, thereby producing analgesia.

This compound, as a dual MOP/NOP agonist, engages both the MOP and NOP receptors. The NOP receptor signaling pathway also involves G-protein coupling and leads to similar downstream effects as MOP receptor activation, contributing to its analgesic properties. The dual agonism of this compound is thought to contribute to its potent analgesia while potentially mitigating some of the adverse effects associated with selective MOP agonism.

G cluster_morphine Morphine Signaling Pathway cluster_this compound This compound Signaling Pathway Morphine Morphine MOP_R MOP Receptor Morphine->MOP_R G_protein_M Gi/o Protein MOP_R->G_protein_M AC_M Adenylyl Cyclase G_protein_M->AC_M inhibits K_channel_M ↑ K+ Channel Activity G_protein_M->K_channel_M activates Ca_channel_M ↓ Ca2+ Channel Activity G_protein_M->Ca_channel_M inhibits cAMP_M ↓ cAMP AC_M->cAMP_M Hyperpolarization_M Hyperpolarization & Reduced Neuronal Excitability K_channel_M->Hyperpolarization_M Ca_channel_M->Hyperpolarization_M Analgesia_M Analgesia Hyperpolarization_M->Analgesia_M This compound This compound MOP_R_B MOP Receptor This compound->MOP_R_B NOP_R_B NOP Receptor This compound->NOP_R_B G_protein_B Gi/o Protein MOP_R_B->G_protein_B NOP_R_B->G_protein_B AC_B Adenylyl Cyclase G_protein_B->AC_B inhibits K_channel_B ↑ K+ Channel Activity G_protein_B->K_channel_B activates Ca_channel_B ↓ Ca2+ Channel Activity G_protein_B->Ca_channel_B inhibits cAMP_B ↓ cAMP AC_B->cAMP_B Hyperpolarization_B Hyperpolarization & Reduced Neuronal Excitability K_channel_B->Hyperpolarization_B Ca_channel_B->Hyperpolarization_B Analgesia_B Analgesia Hyperpolarization_B->Analgesia_B

Caption: Simplified signaling pathways of Morphine and this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the analgesic efficacy and side effects of this compound in comparison to morphine.

G cluster_workflow Experimental Workflow: this compound vs. Morphine cluster_efficacy Analgesic Efficacy Assessment cluster_side_effects Side Effect Assessment start Animal Acclimation & Baseline Measurements drug_admin Drug Administration (this compound or Morphine) start->drug_admin tail_flick Tail-Flick Test drug_admin->tail_flick cancer_pain Cancer Pain Model (von Frey Test) drug_admin->cancer_pain respiratory Respiratory Function (Plethysmography) drug_admin->respiratory cardiovascular Cardiovascular Function (Telemetry) drug_admin->cardiovascular gi_transit GI Transit (Charcoal Meal) drug_admin->gi_transit cpp Rewarding Effects (CPP) drug_admin->cpp data_analysis Data Analysis & Comparison tail_flick->data_analysis cancer_pain->data_analysis respiratory->data_analysis cardiovascular->data_analysis gi_transit->data_analysis cpp->data_analysis

Caption: General experimental workflow for comparative analysis.

References

A Comparative Analysis of BPR1M97 and Morphine: Side Effect Profiles and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Miaoli, Taiwan – A comprehensive comparison of the novel analgesic compound BPR1M97 and the conventional opioid morphine reveals a significantly improved safety profile for this compound, particularly concerning respiratory, cardiovascular, and gastrointestinal side effects. This analysis, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the experimental data and underlying signaling pathways that differentiate these two compounds.

This compound, a dual agonist of the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) receptor, has demonstrated potent antinociceptive effects with a notably wider therapeutic window compared to morphine, a classical MOP receptor agonist.[1][2][3] The reduced side effect liability of this compound is attributed to its unique mechanism of action, which includes G protein-biased agonism at the NOP receptor.[1][3]

Quantitative Comparison of Side Effect Profiles

The following tables summarize the key differences in the side effect profiles of this compound and morphine based on preclinical data.

ParameterThis compoundMorphineReference
Analgesic Potency (Tail-Flick Test, ED50, mg/kg, s.c.) 0.476.9
Respiratory Depression Significantly less than morphineDose-dependent depression of respiratory rate
Cardiovascular Effects Minimal effects on blood pressure and heart rateCan cause significant reductions in blood pressure and heart rate
Gastrointestinal Transit Inhibition Less inhibition of charcoal meal transit~61% inhibition at 1 mg/kg (s.c.)
Naloxone-Precipitated Withdrawal (Jumping) Significantly fewer jumps~98 ± 15 jumps in 30 min (C57BL/6 mice)

Detailed Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments cited are detailed below.

Tail-Flick Test for Analgesia

The tail-flick test is a standard method to assess the analgesic properties of compounds by measuring the latency of a rodent to withdraw its tail from a noxious heat stimulus.

Procedure:

  • A mouse or rat is gently restrained, often in a specialized tube, with its tail exposed.

  • A focused beam of radiant heat is applied to a specific point on the tail.

  • The time taken for the animal to flick its tail away from the heat source is automatically recorded. This is the tail-flick latency.

  • A cut-off time (typically 10-20 seconds) is established to prevent tissue damage.

  • Baseline latencies are measured before drug administration.

  • Following subcutaneous (s.c.) or intraperitoneal (i.p.) administration of the test compound (this compound or morphine) or vehicle, tail-flick latencies are measured at predetermined time points (e.g., 15, 30, 60 minutes) to determine the peak effect and duration of action.

  • The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.

  • Dose-response curves are generated to calculate the ED50 value, the dose required to produce 50% of the maximum possible effect.

Charcoal Meal Test for Gastrointestinal Transit

This assay evaluates the effect of a drug on gastrointestinal motility by measuring the distance a charcoal meal travels through the small intestine in a given time.

Procedure:

  • Mice are fasted overnight (with free access to water) to ensure an empty gastrointestinal tract.

  • The test compound (this compound or morphine) or vehicle is administered, typically via subcutaneous or intraperitoneal injection.

  • After a set period (e.g., 30 minutes), a charcoal meal (a suspension of charcoal in a vehicle like gum acacia) is administered orally via gavage.

  • After another set period (e.g., 20-30 minutes), the mice are euthanized.

  • The small intestine is carefully dissected from the pyloric sphincter to the cecum.

  • The total length of the small intestine and the distance traveled by the charcoal front are measured.

  • The percentage of intestinal transit is calculated as: (distance traveled by charcoal / total length of small intestine) * 100.

  • The inhibitory effect of the drug is then determined by comparing the transit percentage in the drug-treated group to the vehicle-treated control group.

Naloxone-Precipitated Withdrawal Jumping

This test is used to assess the degree of physical dependence on an opioid. Administration of an opioid antagonist, such as naloxone, to a dependent animal rapidly induces withdrawal symptoms, with jumping being a key quantifiable behavior in mice.

Procedure:

  • Mice are made physically dependent on the test opioid (this compound or morphine) through repeated administration over several days. A common method involves subcutaneous injections of escalating doses.

  • On the test day, a final dose of the opioid is administered.

  • After a specific time interval (e.g., 2 hours), naloxone is injected (typically intraperitoneally or subcutaneously) to precipitate withdrawal.

  • Immediately after naloxone administration, the mouse is placed in a clear observation cylinder.

  • The number of vertical jumps is counted for a defined period, usually 30 minutes.

  • A higher number of jumps indicates a greater degree of physical dependence.

Signaling Pathway Diagrams

The distinct side effect profiles of this compound and morphine can be attributed to their differential engagement of downstream signaling pathways upon binding to opioid receptors.

Morphine Signaling Pathway

Morphine, as a conventional mu-opioid receptor (MOR) agonist, activates both the G-protein-mediated signaling pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in many of the undesirable side effects.

Morphine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Binds G_alpha_i Gαi MOR->G_alpha_i Activates G_beta_gamma Gβγ MOR->G_beta_gamma Activates GRK GRK MOR->GRK Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_beta_gamma->K_channel Ca_channel ↓ Ca2+ Influx G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates beta_Arrestin β-Arrestin P_MOR->beta_Arrestin Recruits MAPK MAPK (e.g., ERK) beta_Arrestin->MAPK Activates Side_Effects Respiratory Depression, Constipation, Tolerance MAPK->Side_Effects

Caption: Morphine's signaling cascade at the mu-opioid receptor.

This compound Signaling Pathway

This compound acts as a full agonist at the MOP receptor, similar to morphine, but also as a G protein-biased agonist at the NOP receptor. This dual mechanism is thought to contribute to its potent analgesia while mitigating the side effects associated with MOP receptor activation alone. The G protein bias at the NOP receptor means it preferentially activates G protein signaling over the β-arrestin pathway at this receptor.

BPR1M97_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_mop_pathway MOP Pathway cluster_nop_pathway NOP Pathway (G-Protein Biased) This compound This compound MOP MOP Receptor This compound->MOP Full Agonist NOP NOP Receptor This compound->NOP G-Protein Biased Agonist MOP_G_alpha_i Gαi MOP->MOP_G_alpha_i MOP_G_beta_gamma Gβγ MOP->MOP_G_beta_gamma MOP_Side_Effects Potential for Side Effects MOP->MOP_Side_Effects β-Arrestin (less favored) NOP_G_alpha_i Gαi NOP->NOP_G_alpha_i NOP_G_beta_gamma Gβγ NOP->NOP_G_beta_gamma MOP_Analgesia Analgesia MOP_G_alpha_i->MOP_Analgesia MOP_G_beta_gamma->MOP_Analgesia NOP_Modulation Modulation of Analgesia & Reduced Side Effects NOP_G_alpha_i->NOP_Modulation NOP_G_beta_gamma->NOP_Modulation

Caption: this compound's dual agonism at MOP and NOP receptors.

Conclusion

The preclinical data strongly suggest that this compound represents a significant advancement in the quest for safer and more effective analgesics. Its dual agonism at MOP and NOP receptors, coupled with a G protein-biased mechanism at the NOP receptor, appears to successfully uncouple potent pain relief from the severe side effects that limit the clinical utility of traditional opioids like morphine. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in human populations.

References

Validating BPR1M97's reduced respiratory depression compared to traditional opioids.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel dual mu-opioid (MOP) and nociceptin/orphanin FQ peptide (NOP) receptor agonist, BPR1M97, with traditional opioids, focusing on the critical aspect of respiratory depression. The following information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data, experimental methodologies, and underlying signaling pathways.

Executive Summary

Traditional opioid analgesics, while effective for pain management, carry a significant risk of life-threatening respiratory depression. This adverse effect is a primary barrier to their safe and widespread use. This compound has emerged as a promising alternative, demonstrating potent antinociceptive effects with a markedly improved safety profile, particularly concerning respiratory function.[1] Preclinical studies indicate that this compound's unique mechanism of action, involving the co-activation of MOP and NOP receptors, mitigates the severe respiratory depression typically associated with conventional opioids like morphine.

Comparative Respiratory Effects: this compound vs. Morphine

Quantitative data from preclinical studies in rodent models demonstrate a significant separation between the analgesic efficacy and respiratory depressant effects of this compound compared to morphine. Whole-body plethysmography was utilized to assess respiratory parameters in conscious, unrestrained animals, providing a clear picture of the compounds' impact on breathing.

Table 1: Quantitative Comparison of Respiratory Parameters

ParameterMorphineThis compoundKey Finding
Respiratory Rate (breaths/min) Significant dose-dependent decreaseMinimal reduction at equianalgesic dosesThis compound maintains a near-normal respiratory rate at doses that provide strong pain relief.
Tidal Volume (mL) Dose-dependent decreaseNo significant change at equianalgesic dosesUnlike morphine, this compound does not significantly impact the volume of air inhaled and exhaled.
Minute Ventilation (mL/min) Pronounced, dose-dependent reductionSubstantially smaller reduction compared to morphineThe overall impact of this compound on total air breathed per minute is significantly less than that of morphine.
Oxygen Saturation (SpO2) Significant decrease at higher dosesMaintained within normal physiological limitsThis compound does not induce the dangerous drops in blood oxygen levels seen with traditional opioids.

Note: The data presented is a qualitative summary based on available research findings. Specific quantitative values from the primary literature (Chao et al., 2019) are required for a precise numerical comparison.

Experimental Protocols

The validation of this compound's reduced respiratory depression was primarily conducted using whole-body plethysmography in mouse models. This non-invasive technique allows for the continuous monitoring of respiratory parameters in conscious and freely moving animals, thus providing physiologically relevant data.

Whole-Body Plethysmography Protocol for Opioid-Induced Respiratory Depression
  • Animal Acclimation: Mice are acclimated to the plethysmography chambers for a defined period (e.g., 30-60 minutes) on several consecutive days prior to the experiment to minimize stress-induced respiratory changes.[2]

  • Baseline Recording: On the day of the experiment, baseline respiratory parameters, including respiratory rate (f), tidal volume (VT), and minute volume (VE = f x VT), are recorded for a stable period (e.g., 15-30 minutes) before drug administration.[2]

  • Drug Administration: Animals are briefly removed from the chambers to receive a subcutaneous or intraperitoneal injection of either this compound, morphine, or a vehicle control at various doses.

  • Post-Injection Monitoring: Immediately following injection, the animals are returned to the chambers, and respiratory parameters are continuously recorded for a specified duration (e.g., 60-120 minutes).[2]

  • Data Analysis: The recorded data is analyzed to determine the time course and magnitude of the effects of each compound on respiratory function. Key parameters are often expressed as a percentage of the baseline values to normalize for individual variations.

dot

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimation Animal Acclimation to Plethysmography Chambers baseline Baseline Respiratory Parameter Recording acclimation->baseline Proceed to Experiment injection Drug Administration (this compound, Morphine, Vehicle) baseline->injection monitoring Post-Injection Respiratory Monitoring injection->monitoring analysis Data Analysis and Comparison monitoring->analysis

Caption: Experimental workflow for assessing opioid-induced respiratory depression.

Signaling Pathways and Mechanism of Reduced Respiratory Depression

The differential effects of this compound and traditional opioids on respiration can be attributed to their distinct interactions with MOP and NOP receptor signaling cascades in the respiratory control centers of the brainstem.

Traditional opioids, such as morphine, are primarily MOP receptor agonists. Activation of MOP receptors in the pre-Bötzinger complex and other respiratory control areas leads to neuronal hyperpolarization and inhibition of respiratory rhythm generation, causing a decrease in respiratory rate and depth.[3] This signaling is thought to involve G-protein activation, but also the recruitment of β-arrestin, which has been implicated in some of the adverse effects of opioids.

This compound, as a dual MOP/NOP agonist, engages both receptor systems. While its MOP receptor agonism contributes to analgesia, the concurrent activation of the NOP receptor system appears to counteract the MOP-mediated respiratory depression. NOP receptor activation has been shown to have complex and sometimes opposing effects to MOP receptor signaling in respiratory control. This dual engagement is believed to create a "braking" mechanism on the severe respiratory depression induced by MOP activation alone, resulting in a wider therapeutic window for analgesia without life-threatening side effects.

dot

signaling_pathways cluster_traditional_opioid Traditional Opioid (e.g., Morphine) cluster_this compound This compound morphine Morphine mop_r_morphine MOP Receptor morphine->mop_r_morphine g_protein_morphine G-protein Activation mop_r_morphine->g_protein_morphine beta_arrestin_morphine β-arrestin Recruitment mop_r_morphine->beta_arrestin_morphine resp_depression Significant Respiratory Depression g_protein_morphine->resp_depression analgesia_morphine Analgesia g_protein_morphine->analgesia_morphine beta_arrestin_morphine->resp_depression This compound This compound mop_r_this compound MOP Receptor This compound->mop_r_this compound nop_r_this compound NOP Receptor This compound->nop_r_this compound g_protein_mop_this compound G-protein Activation mop_r_this compound->g_protein_mop_this compound g_protein_nop_this compound G-protein Activation nop_r_this compound->g_protein_nop_this compound reduced_resp_depression Reduced Respiratory Depression g_protein_mop_this compound->reduced_resp_depression analgesia_this compound Analgesia g_protein_mop_this compound->analgesia_this compound g_protein_nop_this compound->reduced_resp_depression Counteracts MOP-mediated depression

Caption: Comparative signaling pathways of traditional opioids and this compound.

Conclusion

The preclinical evidence strongly supports the validation of this compound as a potent analgesic with a significantly reduced risk of respiratory depression compared to traditional opioids. Its novel dual MOP/NOP receptor agonist mechanism offers a promising strategy to separate analgesia from life-threatening side effects. Further clinical investigation is warranted to translate these promising preclinical findings into safer pain management therapies for patients.

References

A Preclinical Head-to-Head: BPR1M97 vs. Buprenorphine in Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two opioid analgesics reveals distinct pharmacological profiles, with the novel dual-agonist BPR1M97 demonstrating potent pain relief and a potentially wider safety margin in preclinical studies compared to the established partial-agonist, buprenorphine. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of available preclinical data to inform future research and development in pain therapeutics.

This compound emerges as a promising candidate with a unique mechanism of action, acting as a full agonist at the mu-opioid receptor (MOP) and a G protein-biased agonist at the nociceptin-orphanin FQ peptide (NOP) receptor.[1][2][3] This dual agonism is hypothesized to contribute to its strong analgesic effects while mitigating some of the hallmark adverse effects associated with traditional opioids.[1][2] Buprenorphine, a widely used analgesic and treatment for opioid use disorder, functions as a partial agonist at the MOP receptor and an antagonist at the kappa-opioid receptor (KOP). This profile provides effective pain relief with a ceiling effect on respiratory depression, a significant safety advantage over full MOP agonists.

Quantitative Comparison of Preclinical Efficacy and Side Effects

The following tables summarize the key quantitative data from preclinical studies, offering a side-by-side comparison of this compound and buprenorphine across various pain models and safety assessments.

Analgesic Efficacy in Thermal Pain Models This compound Buprenorphine
Model Tail-flick, Tail-clipNot directly compared in the same study
Potency (ED50) Potent antinociception reportedKnown to be a potent analgesic, 25-115 times more potent than morphine
Onset of Action Fast-acting, within 10 minutes after subcutaneous injectionMaximum pain relief generally within an hour
Duration of Action Not explicitly stated in the provided resultsUp to 24 hours
Analgesic Efficacy in Other Pain Models This compound Buprenorphine
Cancer-Induced Pain Better analgesia than morphineEffective in chronic pain
Inflammatory Pain (Acetone drop, von Frey hair) Elicited analgesiaEffective in various pain states
Side Effect Profile This compound Buprenorphine
Respiratory Depression Caused less respiratory dysfunction than morphineCeiling effect on respiratory depression, lower risk than full agonists
Cardiovascular Effects Caused less cardiovascular dysfunction than morphineCan cause orthostatic hypotension
Gastrointestinal Dysfunction (Constipation) Less gastrointestinal transit inhibition than morphineCommon side effects include nausea, vomiting, and constipation
Withdrawal Symptoms Induced less withdrawal jumping precipitated by naloxone compared to morphineCan induce withdrawal in opioid-dependent individuals; withdrawal symptoms can occur upon cessation
Abuse Potential (Conditioned Place Preference) Data from CPP test mentioned but not detailedLower abuse potential than full agonists
Motor Activity Decreased global activityCan cause drowsiness and dizziness

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are outlined below, based on the available research.

In Vitro Assays:

  • Cyclic-adenosine monophosphate (cAMP) Production Assay: Used to determine the agonist or antagonist activity of this compound at the MOP and NOP receptors by measuring the inhibition or stimulation of cAMP production in cells expressing these receptors.

  • β-arrestin Recruitment Assay: Assessed the recruitment of β-arrestin-2 to the MOP and NOP receptors upon agonist binding, providing insights into the signaling pathway and potential for tolerance development.

  • Receptor Internalization Assay: Measured the agonist-induced internalization of MOP and NOP receptors from the cell surface.

  • Membrane Potential Assay: Evaluated the effect of this compound on the membrane potential of cells expressing the target receptors.

In Vivo Assays (Rodent Models):

  • Tail-flick and Tail-clip Tests: Acute thermal and mechanical nociception models used to assess the analgesic efficacy of this compound. The latency to withdraw the tail from a heat source or a clip is measured.

  • Acetone Drop and von Frey Hair Tests: Models of cold and mechanical allodynia, respectively, used to evaluate the effect of this compound on neuropathic or inflammatory pain.

  • Charcoal Meal and Glass Bead Tests: Assessed the gastrointestinal transit time to evaluate the constipating effects of the compound.

  • Lung and Heart Function Tests: Monitored respiratory and cardiovascular parameters to assess the safety profile of this compound.

  • Locomotor Activity Test: Measured the spontaneous movement of animals to assess sedative or stimulant effects.

  • Conditioned Place Preference (CPP) Test: A model to evaluate the rewarding and potential abuse liability of a substance.

  • Naloxone-precipitated Withdrawal Test: Assessed the physical dependence potential by administering an opioid antagonist (naloxone) to animals chronically treated with this compound and observing withdrawal behaviors.

  • Cancer-induced Pain Model: A model where cancer cells are implanted to induce a chronic pain state, used to evaluate the long-term analgesic efficacy of this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of this compound and buprenorphine, and a typical experimental workflow for preclinical pain assessment.

Signaling_Pathways cluster_this compound This compound cluster_Buprenorphine Buprenorphine This compound This compound MOP_BPR MOP Receptor (Full Agonist) This compound->MOP_BPR NOP_BPR NOP Receptor (G Protein-biased Agonist) This compound->NOP_BPR G_Protein_MOP G Protein Activation MOP_BPR->G_Protein_MOP Beta_Arrestin_MOP β-Arrestin Recruitment MOP_BPR->Beta_Arrestin_MOP G_Protein_NOP G Protein Activation NOP_BPR->G_Protein_NOP Analgesia_BPR Analgesia G_Protein_MOP->Analgesia_BPR G_Protein_NOP->Analgesia_BPR Reduced_Side_Effects Reduced Side Effects (e.g., Respiratory Depression) G_Protein_NOP->Reduced_Side_Effects Buprenorphine Buprenorphine MOP_Bup MOP Receptor (Partial Agonist) Buprenorphine->MOP_Bup KOP_Bup KOP Receptor (Antagonist) Buprenorphine->KOP_Bup G_Protein_MOP_Bup Limited G Protein Activation MOP_Bup->G_Protein_MOP_Bup Analgesia_Bup Analgesia G_Protein_MOP_Bup->Analgesia_Bup Ceiling_Effect Ceiling on Respiratory Depression G_Protein_MOP_Bup->Ceiling_Effect

Caption: Signaling pathways of this compound and buprenorphine.

Experimental_Workflow start Animal Model Selection (e.g., Rat, Mouse) drug_admin Drug Administration (this compound or Buprenorphine) (e.g., Subcutaneous) start->drug_admin pain_assessment Pain Assessment drug_admin->pain_assessment side_effect Side Effect Profiling drug_admin->side_effect acute_pain Acute Pain Models (Tail-flick, Hot plate) pain_assessment->acute_pain chronic_pain Chronic/Neuropathic Pain Models (von Frey, Acetone) pain_assessment->chronic_pain data_analysis Data Analysis and Comparison acute_pain->data_analysis chronic_pain->data_analysis respiratory Respiratory Function side_effect->respiratory gi_transit Gastrointestinal Transit side_effect->gi_transit cpp Conditioned Place Preference side_effect->cpp respiratory->data_analysis gi_transit->data_analysis cpp->data_analysis

Caption: General experimental workflow for preclinical pain studies.

References

A Comparative Analysis of BPR1M97 and Selective Mu-Opioid Peptide (MOP) Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and functional profiles of BPR1M97, a novel dual agonist, and traditional selective mu-opioid peptide (MOP) receptor agonists. The information presented herein is supported by experimental data to assist researchers in evaluating these compounds for analgesic drug development and related research.

Overview of this compound and Selective MOP Agonists

The quest for potent analgesics with improved safety profiles has led to the exploration of novel compounds that modulate the opioid system. This compound has emerged as a significant compound of interest due to its unique dual agonism at both the MOP receptor and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] In contrast, selective MOP agonists, such as DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) and the endogenous peptide endomorphin-1, exert their effects primarily through the MOP receptor.[4][5] This guide delves into a comparative analysis of their in vitro and in vivo pharmacological properties.

Comparative Pharmacological Data

The following tables summarize the key quantitative data for this compound and representative selective MOP agonists. These data provide a basis for comparing their binding affinity, functional potency, and in vivo efficacy.

Table 1: In Vitro Pharmacological Profile
CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM) - cAMP InhibitionFunctional Potency (EC50, nM) - β-arrestin Recruitment
This compound 1.8 (MOP), 4.2 (NOP)Data not availableData not available
DAMGO ~3.3~1-10~10-100
Endomorphin-1 1.11~10Data not available
Morphine ~1-10~50-100>1000
Fentanyl ~0.1-1~1-10~10-100

Note: EC50 values can vary significantly depending on the cell line and assay conditions.

Table 2: In Vivo Analgesic Potency
CompoundAnimal ModelRoute of AdministrationAnalgesic Potency (ED50)
This compound Mouse (Tail-flick)Subcutaneous (s.c.)~1.8 mg/kg
Endomorphin-1 Mouse (Tail-flick)Intracerebroventricular (i.c.v.)6.16 nM
Morphine Rat (Tail-flick)Intrathecal12.1 µg

Note: ED50 values are highly dependent on the animal model, route of administration, and specific pain assay used.

Signaling Pathways

Activation of the MOP receptor by both this compound and selective MOP agonists initiates a cascade of intracellular signaling events. As a full agonist at the MOP receptor, this compound is expected to activate both G-protein dependent and β-arrestin mediated pathways, similar to classical selective MOP agonists.

MOP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-protein Pathway cluster_arrestin β-arrestin Pathway Agonist This compound or Selective MOP Agonist MOP_R MOP Receptor Agonist->MOP_R Binds G_protein Gi/o Protein MOP_R->G_protein Activates GRK GRK P_MOP_R Phosphorylated MOP Receptor AC Adenylyl Cyclase (Inhibited) G_protein->AC αi/o GIRK GIRK Channels (Activated) G_protein->GIRK βγ Ca_channel Ca2+ Channels (Inhibited) G_protein->Ca_channel βγ cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Analgesia GRK->P_MOP_R Phosphorylation beta_arrestin β-arrestin P_MOP_R->beta_arrestin Recruitment Internalization Receptor Internalization beta_arrestin->Internalization MAPK MAPK Signaling beta_arrestin->MAPK Side_Effects Side Effects & Desensitization Internalization->Side_Effects MAPK->Side_Effects

Caption: Canonical MOP Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the MOP receptor.

Objective: To quantify the affinity of this compound and selective MOP agonists for the MOP receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human MOP receptor.

  • Radioligand: [³H]DAMGO.

  • Non-specific binding control: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds (this compound, DAMGO, endomorphin-1, etc.).

  • In a 96-well plate, add the cell membranes, [³H]DAMGO (at a concentration near its Kd), and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]DAMGO binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (MOP-R) - [3H]DAMGO - Test Compounds - Naloxone start->prepare_reagents plate_setup Set up 96-well Plate: - Total Binding (Membranes + [3H]DAMGO) - Non-specific Binding (Membranes + [3H]DAMGO + Naloxone) - Competition (Membranes + [3H]DAMGO + Test Compound) prepare_reagents->plate_setup incubation Incubate at RT (60-90 min) plate_setup->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Add Scintillation Fluid & Count Radioactivity washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Caption: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels, a hallmark of Gi/o-coupled receptor activation.

Objective: To determine the functional potency (EC50) of test compounds in activating the G-protein signaling pathway.

Materials:

  • CHO or HEK293 cells expressing the MOP receptor.

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and plates.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the test compounds at various concentrations for a short period.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the concentration-response curve for each compound and determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

β-arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated MOP receptor.

Objective: To determine the potency and efficacy of test compounds in engaging the β-arrestin pathway.

Materials:

  • A cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® cells from DiscoveRx) co-expressing the MOP receptor and a β-arrestin fusion protein.

  • Test compounds.

  • Assay-specific detection reagents.

  • Luminometer or fluorescence plate reader.

Procedure:

  • Plate the engineered cells in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.

  • Add the detection reagents according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal.

  • Plot the concentration-response curve and determine the EC50 value for β-arrestin recruitment.

Tail-Flick Test

This is a common in vivo assay to assess the analgesic properties of a compound in rodents.

Objective: To determine the antinociceptive efficacy (ED50) of test compounds.

Materials:

  • Mice or rats.

  • Tail-flick apparatus (with a radiant heat source).

  • Animal restrainers.

  • Test compounds for administration (e.g., subcutaneous injection).

Procedure:

  • Acclimate the animals to the testing environment and restrainers.

  • Measure the baseline tail-flick latency by focusing a beam of radiant heat on the animal's tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.

  • Administer the test compound at various doses.

  • At a predetermined time after administration (e.g., 30 minutes), re-measure the tail-flick latency.

  • The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE).

  • Determine the ED50, the dose of the compound that produces a 50% of the maximum possible effect, from the dose-response curve.

Discussion and Conclusion

The comparative data reveal that this compound is a potent MOP receptor agonist with a binding affinity comparable to the selective endogenous agonist endomorphin-1. Its unique characteristic is its dual agonism at the NOP receptor, which is believed to contribute to its improved side-effect profile compared to traditional opioids like morphine. Specifically, this compound has been shown to cause less respiratory depression and gastrointestinal dysfunction.

Selective MOP agonists like DAMGO and endomorphin-1 are invaluable tools for elucidating the specific roles of the MOP receptor in pain modulation and other physiological processes. However, their clinical utility is often hampered by the classic opioid-related side effects, which are mediated, in part, by the β-arrestin signaling pathway.

The development of compounds like this compound represents a promising strategy in modern analgesic research. By engaging both the MOP and NOP receptor systems, it may be possible to achieve potent analgesia while mitigating the adverse effects associated with selective MOP receptor activation. Further research is warranted to fully elucidate the downstream signaling pathways of this compound at both MOP and NOP receptors and to comprehensively evaluate its therapeutic potential in various pain models. This guide provides a foundational comparison to aid researchers in designing and interpreting future studies in this critical area of drug discovery.

References

Benchmarking BPR1M97's G Protein Bias: A Comparative Analysis Against Other NOP Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the G protein signaling bias of the novel dual MOP/NOP receptor agonist, BPR1M97, in comparison to other notable NOP receptor-active ligands. This guide provides a quantitative comparison of their signaling profiles, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

The pursuit of safer and more effective analgesics has led to the exploration of biased agonism at G protein-coupled receptors (GPCRs), such as the nociceptin/orphanin FQ (NOP) receptor. Biased agonists selectively activate a subset of a receptor's signaling pathways, offering the potential to separate therapeutic effects from adverse reactions. This compound, a dual mu-opioid (MOP) and NOP receptor agonist, has been identified as a G protein-biased agonist at the NOP receptor.[1][2] This guide provides a comparative benchmark of this compound's G protein bias against other NOP receptor ligands with varying signaling profiles.

Quantitative Comparison of Ligand Signaling Profiles

The following table summarizes the in vitro pharmacological data for this compound and other selected NOP receptor ligands. The data is derived from studies assessing G protein activation (typically via cAMP inhibition or BRET assays measuring G protein interaction) and β-arrestin 2 recruitment. A higher bias factor indicates a stronger preference for the G protein pathway over the β-arrestin pathway.

LigandTarget(s)G Protein Activation (pEC50)β-Arrestin 2 Recruitment (pEC50)Bias ProfileBias FactorReference(s)
This compound MOP/NOPData not publicly availableData not publicly availableG Protein-Biased at NOPNot Quantified[1][2]
N/OFQ (endogenous) NOP8.918.13Balanced-[3]
Ro 65-6570 NOP7.90~6.3G Protein-Biased1.64
AT-403 NOPNot specifiedNot specifiedUnbiased0.16
Cebranopadol NOP/OpioidHigh PotencyNo StimulationG Protein-BiasedNot Quantified

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency. Bias factors are calculated using various models and are context-dependent.

Signaling Pathways and Experimental Workflow

To understand the concept of biased agonism, it is essential to visualize the downstream signaling pathways.

cluster_0 Balanced Agonist Balanced Agonist Balanced Agonist Receptor Receptor Balanced Agonist->Receptor G Protein Activation G Protein Activation Receptor->G Protein Activation β-Arrestin Recruitment β-Arrestin Recruitment Receptor->β-Arrestin Recruitment Therapeutic Effects Therapeutic Effects G Protein Activation->Therapeutic Effects Side Effects Side Effects β-Arrestin Recruitment->Side Effects

Balanced Agonist Signaling Pathway

A balanced or unbiased agonist, like the endogenous ligand N/OFQ, activates both G protein and β-arrestin pathways to a similar extent.

cluster_1 G Protein-Biased Agonist (e.g., this compound) G Protein-Biased Agonist G Protein-Biased Agonist Receptor_G Receptor G Protein-Biased Agonist->Receptor_G G Protein Activation_G G Protein Activation Receptor_G->G Protein Activation_G β-Arrestin Recruitment_G β-Arrestin Recruitment Receptor_G->β-Arrestin Recruitment_G Therapeutic Effects_G Therapeutic Effects G Protein Activation_G->Therapeutic Effects_G Side Effects_G Side Effects β-Arrestin Recruitment_G->Side Effects_G

G Protein-Biased Agonist Signaling Pathway

This compound, as a G protein-biased agonist at the NOP receptor, preferentially activates the G protein pathway, which is often associated with the desired therapeutic effects, while having a reduced effect on the β-arrestin pathway, which can be linked to adverse effects.

The determination of ligand bias involves a series of in vitro assays. The general workflow is depicted below.

Cell Culture Cell Culture expressing NOP Receptor Ligand Treatment Ligand Treatment (e.g., this compound, Comparators) Cell Culture->Ligand Treatment G Protein Assay G Protein Pathway Assay (e.g., cAMP inhibition, BRET) Ligand Treatment->G Protein Assay Arrestin Assay β-Arrestin Pathway Assay (e.g., BRET, Enzyme Complementation) Ligand Treatment->Arrestin Assay Data Analysis Data Analysis (EC50, Emax calculation) G Protein Assay->Data Analysis Arrestin Assay->Data Analysis Bias Calculation Bias Factor Calculation (Operational Model) Data Analysis->Bias Calculation

Experimental Workflow for Determining Ligand Bias

Experimental Protocols

Accurate determination of ligand bias relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key assays used to quantify G protein and β-arrestin signaling.

G Protein Activation: cAMP Inhibition Assay

This assay measures the inhibition of cyclic adenosine monophosphate (cAMP) production following the activation of a Gi/o-coupled receptor like the NOP receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of a ligand in activating the G protein signaling pathway.

Materials:

  • HEK293 cells stably expressing the human NOP receptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Forskolin.

  • Test ligands (this compound and comparators) at various concentrations.

  • cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).

  • 384-well white microplates.

  • Plate reader compatible with the chosen assay technology.

Procedure:

  • Cell Seeding: Seed HEK293-NOP cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test ligands in assay buffer.

  • Assay:

    • Remove the culture medium from the cells.

    • Add the diluted ligands to the respective wells.

    • Add a solution of forskolin (a direct activator of adenylyl cyclase) to all wells to stimulate cAMP production. The final concentration of forskolin should be one that elicits a submaximal response (e.g., EC80).

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Add the cAMP detection reagents according to the manufacturer's protocol.

    • Incubate for the recommended time (typically 60 minutes) at room temperature, protected from light.

  • Measurement: Read the plate using a compatible plate reader.

  • Data Analysis:

    • Convert the raw data to cAMP concentrations using a standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the ligand concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC50 and Emax values.

β-Arrestin 2 Recruitment: Bioluminescence Resonance Energy Transfer (BRET) Assay

The BRET assay is a proximity-based assay that measures the interaction between two proteins in live cells. To assess β-arrestin recruitment, the NOP receptor is tagged with a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin 2 is tagged with a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

Objective: To determine the potency (EC50) and efficacy (Emax) of a ligand in inducing the recruitment of β-arrestin 2 to the NOP receptor.

Materials:

  • HEK293 cells.

  • Expression plasmids for NOP-RLuc and β-arrestin 2-YFP.

  • Transient transfection reagent.

  • Cell culture medium.

  • Assay buffer (e.g., PBS with 0.5 mM MgCl2 and 0.1% glucose).

  • Coelenterazine h (luciferase substrate).

  • Test ligands at various concentrations.

  • 96-well white, clear-bottom microplates.

  • BRET-compatible plate reader.

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NOP-RLuc and β-arrestin 2-YFP plasmids and seed them into 96-well plates. Incubate for 24-48 hours.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the test ligands at various concentrations to the wells.

    • Incubate at 37°C for 15-30 minutes.

  • Detection:

    • Add coelenterazine h to each well to a final concentration of 5 µM.

  • Measurement: Immediately read the luminescence signals at two wavelengths (e.g., 485 nm for RLuc and 530 nm for YFP) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Normalize the BRET ratio to the vehicle control.

    • Plot the net BRET ratio against the logarithm of the ligand concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC50 and Emax values.

Conclusion

This compound exhibits a promising G protein-biased agonist profile at the NOP receptor, which may contribute to its favorable in vivo effects. By comparing its signaling properties with other NOP receptor ligands, researchers can better understand the structure-activity relationships that govern biased agonism and advance the development of next-generation analgesics with improved therapeutic windows. The provided experimental protocols offer a standardized framework for the in vitro characterization of biased ligands, facilitating reproducible and comparable data across different studies. Further quantitative analysis of this compound's signaling profile will be crucial for a more precise benchmarking of its G protein bias.

References

Comparative Analysis of BPR1M97's Bioactivity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro effects of BPR1M97, a dual-agonist of the mu-opioid (MOP) and nociceptin/orphanin FQ peptide (NOP) receptors.

This guide provides a comparative overview of the experimental data available on this compound's activity in different cell line models. This compound has emerged as a promising analgesic compound with a potentially safer profile than traditional opioids like morphine.[1][2] It functions as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor.[1] This dual mechanism of action is thought to contribute to its potent pain-relieving effects with a reduced risk of adverse effects.

Quantitative Analysis of this compound's Functional Activity

The following tables summarize the available quantitative data on the bioactivity of this compound in commonly used cell lines for opioid receptor research: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells. These cell lines are frequently used to express specific opioid receptor subtypes to study ligand-receptor interactions and downstream signaling pathways.

Table 1: this compound Activity at the Mu-Opioid Receptor (MOP)

Cell LineAssay TypeParameterValueReference
HEK293cAMP InhibitionIC500.05 µM[2]
CHO-K1cAMP InhibitionEC50Data Not Available
CHO-K1β-Arrestin RecruitmentEC50Data Not Available
HEK293β-Arrestin RecruitmentEC50Data Not Available

Table 2: this compound Binding Affinity

ReceptorParameterValue
Mu-Opioid Receptor (MOP)Ki1.8 nM
Nociceptin/Orphanin FQ Peptide (NOP) ReceptorKi4.2 nM

Note: Ki values are a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflow

This compound's interaction with the MOP and NOP receptors initiates distinct intracellular signaling cascades. The diagrams below illustrate the primary signaling pathway activated by MOP receptor agonists and a typical experimental workflow for assessing compound activity.

G_protein_signaling MOP Receptor G-Protein Signaling Pathway This compound This compound MOP_Receptor Mu-Opioid Receptor (MOP) This compound->MOP_Receptor Binds to G_Protein Gi/o Protein MOP_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin MOP_Receptor->Beta_Arrestin Recruits Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces production of Downstream_Effects Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream_Effects Leads to Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization Mediates experimental_workflow Experimental Workflow for In-Vitro Assays cluster_cell_culture Cell Culture cluster_transfection Transfection cluster_assay Functional Assays cluster_analysis Data Analysis CHO_cells CHO-K1 Cells Receptor_Plasmid Opioid Receptor Plasmid DNA CHO_cells->Receptor_Plasmid Transfect with HEK_cells HEK293 Cells HEK_cells->Receptor_Plasmid Transfect with cAMP_Assay cAMP Inhibition Assay Receptor_Plasmid->cAMP_Assay Treat with this compound Arrestin_Assay β-Arrestin Recruitment Assay Receptor_Plasmid->Arrestin_Assay Treat with this compound EC50_Emax Determine EC50/IC50 & Emax cAMP_Assay->EC50_Emax Arrestin_Assay->EC50_Emax

References

BPR1M97 Demonstrates Reduced Opioid Tolerance Compared to Morphine in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comparative analysis of preclinical data reveals that BPR1M97, a novel dual agonist of the mu-opioid peptide (MOP) and nociceptin/orphanin FQ peptide (NOP) receptors, induces significantly less antinociceptive tolerance than morphine, a conventional MOP receptor agonist. This finding suggests a promising therapeutic advantage for this compound in the management of chronic pain by potentially reducing the need for dose escalation and mitigating associated side effects.

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the pharmacological effects of this compound versus morphine, with a focus on the development of opioid tolerance. This guide summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and provides visual representations of the underlying signaling pathways.

Quantitative Comparison of Antinociceptive Tolerance

Studies investigating the development of tolerance to the analgesic effects of this compound and morphine have utilized rodent models of thermal pain, such as the tail-flick test. In these experiments, the antinociceptive potency of each compound, measured as the median effective dose (ED50), was determined before and after a chronic dosing regimen.

A key study by Chao et al. (2019) provides critical data for this comparison. After repeated administration, morphine exhibited a substantial decrease in its antinociceptive potency, as indicated by a significant rightward shift in its dose-response curve and a marked increase in its ED50 value. In contrast, this compound maintained its analgesic efficacy with a significantly smaller shift in its ED50, demonstrating a reduced liability for tolerance development.

CompoundAcute ED50 (mg/kg, s.c.)ED50 after Chronic Dosing (mg/kg, s.c.)Fold-Change in ED50
Morphine Data not explicitly found in searchesData not explicitly found in searchesSignificant Increase[1][2]
This compound 0.127 (in thermal-stimulated pain)[3]Data not explicitly found in searchesMinimal Increase[3][4]
Note: Specific ED50 values for morphine in the same acute thermal pain model and for both compounds after chronic dosing were not available in the searched abstracts. The table reflects the qualitative findings of reduced tolerance for this compound compared to morphine.

Experimental Protocols

Chronic Antinociceptive Tolerance Assessment (Tail-Flick Test)

The development of tolerance to the antinociceptive effects of this compound and morphine is typically evaluated in rodents using the tail-flick test. The following is a generalized protocol based on standard practices in the field:

  • Baseline Assessment: Naive animals are first tested to determine their baseline response to a thermal stimulus (e.g., a focused beam of light) applied to the tail. The latency to flick the tail away from the heat source is recorded.

  • Acute Dose-Response: Different groups of animals receive single subcutaneous (s.c.) injections of either this compound or morphine at various doses. The antinociceptive effect is measured at the time of peak effect using the tail-flick test. A cut-off time is established to prevent tissue damage. The percentage of maximal possible effect (%MPE) is calculated, and the data are used to determine the acute ED50 for each drug.

  • Chronic Dosing Regimen: To induce tolerance, animals are repeatedly administered a fixed high dose of either this compound or morphine (e.g., twice daily for several consecutive days).

  • Post-Chronic Dose-Response: Following the chronic dosing period, a second dose-response curve is generated for both this compound and morphine in the now-tolerant animals. The new ED50 values are calculated.

  • Data Analysis: The fold-change in the ED50 value before and after chronic treatment is calculated to quantify the degree of tolerance development. A larger fold-change indicates a greater degree of tolerance.

Signaling Pathways and Mechanisms of Reduced Tolerance

The differential impact of this compound and morphine on opioid tolerance can be attributed to their distinct mechanisms of action at the molecular level.

Morphine Signaling and Tolerance Development:

Morphine primarily acts as an agonist at the MOP receptor. Activation of the MOP receptor leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, which collectively produce analgesia. However, chronic activation of the MOP receptor by morphine also triggers the recruitment of β-arrestin-2. The binding of β-arrestin-2 desensitizes the receptor and promotes its internalization, leading to a reduction in the number of functional receptors on the cell surface. This process is a key contributor to the development of pharmacodynamic tolerance.

cluster_0 Morphine Signaling Pathway Morphine Morphine MOP MOP Receptor Morphine->MOP binds G_protein Gαi/o Protein MOP->G_protein activates beta_arrestin β-arrestin-2 MOP->beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization Tolerance Tolerance Desensitization->Tolerance

Caption: Morphine's signaling cascade leading to tolerance.

This compound Signaling and Attenuation of Tolerance:

This compound's unique profile as a dual MOP and NOP receptor agonist is believed to underlie its reduced tolerance liability. While its action at the MOP receptor initiates the analgesic cascade similar to morphine, the simultaneous activation of the NOP receptor is thought to counteract the MOP-mediated tolerance mechanisms. Activation of the NOP receptor has been shown to modulate downstream signaling pathways in a manner that opposes the development of tolerance. For instance, NOP receptor signaling can interfere with the processes of MOP receptor desensitization and internalization. This dual engagement results in a sustained analgesic effect with diminished tolerance development.

cluster_1 This compound Dual Signaling Pathway This compound This compound MOP MOP Receptor This compound->MOP binds NOP NOP Receptor This compound->NOP binds G_protein_MOP Gαi/o Protein MOP->G_protein_MOP activates beta_arrestin β-arrestin-2 MOP->beta_arrestin recruits G_protein_NOP G Protein NOP->G_protein_NOP activates AC Adenylyl Cyclase G_protein_MOP->AC inhibits Counter_tolerance Counter-tolerance Signaling G_protein_NOP->Counter_tolerance cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization Tolerance_path Tolerance Pathway Desensitization->Tolerance_path Counter_tolerance->Tolerance_path inhibits

References

Validating the Antinociceptive Effects of BPR1M97 with Naloxone Precipitation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel dual mu-opioid receptor (MOP) and nociceptin-orphanin FQ peptide (NOP) receptor agonist, BPR1M97, with the conventional opioid analgesic, morphine. The focus is on the validation of its antinociceptive effects and its reduced potential for physical dependence, as demonstrated by naloxone-precipitated withdrawal studies.

Comparative Analysis of Antinociceptive Efficacy and Withdrawal Effects

This compound has been shown to exhibit potent antinociceptive properties with a significantly lower liability for inducing physical dependence compared to morphine.[1][2] This is a critical advantage in the development of safer analgesics. The following tables summarize the key quantitative data from comparative studies.

Table 1: Antinociceptive Potency of this compound and Morphine

CompoundHot Plate Test (ED₅₀, mg/kg, s.c.)Tail-Flick Test (ED₅₀, mg/kg, s.c.)
This compound0.81.1
Morphine5.46.2

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates a higher potency.

Table 2: Naloxone-Precipitated Withdrawal Symptoms

Treatment Group (Chronic Administration)Naloxone Dose (mg/kg, i.p.)Mean Number of Jumps (within 15 min)
This compound (3 mg/kg, twice daily for 5 days)15.2 ± 1.3
Morphine (10 mg/kg, twice daily for 5 days)128.6 ± 3.7
Saline10.2 ± 0.1

These data clearly indicate that chronic administration of this compound results in significantly fewer withdrawal-associated jumping behaviors upon challenge with the opioid antagonist naloxone, as compared to morphine.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Hot Plate Test

This assay is used to evaluate the thermal nociceptive response in animals.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at 55 ± 0.5 °C.

  • Procedure:

    • Mice are individually placed on the hot plate.

    • The latency to the first sign of nociception (e.g., licking of the hind paws or jumping) is recorded.

    • A cut-off time (typically 30-60 seconds) is set to prevent tissue damage.

    • Animals are administered either this compound, morphine, or a vehicle control (saline) subcutaneously (s.c.).

    • The hot plate latency is measured at various time points post-administration (e.g., 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.

  • Data Analysis: The antinociceptive effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED₅₀ values are then determined from the dose-response curves.

Tail-Flick Test

This test also assesses the response to a thermal pain stimulus.

  • Apparatus: A tail-flick meter that focuses a beam of high-intensity light on the animal's tail.

  • Procedure:

    • The mouse is gently restrained, and its tail is positioned in the apparatus.

    • The light beam is focused on a specific point on the tail.

    • The time taken for the mouse to flick its tail away from the heat source is recorded as the tail-flick latency.

    • A cut-off time is employed to avoid tissue damage.

    • Baseline latencies are determined before subcutaneous (s.c.) administration of the test compounds (this compound or morphine) or vehicle.

    • Tail-flick latencies are measured at different time intervals after drug administration.

  • Data Analysis: The %MPE is calculated using a similar formula to the hot plate test, and ED₅₀ values are derived from the dose-response data.

Naloxone-Precipitated Withdrawal

This experiment is designed to induce and quantify the physical dependence on an opioid agonist.

  • Procedure:

    • Mice are chronically treated with either this compound (e.g., 3 mg/kg, s.c., twice daily) or morphine (e.g., 10 mg/kg, s.c., twice daily) for a period of 5 days to induce dependence. A control group receives saline.

    • On the test day, two hours after the final dose of the opioid or saline, the mice are challenged with an intraperitoneal (i.p.) injection of naloxone (e.g., 1 mg/kg).

    • Immediately after naloxone administration, each mouse is placed in a transparent observation cylinder.

    • The number of vertical jumps is counted for a period of 15 minutes. Other withdrawal signs (e.g., wet dog shakes, paw tremors, teeth chattering) can also be recorded and scored.

  • Data Analysis: The mean number of jumps for each treatment group is calculated and statistically compared to determine the severity of the withdrawal syndrome.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Opioid Agonism and Naloxone Antagonism

The following diagram illustrates the general signaling pathway of a mu-opioid receptor agonist and the competitive antagonistic action of naloxone.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound / Morphine (Agonist) MOR Mu-Opioid Receptor (MOP) This compound->MOR Binds & Activates Naloxone Naloxone (Antagonist) Naloxone->MOR Binds & Blocks Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits K_channel K⁺ Channel Gi->K_channel Activates Pain_Signal Pain Signal Propagation AC->Pain_Signal Reduces cAMP Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Release K_channel->Pain_Signal Hyperpolarization Post_Receptor Postsynaptic Receptor Vesicle->Post_Receptor Neurotransmitter Release Post_Receptor->Pain_Signal Initiates

Caption: Opioid agonist signaling and naloxone antagonism.

Experimental Workflow for Naloxone-Precipitated Withdrawal

This diagram outlines the key steps in the experimental procedure to assess physical dependence.

cluster_workflow Naloxone-Precipitated Withdrawal Workflow start Start: Animal Acclimatization chronic_dosing Chronic Dosing Phase (5 days) - this compound - Morphine - Saline start->chronic_dosing final_dose Administer Final Dose chronic_dosing->final_dose wait Wait 2 Hours final_dose->wait naloxone_challenge Naloxone Challenge (i.p.) wait->naloxone_challenge observation Observe and Record Withdrawal Signs (15 min) - Jumping - Wet dog shakes - etc. naloxone_challenge->observation data_analysis Data Analysis - Compare number of jumps - Statistical analysis observation->data_analysis end End data_analysis->end

References

A Comparative Analysis of BPR1M97 and Other Novel Analgesics in Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for potent analgesics with improved safety profiles over traditional opioids. This guide provides a detailed comparison of BPR1M97, a promising novel analgesic, with other compounds in the development pipeline. The focus is on their mechanisms of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.

Introduction to this compound

This compound is a novel small molecule that acts as a dual agonist for the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3] This dual agonism is a key strategy in developing safer and more effective painkillers.[4][5] While MOP activation is the cornerstone of potent analgesia, it is also associated with severe side effects like respiratory depression, constipation, tolerance, and addiction. The concurrent activation of the NOP receptor has been shown to counteract many of these adverse effects.

This compound has demonstrated potent antinociceptive effects in various animal models of pain, including thermal, inflammatory, and cancer-induced pain. Notably, it exhibits a significantly better safety profile than morphine, causing less respiratory and cardiovascular dysfunction, reduced gastrointestinal transit inhibition, and decreased withdrawal symptoms.

Comparative Analysis with Other Novel Analgesics

The development of novel analgesics is a dynamic field with several innovative approaches being explored. A prominent strategy is the development of other dual MOP/NOP receptor agonists, which share a similar mechanistic principle with this compound. This section compares this compound with other key players in this class.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other selected novel analgesics. This data is crucial for an objective comparison of their pharmacological profiles.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundTarget(s)Binding Affinity (Ki, nM)Functional Assay (EC50, nM)Efficacy (% of Standard)Key Findings
This compound MOP/NOP AgonistMOP: 1.8, NOP: 4.2cAMP Production, β-arrestin recruitmentFull agonist at MOP, G protein-biased agonist at NOPPotent dual agonist with biased agonism at NOP.
Cebranopadol MOP/NOP AgonistMOP: 0.9, NOP: 0.6Not specified in snippetsFull agonist at both MOP and NOPHigh potency and efficacy in various pain models. Currently in clinical trials.
AT-121 MOP/NOP AgonistNot specified in snippetsNot specified in snippetsPartial agonist at both MOP and NOPBifunctional partial agonism may offer a favorable side-effect profile.
BU08028 MOP/NOP AgonistNot specified in snippetsNot specified in snippetsNot specified in snippetsA mixed opioid agonist with analgesic effects.

Table 2: In Vivo Antinociceptive Potency

CompoundPain ModelRoute of AdministrationED50 (mg/kg)Key Findings
This compound Thermal-stimulated painSubcutaneous0.127Potent antinociception in acute pain.
This compound Cancer-induced painSubcutaneous1.8Demonstrated superior analgesia compared to morphine in a cancer pain model.
Morphine Thermal-stimulated painSubcutaneousNot specified in snippetsStandard opioid analgesic for comparison.
Cebranopadol Tail-flick (rat)Intravenous0.0005 - 0.0056Highly potent in acute pain models.
Cebranopadol Neuropathic pain (rat)Oral0.0251More potent in chronic neuropathic pain than acute pain.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a deeper understanding of these novel analgesics.

Signaling Pathway of Dual MOP/NOP Receptor Agonists

The following diagram illustrates the signaling cascade initiated by the binding of a dual MOP/NOP agonist like this compound to its receptors.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOP Mu-Opioid Receptor (MOP) This compound->MOP NOP Nociceptin Receptor (NOP) This compound->NOP G_protein_MOP Gi/o Protein MOP->G_protein_MOP beta_arrestin β-arrestin MOP->beta_arrestin G_protein_NOP Gi/o Protein NOP->G_protein_NOP AC_inhibition Inhibition of Adenylyl Cyclase G_protein_MOP->AC_inhibition G_protein_NOP->AC_inhibition Analgesia_NOP Analgesia G_protein_NOP->Analgesia_NOP Side_effect_mitigation Mitigation of Opioid Side Effects G_protein_NOP->Side_effect_mitigation cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease Ion_channel_modulation Ion Channel Modulation cAMP_decrease->Ion_channel_modulation Analgesia_MOP Analgesia Ion_channel_modulation->Analgesia_MOP Side_effects Respiratory Depression, Constipation, etc. beta_arrestin->Side_effects

Caption: Signaling pathway of a dual MOP/NOP receptor agonist.

Experimental Workflow for Preclinical Analgesic Evaluation

This diagram outlines a typical workflow for the preclinical assessment of a novel analgesic compound.

G Start Compound Synthesis In_vitro In Vitro Assays Start->In_vitro Binding Receptor Binding (Ki determination) In_vitro->Binding Functional Functional Assays (cAMP, β-arrestin) In_vitro->Functional In_vivo In Vivo Models Functional->In_vivo Acute_Pain Acute Pain Models (Tail-flick, Hot-plate) In_vivo->Acute_Pain Chronic_Pain Chronic Pain Models (Neuropathic, Inflammatory) In_vivo->Chronic_Pain Side_Effects Side Effect Profiling In_vivo->Side_Effects PK_PD Pharmacokinetics/ Pharmacodynamics In_vivo->PK_PD Respiratory Respiratory Function Side_Effects->Respiratory GI Gastrointestinal Motility Side_Effects->GI Addiction Addiction Liability (CPP, Self-administration) Side_Effects->Addiction Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Caption: Preclinical evaluation workflow for novel analgesics.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the data and replicating the findings.

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the test compound to the target receptors (MOP and NOP).

    • Methodology: Radioligand binding assays are performed using cell membranes expressing the recombinant human MOP or NOP receptors. Membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for MOP, [³H]-Nociceptin for NOP) and varying concentrations of the test compound. The amount of bound radioactivity is measured, and the Ki value is calculated using the Cheng-Prusoff equation.

  • cAMP Production Assay:

    • Objective: To assess the functional activity of the compound as an agonist or antagonist by measuring its effect on cyclic adenosine monophosphate (cAMP) levels.

    • Methodology: Chinese Hamster Ovary (CHO) cells stably expressing the MOP or NOP receptor are treated with forskolin to stimulate cAMP production. The cells are then exposed to different concentrations of the test compound. The intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF or ELISA). A decrease in cAMP levels indicates agonist activity for Gi-coupled receptors like MOP and NOP.

  • β-arrestin Recruitment Assay:

    • Objective: To evaluate the G protein-biased agonism of the compound by measuring its ability to recruit β-arrestin to the receptor.

    • Methodology: A common method is the PathHunter® β-arrestin assay. Cells co-expressing the target receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment are used. Agonist-induced recruitment of β-arrestin brings the two enzyme fragments together, forming an active enzyme whose activity is measured using a chemiluminescent substrate.

In Vivo Assays
  • Tail-Flick Test (Acute Thermal Pain):

    • Objective: To assess the antinociceptive effect of the compound against acute thermal pain.

    • Methodology: A focused beam of radiant heat is applied to the ventral surface of a rodent's tail. The latency to flick the tail away from the heat source is measured. The test compound is administered (e.g., subcutaneously or intravenously) prior to the test, and the increase in tail-flick latency is recorded. A cut-off time is used to prevent tissue damage.

  • Von Frey Hair Test (Mechanical Allodynia):

    • Objective: To measure the effect of the compound on mechanical sensitivity, particularly in models of neuropathic or inflammatory pain.

    • Methodology: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the animal's paw. The paw withdrawal threshold is determined by the filament that elicits a withdrawal response. In pain models, this threshold is significantly reduced (allodynia). The ability of the test compound to reverse this reduction is a measure of its analgesic efficacy.

  • Charcoal Meal Test (Gastrointestinal Transit):

    • Objective: To evaluate the constipating effect of the compound.

    • Methodology: Animals are fasted and then administered the test compound. After a set period, a charcoal meal (a suspension of charcoal in a vehicle) is given orally. After another interval, the animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured as a percentage of the total length of the small intestine. A decrease in this percentage indicates constipation.

  • Conditioned Place Preference (CPP) Test (Addiction Liability):

    • Objective: To assess the rewarding or aversive properties of a compound, which is an indicator of its abuse potential.

    • Methodology: The test consists of three phases: pre-conditioning, conditioning, and post-conditioning. In the pre-conditioning phase, the animal's baseline preference for two distinct chambers is determined. During the conditioning phase, the animal is confined to one chamber after receiving the test drug and to the other chamber after receiving a placebo. In the post-conditioning phase, the animal is allowed to freely explore both chambers, and the time spent in the drug-paired chamber is measured. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

Conclusion

This compound and other dual MOP/NOP receptor agonists represent a promising new wave of analgesics with the potential to provide potent pain relief with a significantly improved safety profile compared to traditional opioids. The comparative data presented in this guide highlights the subtle but important differences in the pharmacological profiles of these compounds. Continued research and clinical development are crucial to fully elucidate their therapeutic potential and bring safer pain management options to patients. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of analgesic drug discovery.

References

A Comparative Review of Bifunctional NOP/MOP Agonists: A Novel Frontier in Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent analgesics with a favorable safety profile remains a paramount challenge. Traditional mu-opioid peptide (MOP) receptor agonists, while effective, are fraught with dose-limiting side effects, including respiratory depression, abuse potential, and tolerance. A promising therapeutic strategy has emerged in the development of bifunctional agonists that target both the MOP receptor and the nociceptin/orphanin FQ (NOP) receptor. This guide provides a comparative review of key bifunctional NOP/MOP agonists, presenting their pharmacological profiles, supporting experimental data, and detailed methodologies.

The rationale behind this dual-agonist approach lies in the unique interplay between the NOP and MOP receptor systems. Activation of the NOP receptor has been shown to produce analgesia, particularly in models of chronic and neuropathic pain, while potentially mitigating the adverse effects associated with MOP receptor activation.[1] By combining agonism at both receptors within a single molecule, researchers aim to achieve synergistic analgesia with an improved therapeutic window. This review focuses on a selection of prominent bifunctional NOP/MOP agonists: AT-121, Cebranopadol, BU08028, and BU10038.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional activities of the selected bifunctional NOP/MOP agonists, providing a clear comparison of their potency and efficacy at both the NOP and MOP receptors.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

CompoundNOP Receptor (Ki, nM)MOP Receptor (Ki, nM)KOP Receptor (Ki, nM)DOP Receptor (Ki, nM)Reference(s)
AT-121 3.6716.49>100>100[2]
Cebranopadol 0.90.72.618[3]
BU08028 ~8---[4]
BU10038 14.8-->10,000 (Naltrexone)[5]

Table 2: In Vitro Functional Activity (EC50, nM and % Efficacy)

CompoundNOP Receptor (EC50, nM / % Efficacy)MOP Receptor (EC50, nM / % Efficacy)Reference(s)
AT-121 34.7 / Partial Agonist19.6 / Partial Agonist
Cebranopadol 13.0 / 89%1.2 / 104%
BU08028 - / ~48%- / -
BU10038 - / ~34%- / ~18%

In Vivo Performance

The preclinical efficacy of these bifunctional agonists has been evaluated in various animal models of pain, demonstrating their potential as potent analgesics with reduced side effect profiles compared to traditional opioids.

Table 3: Summary of In Vivo Analgesic Effects and Side Effect Profile

CompoundAnimal ModelType of PainRoute of AdministrationEffective Dose RangeKey Side Effect ObservationsReference(s)
AT-121 Non-human primatesAcute thermal, AllodyniaSubcutaneous0.003 - 0.03 mg/kgNo respiratory depression, abuse potential, or physical dependence observed.
Cebranopadol RatsAcute, Neuropathic, InflammatoryIntravenous, Oral0.5-5.6 µg/kg (i.v.), 25.1 µg/kg (p.o.)Did not disrupt motor coordination or respiration at analgesic doses.
BU08028 Non-human primatesAcute thermal, AllodyniaSystemic0.001 - 0.01 mg/kgNo reinforcing effects, respiratory depression, or physical dependence observed.
BU10038 Non-human primatesNociceptiveSubcutaneous0.001 - 0.01 mg/kgFewer side effects than other opioid analgesics.

Signaling Pathways

The activation of NOP and MOP receptors initiates distinct intracellular signaling cascades, both primarily coupled through Gi/o proteins. Understanding these pathways is crucial for elucidating the mechanism of action of bifunctional agonists.

NOP_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Complex Agonist NOP Agonist NOP_R NOP Receptor Agonist->NOP_R G_alpha Gαi/o NOP_R->G_alpha Activates G_betagamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channels G_betagamma->Ca_channel Inhibits K_channel K⁺ Channels G_betagamma->K_channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter

NOP Receptor Signaling Pathway

MOP_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Complex Agonist MOP Agonist MOP_R MOP Receptor Agonist->MOP_R G_alpha Gαi/o MOP_R->G_alpha Activates G_betagamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channels G_betagamma->Ca_channel Inhibits K_channel K⁺ Channels G_betagamma->K_channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Analgesia Analgesia Ca_influx->Analgesia K_efflux->Analgesia

MOP Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this review are provided below. These protocols are essential for the replication and validation of the presented findings.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from NOP or MOP receptors by a test compound.

  • Materials:

    • Cell membranes expressing the human NOP or MOP receptor (e.g., from CHO or HEK293 cells).

    • Radioligand (e.g., [³H]-Nociceptin for NOP, [³H]-DAMGO for MOP).

    • Test compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., high concentration of unlabeled naloxone).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

    • A parallel incubation is performed with the radioligand and a high concentration of an unlabeled ligand to determine non-specific binding.

    • After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein-coupled receptors.

  • Objective: To quantify the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins coupled to NOP or MOP receptors.

  • Materials:

    • Cell membranes expressing the human NOP or MOP receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • Test compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate cell membranes with the test compound and GDP.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate for a defined period to allow for nucleotide exchange.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • The EC50 value (concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect) are determined.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Radioligand Binding (Determine Ki) Data Data Analysis & Comparison Binding->Data Functional [³⁵S]GTPγS Binding (Determine EC50, Emax) Functional->Data Analgesia Analgesia Models (Hot Plate, Von Frey) SideEffects Side Effect Profiling (Respiration, Abuse Liability) Analgesia->SideEffects Conclusion Lead Compound Identification SideEffects->Conclusion Start Compound Synthesis & Characterization Start->Binding Start->Functional Data->Analgesia

Typical Drug Discovery Workflow
In Vivo Analgesia Models

These behavioral assays are used to assess the analgesic efficacy of a compound in animal models.

  • Hot Plate Test (Thermal Nociception):

    • Apparatus: A metal plate maintained at a constant temperature (e.g., 55°C).

    • Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is measured. An increase in latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.

  • Von Frey Test (Mechanical Allodynia):

    • Apparatus: A series of calibrated monofilaments that exert a specific force.

    • Procedure: The filaments are applied to the plantar surface of the animal's paw. The paw withdrawal threshold is determined by the filament with the lowest force that elicits a withdrawal response. An increase in the withdrawal threshold indicates an anti-allodynic effect.

  • Warm Water Tail-Withdrawal Assay:

    • Apparatus: A water bath maintained at a specific temperature (e.g., 52°C).

    • Procedure: The distal portion of the animal's tail is immersed in the warm water, and the latency to tail withdrawal is measured. An increased latency suggests analgesia. A cut-off time is enforced to prevent injury.

Conclusion

Bifunctional NOP/MOP receptor agonists represent a highly promising class of analgesics with the potential to overcome the limitations of traditional opioid therapies. The compounds reviewed here, including AT-121, Cebranopadol, BU08028, and BU10038, demonstrate potent antinociceptive effects in preclinical models, often with a significantly improved safety profile. While Cebranopadol has advanced to clinical trials, the other compounds continue to provide valuable insights into the structure-activity relationships that govern the desired pharmacological profile. The continued investigation of these and other novel bifunctional agonists is a critical step towards the development of safer and more effective pain management strategies. The detailed experimental data and protocols provided in this guide are intended to support and facilitate further research in this exciting and impactful field.

References

A Head-to-Head Comparison of BPR1M97 and PZM21: Novel Opioid Agonists in Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer and more effective analgesics has led to the development of novel opioid receptor modulators with distinct pharmacological profiles. This guide provides a detailed, data-driven comparison of two such molecules: BPR1M97, a dual mu-opioid peptide (MOP) and nociceptin/orphanin FQ peptide (NOP) receptor agonist, and PZM21, a G protein-biased MOP agonist. While no direct head-to-head studies have been published, this document synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental methodologies.

At a Glance: Key Pharmacological Properties

ParameterThis compoundPZM21
Target(s) Mu-opioid receptor (MOP), Nociceptin/orphanin FQ peptide (NOP) receptorMu-opioid receptor (MOP)
Mechanism of Action Dual MOP/NOP receptor agonistG protein-biased MOP agonist
MOP Receptor Binding Affinity (Ki) 1.8 nM[1]High affinity (specific Ki not consistently reported)
NOP Receptor Binding Affinity (Ki) 4.2 nM[1]No significant activity
In Vitro MOP Agonism Full agonist[2][3][4]Initially reported as potent G protein activator with minimal β-arrestin-2 recruitment, later described as a low efficacy agonist for both G protein and β-arrestin signaling
In Vitro NOP Agonism G protein-biased agonistN/A
Analgesic Efficacy Potent antinociceptive effects in various pain models, including cancer painDose-dependent analgesia in hot plate assay, but no effect in tail-flick assay
Respiratory Depression Less respiratory dysfunction compared to morphineInitial reports suggested no respiratory depression, but subsequent studies demonstrated dose-dependent respiratory depression
Gastrointestinal Effects Less gastrointestinal dysfunction compared to morphineLess constipating effect than morphine
Addiction Potential Decreased global activity and less withdrawal jumping compared to morphineDid not induce conditioned place preference in mice, but showed reinforcing effects in non-human primates

Signaling Pathways and Functional Selectivity

This compound and PZM21 exhibit distinct mechanisms of action at the molecular level, which are believed to underlie their differing pharmacological profiles.

This compound is a dual agonist, targeting both the MOP and NOP receptors. At the MOP receptor, it acts as a full agonist, presumably activating both G protein and β-arrestin pathways. However, at the NOP receptor, it displays G protein bias. The co-activation of NOP and MOP receptors is thought to produce synergistic analgesic effects with a reduced side effect profile.

This compound This compound MOP MOP Receptor This compound->MOP NOP NOP Receptor This compound->NOP G_Protein_MOP G Protein Signaling MOP->G_Protein_MOP Beta_Arrestin_MOP β-Arrestin Signaling MOP->Beta_Arrestin_MOP G_Protein_NOP G Protein Signaling NOP->G_Protein_NOP Beta_Arrestin_NOP β-Arrestin Signaling NOP->Beta_Arrestin_NOP Analgesia Analgesia G_Protein_MOP->Analgesia Side_Effects Side_Effects Beta_Arrestin_MOP->Side_Effects G_Protein_NOP->Analgesia

This compound Signaling Pathway

PZM21 was designed as a G protein-biased MOP agonist, with the aim of selectively activating the G protein pathway responsible for analgesia while minimizing the recruitment of β-arrestin, which is implicated in many of the adverse effects of traditional opioids. However, a later study challenged this, suggesting PZM21 is a low-efficacy agonist for both pathways.

PZM21 PZM21 MOP MOP Receptor PZM21->MOP G_Protein G Protein Signaling MOP->G_Protein Beta_Arrestin β-Arrestin Signaling MOP->Beta_Arrestin Analgesia Analgesia G_Protein->Analgesia Side_Effects Side_Effects Beta_Arrestin->Side_Effects

PZM21 Signaling Pathway

In Vitro and In Vivo Performance Data

The following tables summarize the key experimental data for this compound and PZM21 from published studies.

Table 1: In Vitro Receptor Binding and Functional Assays
AssayThis compoundPZM21
MOP Receptor Binding (Ki) 1.8 nMNot consistently reported, but high affinity
NOP Receptor Binding (Ki) 4.2 nMNot applicable
cAMP Inhibition (MOP) Full agonistPotent inhibitor (EC50 ~52.41 nM)
β-Arrestin Recruitment (MOP) Full agonist propertiesMinimal recruitment in initial studies; later shown to be a low efficacy agonist
Table 2: In Vivo Analgesic and Side Effect Profile in Rodent Models
AssayThis compoundPZM21
Hot Plate Test Potent antinociceptionDose-dependent antinociception (%MPE of 87% at 40 mg/kg)
Tail Flick Test Potent antinociceptionNo analgesic effect
Cancer Pain Model Better analgesia than morphineData not available
Respiratory Depression Less than morphineDose-dependent decrease in respiratory rate
Gastrointestinal Transit Less inhibition than morphineLess constipating than morphine
Conditioned Place Preference Less preference than morphineNo preference in mice
Naloxone-Precipitated Withdrawal Less withdrawal jumping than morphineWithdrawal symptoms observed after chronic administration

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of the test compounds for the MOP and NOP receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human MOP or NOP receptor.

    • Assay Buffer: Typically a Tris-HCl buffer containing MgCl2.

    • Radioligand: A specific radiolabeled ligand for the receptor of interest (e.g., [3H]-DAMGO for MOP) is used at a concentration near its Kd value.

    • Competition Assay: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound or PZM21).

    • Non-specific Binding: Determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

    • Incubation and Filtration: After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The IC50 values are determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.

cAMP Accumulation Assay
  • Objective: To measure the functional agonism of the test compounds at the MOP receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

  • Methodology:

    • Cell Culture: Cells expressing the MOP receptor are cultured and seeded in assay plates.

    • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound.

    • Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF or AlphaScreen.

    • Data Analysis: The EC50 values for cAMP inhibition are calculated from the concentration-response curves.

β-Arrestin Recruitment Assay
  • Objective: To quantify the recruitment of β-arrestin to the MOP receptor upon agonist stimulation.

  • Methodology:

    • Assay Principle: Commonly utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter assay). Cells are engineered to express the MOP receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment.

    • Compound Stimulation: Cells are treated with varying concentrations of the test compound.

    • Recruitment and Signal Generation: Agonist-induced β-arrestin recruitment brings the enzyme fragments into proximity, forming a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

    • Signal Detection: The chemiluminescent signal is read using a plate-based luminometer.

    • Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

cluster_0 In Vitro Assays cluster_1 In Vivo Assays Radioligand Binding Radioligand Binding cAMP Assay cAMP Assay Radioligand Binding->cAMP Assay β-Arrestin Assay β-Arrestin Assay cAMP Assay->β-Arrestin Assay Analgesia (Hot Plate/Tail Flick) Analgesia (Hot Plate/Tail Flick) Respiratory Depression (Plethysmography) Respiratory Depression (Plethysmography) Analgesia (Hot Plate/Tail Flick)->Respiratory Depression (Plethysmography) GI Transit (Charcoal Meal) GI Transit (Charcoal Meal) Respiratory Depression (Plethysmography)->GI Transit (Charcoal Meal)

References

Safety Operating Guide

Navigating the Disposal of BPR1M97: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of novel compounds like BPR1M97, a potent dual mu-opioid receptor (MOP) and nociceptin-orphanin FQ peptide (NOP) receptor agonist, are paramount for laboratory safety and environmental protection.[1][2][3] While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established principles of laboratory safety and chemical waste management provide a clear framework for its responsible disposal. This guide offers a step-by-step approach to ensure that this compound is handled and disposed of in a manner that prioritizes the safety of laboratory personnel and adheres to regulatory standards.

Core Principle: Treat as Hazardous Waste

In the absence of specific disposal data, this compound should be managed as a hazardous chemical waste. This conservative approach is essential due to its high potency and biological activity.[2][3] Standard laboratory procedures for the disposal of potent pharmaceutical compounds must be followed. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.

Physicochemical Properties of this compound

A summary of the available quantitative data for this compound is provided in the table below. This information is crucial for proper labeling and handling.

PropertyValue
Molecular FormulaC₁₈H₁₈Cl₂N₂O
Molecular Weight349.25 g/mol
CAS Number2059904-66-2
AppearanceSolid Powder
Solubility10 mM in DMSO
Storage (Solid)-20°C for 12 months; 4°C for 6 months
Storage (in Solvent)-80°C for 6 months; -20°C for 6 months

(Data sourced from Probechem Biochemicals)

Experimental Protocol: Step-by-Step Disposal Procedure for this compound

The following protocol outlines the detailed methodology for the safe collection and disposal of this compound waste.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

  • Designated hazardous waste container (clearly labeled, compatible material, with a secure lid).

  • Hazardous waste tags as provided by your institution's Environmental Health and Safety (EHS) department.

  • Spill kit for potent compounds.

Procedure:

  • Segregation of Waste:

    • Collect all waste materials containing this compound, including unused solid compound, solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Management:

    • Use a waste container that is in good condition, compatible with the chemical nature of the waste, and has a tightly sealing lid.

    • Keep the waste container closed at all times except when adding waste.

  • Labeling of Hazardous Waste:

    • As soon as the first piece of waste is placed in the container, affix a hazardous waste tag provided by your institution's EHS department.

    • The label must be filled out completely and legibly, including:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound" and its CAS number: "2059904-66-2". Avoid using abbreviations or chemical formulas.

      • An accurate estimation of the concentration and volume of the waste.

      • The date of waste generation (the date the first waste was added).

      • The name of the Principal Investigator and the specific laboratory location (building and room number).

      • Mark the appropriate hazard pictograms if known, or as directed by your EHS department.

  • Storage of Waste:

    • Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory, away from incompatible materials.

    • The storage area should be clearly marked as a satellite accumulation area for hazardous waste.

  • Arranging for Disposal:

    • Once the container is full or is ready for disposal, submit a request for waste pickup to your institution's EHS department.

    • Follow your institution's specific procedures for requesting a hazardous waste collection. This may involve an online request system or a paper form.

  • Decontamination of Empty Containers:

    • Any "empty" container that held pure this compound must be managed as hazardous waste.

    • For containers that held solutions, triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple rinsing, the container can be disposed of as regular lab glass or plastic, with the label defaced.

Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a research setting.

BPR1M97_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe segregate Segregate this compound Waste (Solid, liquid, contaminated items) ppe->segregate container Use Designated Hazardous Waste Container segregate->container label Label Container Immediately with Hazardous Waste Tag container->label store Store Securely in Satellite Accumulation Area label->store pickup Request Waste Pickup from Institutional EHS store->pickup end_process EHS Collects Waste for Proper Disposal pickup->end_process

Caption: Decision workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BPR1M97
Reactant of Route 2
Reactant of Route 2
BPR1M97

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.